molecular formula C13H24O4 B072578 Ethylmalonic acid dibutyl ester CAS No. 1113-92-4

Ethylmalonic acid dibutyl ester

Cat. No.: B072578
CAS No.: 1113-92-4
M. Wt: 244.33 g/mol
InChI Key: IYHANSLELCOANS-UHFFFAOYSA-N
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Description

Ethylmalonic Acid Dibutyl Ester, also known as dibutyl ethylmalonate, is a malonic ester derivative with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . It is characterized by the CAS Registry Number 1113-92-4 . As a dialkyl malonate, this compound serves as a valuable building block in organic synthesis, particularly following the principles of the Malonic Ester Synthesis . Its core research value lies in its application for the preparation of substituted carboxylic acids and ketones. The synthetic sequence typically involves deprotonation to form a stable enolate, followed by alkylation with various alkyl halides to introduce substituents at the alpha-carbon position. Subsequent hydrolysis and decarboxylation under acidic conditions and heat yield the final carboxylic acid product . This methodology is instrumental for chain elongation and the construction of complex molecular architectures in research settings. Researchers can employ this compound to synthesize mono- or di-substituted acetic acid derivatives. The presence of the ethyl group already on the central carbon provides a starting point for the development of more complex, branched carbon chains. This compound is intended for use by qualified researchers in controlled laboratory environments. Intended Use: For research applications and use in laboratory chemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

dibutyl 2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHANSLELCOANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030823
Record name Dibutyl ethylmalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-92-4
Record name Dibutyl ethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylmalonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethylmalonic acid dibutyl ester (CAS No: 1113-92-4) is a substituted malonic ester of interest in various fields of chemical synthesis.[1] While direct applications are specialized, its structural class, dialkyl alkylmalonates, serves as crucial intermediates in the synthesis of a wide array of organic molecules. Notably, related malonic esters are foundational in the production of pharmaceuticals, including barbiturates, vasodilators, and anticonvulsants, as well as in the agrochemical sector for herbicides.[2][3][4][5] The presence of two ester functionalities and an alpha-substituted methylene group provides a versatile scaffold for further chemical modification.

This guide presents a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and a complete characterization workflow for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-stage process: first, the alkylation of a dialkyl malonate to introduce the ethyl group, followed by a transesterification to install the butyl ester functionalities. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reaction types.

Stage 1: Ethylation of Diethyl Malonate

The core of this stage is the classic malonic ester synthesis, which relies on the notable acidity of the α-hydrogen on the methylene group flanked by two carbonyls.[4]

Causality and Experimental Rationale: The α-protons of diethyl malonate are acidic (pKa ≈ 13) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge across both carbonyl oxygen atoms. A strong base, such as sodium ethoxide, is required to quantitatively deprotonate the malonate, forming a nucleophilic enolate.[4] Sodium ethoxide is specifically chosen to match the ester groups of the starting material, which prevents competitive transesterification at this stage.[4] The subsequent reaction with an ethyl halide (e.g., ethyl bromide) proceeds via an SN2 mechanism to form the C-C bond, yielding diethyl ethylmalonate.[6]

Stage 2: Transesterification to Dibutyl Ethylmalonate

The second stage involves converting the ethyl esters to butyl esters via an acid-catalyzed transesterification reaction with n-butanol.

Causality and Experimental Rationale: Transesterification is an equilibrium-controlled process.[7] To drive the reaction to completion, a large excess of n-butanol is used, shifting the equilibrium toward the desired dibutyl ester product in accordance with Le Châtelier's principle. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential. The catalyst protonates the carbonyl oxygen of the ethyl ester, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by n-butanol.[8][9]

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below.

SynthesisWorkflow cluster_stage1 Stage 1: Ethylation cluster_stage2 Stage 2: Transesterification cluster_purification Purification DEM Diethyl Malonate Enolate Sodium Enolate Intermediate DEM->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate DEEM Diethyl Ethylmalonate Enolate->DEEM SN2 Alkylation EtBr Ethyl Bromide EtBr->DEEM DBEM Dibutyl Ethylmalonate (Product) DEEM->DBEM Transesterification nBuOH n-Butanol (Excess) nBuOH->DBEM H_plus Acid Catalyst (H+) H_plus->DBEM Workup Aqueous Workup (Neutralization & Extraction) DBEM->Workup Distillation Vacuum Distillation Workup->Distillation

Caption: Workflow for the synthesis of Dibutyl Ethylmalonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethylmalonate
  • Materials: Diethyl malonate, absolute ethanol, sodium metal, ethyl bromide.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully dissolve 2.3 g of sodium metal in 25 g of absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Cool the resulting solution and gradually add 16 g of diethyl malonate with stirring. A voluminous white precipitate of the sodium enolate may form.[10]

    • From the dropping funnel, add 20 g of ethyl bromide portion-wise. The reaction is exothermic and may begin to reflux.

    • After the addition is complete, heat the mixture at reflux for 1-2 hours, or until the solution is no longer alkaline to moist litmus paper.

    • Remove the ethanol via rotary evaporation.

    • Treat the residue with water and extract the product into diethyl ether (2 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude diethyl ethylmalonate can be purified by vacuum distillation, collecting the fraction boiling at approximately 206-208 °C at atmospheric pressure. The expected yield is around 15 g.

Protocol 2: Synthesis of this compound (Transesterification)
  • Materials: Diethyl ethylmalonate, n-butanol, sulfuric acid (conc.).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine the diethyl ethylmalonate (from Stage 1) with a 10-fold molar excess of n-butanol.

    • With careful stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume).

    • Heat the mixture to reflux (approx. 110-118 °C) for several hours. The reaction can be monitored by TLC or GC to track the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard.

Data Presentation: Expected Analytical Values
ParameterExpected Value
Molecular Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol [11]
Appearance Colorless Liquid
IR (C=O Stretch) ~1735 cm⁻¹
IR (C-O Stretch) 1150-1300 cm⁻¹ (two bands)
¹H NMR (α-CH) ~3.2-3.4 ppm (triplet)
¹H NMR (O-CH₂) ~4.1-4.2 ppm (triplets)
¹³C NMR (C=O) ~168-170 ppm
¹³C NMR (O-CH₂) ~65 ppm
Mass Spec (M+) m/z = 244
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. For an ester, the most prominent absorptions are the carbonyl (C=O) and C-O stretching vibrations. The spectrum of this compound is expected to show a strong, sharp peak around 1735 cm⁻¹ corresponding to the C=O stretch of the saturated ester. Additionally, two distinct C-O stretching bands should be visible in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of the ethyl and butyl groups.

    • Butyl Chains: A triplet around 4.1-4.2 ppm (2H per chain) for the -O-CH₂ - protons, a multiplet around 1.6-1.7 ppm (2H per chain) for the next CH₂, a multiplet around 1.3-1.4 ppm (2H per chain) for the subsequent CH₂, and a triplet around 0.9 ppm (3H per chain) for the terminal methyl group.

    • Ethyl Group: A quartet around 1.9-2.1 ppm (2H) for the -CH-CH₂ - protons and a triplet around 0.9-1.0 ppm (3H) for its terminal methyl group.

    • Alpha-Proton: A triplet around 3.2-3.4 ppm (1H) for the methine proton alpha to both carbonyls.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

    • Carbonyl Carbons: A signal in the downfield region, around 168-170 ppm.

    • Alkyl Carbons: Signals for the -O-CH₂ - of the butyl groups around 65 ppm, the α-carbon (CH ) around 50-55 ppm, and other aliphatic carbons between 10-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at an m/z of 244, corresponding to the molecular weight of the compound.[11] Common fragmentation patterns for esters include the loss of alkoxy groups (-OC₄H₉) and cleavage alpha to the carbonyl group.

Characterization Workflow

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product (Dibutyl Ethylmalonate) IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR_Data Identify C=O and C-O stretches IR->IR_Data NMR_Data Confirm H and C environments and connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight (m/z = 244) MS->MS_Data Confirmation Structure and Purity Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for the characterization of the final product.

Conclusion

The synthesis of this compound via alkylation of diethyl malonate followed by acid-catalyzed transesterification represents a reliable and scalable method for producing this versatile chemical intermediate. The causality-driven approach to protocol design, emphasizing the roles of base catalysis in alkylation and equilibrium control in transesterification, ensures a high degree of experimental success. The comprehensive characterization suite, including IR, NMR, and Mass Spectrometry, provides a self-validating system to confirm the structural integrity and purity of the final product, making it suitable for demanding applications in pharmaceutical and chemical research.

References

  • Abd El-Maksoud, A. I. (1993). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (7), 791-795.
  • Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

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  • ResearchGate. (2010). DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. Available at: [Link]

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  • ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Available at: [Link]

  • Frontiers. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available at: [Link]

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  • PubChem. (n.d.). Ethylmalonic acid. Available at: [Link]

  • Avellaneda, Colombia. (2008). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Available at: [Link]

  • ResearchGate. (2014). Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. Available at: [Link]

  • MDPI. (2022). Rapeseed Oil Transesterification Using 1-Butanol and Eggshell as a Catalyst. Available at: [Link]

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Sources

Chemical and physical properties of dibutyl ethylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibutyl Ethylmalonate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of dibutyl ethylmalonate, a key intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, outlines detailed synthetic protocols with mechanistic insights, and explores its applications, particularly within the pharmaceutical landscape. The information herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.

Compound Identification and Core Properties

Dibutyl ethylmalonate is an ester of malonic acid, specifically a dialkyl malonate with one ethyl and two butyl groups. It is a valuable building block in organic chemistry, primarily utilized for its reactive α-carbon, which is central to the malonic ester synthesis.

Table 1: Chemical and Physical Properties of Dibutyl Ethylmalonate

PropertyValueSource(s)
IUPAC Name dibutyl 2-ethylpropanedioate[1]
CAS Number 1113-92-4[1]
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Data not precisely available for this specific isomer; related compounds like diethyl dibutylmalonate boil at 150 °C (12 mm Hg) and diethyl ethylmalonate boils at 75-77 °C (5 mmHg).[3][4]
Density Data not precisely available; related compounds like diethyl dibutylmalonate have a density of 0.945 g/mL at 25 °C.[3][5]
Solubility Insoluble in water.[2][4]
Stability Stable under normal temperatures and pressures.[2][4]
Refractive Index Data not precisely available; related compound diethyl ethylmalonate is 1.415-1.417.[4]

The Cornerstone of Synthesis: The Malonic Ester Pathway

The primary utility of dibutyl ethylmalonate and its analogs stems from the malonic ester synthesis, a versatile and fundamental method for preparing substituted carboxylic acids.[6] The unique acidity of the α-hydrogen atom, positioned between two electron-withdrawing carbonyl groups, is the key to its reactivity.[7]

Mechanism of Action: A Step-by-Step Rationale

The synthesis follows a logical, multi-step sequence, with each step's conditions chosen to optimize yield and minimize side reactions.

  • Deprotonation and Enolate Formation: The process begins with the deprotonation of the α-carbon using a strong base.[7] The choice of base is critical; an alkoxide corresponding to the ester's alcohol component (e.g., sodium butoxide for butyl esters) is used to prevent transesterification, a side reaction that would scramble the ester groups.[8] The resulting carbanion is a resonance-stabilized enolate, making it an excellent nucleophile.[6]

  • Nucleophilic Attack (Alkylation): The enolate ion then performs a nucleophilic substitution (Sɴ2) reaction on an alkyl halide.[8] This step attaches the desired alkyl group to the α-carbon. For dibutyl ethylmalonate, this process would have been performed sequentially, first adding an ethyl group and then a butyl group (or vice-versa) to a starting dibutyl malonate, or by alkylating diethyl ethylmalonate with a butyl halide. A major potential drawback is the possibility of dialkylation, which can complicate product separation and lower yields if not carefully controlled.[8]

Diagram: General Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis cluster_start Step 1: Enolate Formation cluster_alkylation Step 2: Nucleophilic Attack Malonate Dibutyl Malonate Enolate Stabilized Enolate (Nucleophile) Malonate->Enolate Deprotonation Base Strong Base (e.g., NaOBu) AlkylatedEster Alkylated Malonic Ester (e.g., Dibutyl Ethylmalonate) Enolate->AlkylatedEster Sɴ2 Alkylation AlkylHalide Alkyl Halide (R-X)

Caption: Workflow for the alkylation step in malonic ester synthesis.

Protocol: Synthesis of a Dialkylated Malonic Ester

The following is a generalized protocol for the synthesis of a dialkylated malonate, such as diethyl dibutylmalonate, which illustrates the core principles applicable to dibutyl ethylmalonate.

Materials:

  • Diethyl malonate

  • Anhydrous ethanol (or n-butanol)

  • Sodium metal (to form sodium ethoxide) or sodium methoxide

  • n-Bromobutane

  • 1 M Sulfuric acid

Procedure:

  • Base Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.[5][9] Causality: Anhydrous conditions are crucial as any water present would neutralize the strong base.

  • First Alkylation: Slowly add diethyl malonate to the sodium ethoxide solution at room temperature.[5] A precipitate of the sodium salt of the malonate may form.[9]

  • Addition of Alkyl Halide: Add n-bromobutane dropwise to the mixture. Heat the reaction to reflux for several hours until the solution is neutral.[5][9] Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction to proceed to completion.

  • Second Alkylation: Cool the mixture to room temperature and add a second equivalent of sodium ethoxide, followed by a second equivalent of n-bromobutane. Return the mixture to reflux for several hours.[5]

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. Adjust the pH to 7 with 1 M sulfuric acid. Separate the organic phase, wash with water, and purify the resulting diethyl dibutylmalonate by distillation under reduced pressure.[5][10]

Spectroscopic and Analytical Profile

Structural elucidation of dibutyl ethylmalonate relies on standard spectroscopic techniques. The expected data provides a fingerprint for compound verification.

Table 2: Predicted Spectroscopic Data for Dibutyl Ethylmalonate

TechniqueFeatureExpected Signal
Infrared (IR) Spectroscopy C=O Stretch (Ester)Strong absorption around 1720-1750 cm⁻¹[11][12]
C-O StretchStrong absorption in the 1000-1300 cm⁻¹ region
¹H NMR Spectroscopy -O-CH₂- (Butyl Esters)Triplet around 4.1 ppm
-CH- (α-carbon)Triplet around 3.3 ppm
-CH₂- (Ethyl Group)Quartet around 1.9 ppm
-CH₂- (Butyl Chains)Multiplets between 1.3-1.7 ppm
-CH₃ (Ethyl and Butyl)Triplets around 0.9 ppm
¹³C NMR Spectroscopy C=O (Ester Carbonyl)Signal around 168-170 ppm
-O-CH₂- (Butyl Esters)Signal around 65 ppm
-CH- (α-carbon)Signal around 52 ppm
Alkyl Chain CarbonsSignals in the 10-35 ppm range
Mass Spectrometry Molecular Ion (M⁺)Peak at m/z = 244
FragmentationCharacteristic loss of butoxy (C₄H₉O•), butyl (C₄H₉•), and ethoxy (C₂H₅O•) groups.[1]

Note: Specific chemical shifts (ppm) are estimates and can vary based on the solvent and instrument used.

Applications in Research and Drug Development

The true value of malonic esters like dibutyl ethylmalonate lies in their role as versatile intermediates for creating more complex molecules.[2][13]

  • Pharmaceutical Synthesis: Malonic ester synthesis is a cornerstone for producing a wide array of pharmaceuticals. It is used to synthesize barbiturates (sedatives), anticonvulsants, and non-steroidal anti-inflammatory drugs (NSAIDs).[8][14] The methodology has been adapted for the synthesis of antiviral agents, such as HIV-1 reverse transcriptase inhibitors, and potential anti-cancer drugs like Peloruside A.

  • Substituted Carboxylic Acids: The most common application is the synthesis of mono- and di-substituted acetic acids.[7] Following alkylation, the ester groups can be hydrolyzed to carboxylic acids. Subsequent heating leads to decarboxylation, yielding a substituted carboxylic acid, a common motif in drug molecules.[6][8]

Diagram: Conversion to a Substituted Carboxylic Acid

Decarboxylation_Pathway AlkylatedEster Dibutyl Ethylmalonate Diacid Substituted Malonic Acid AlkylatedEster->Diacid Hydrolysis of Esters Hydrolysis Acid/Base Hydrolysis CarboxylicAcid Substituted Carboxylic Acid Diacid->CarboxylicAcid Decarboxylation Heat Heat (Δ) CO2 CO₂ CarboxylicAcid->CO2 byproduct

Caption: Post-synthesis pathway from a malonic ester to a final carboxylic acid.

Safety, Handling, and Storage

Ensuring laboratory safety requires adherence to established protocols for handling chemical reagents.

  • Hazard Identification: Dibutyl ethylmalonate is considered combustible and may cause skin, eye, and respiratory irritation.[3][15] It is incompatible with strong bases, strong oxidizing agents, acids, and reducing agents.[2][3][16]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[15][16]

  • Handling: Avoid breathing vapors or mist. Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Ground all equipment to prevent electrostatic discharge.[18]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed and upright to prevent leakage.[4][17][18]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[16]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[16]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

Conclusion

Dibutyl ethylmalonate exemplifies the utility of the malonic ester class of compounds. Its value is defined by the reactivity of its α-carbon, which allows for the controlled and predictable formation of new carbon-carbon bonds. This capability makes it an indispensable tool for synthetic chemists, particularly in the pharmaceutical industry, where the construction of complex molecular architectures is paramount. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its safe and effective application in research and development.

References

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  • Filo. (2025-12-01). Problem 85 Given the following spectroscopic data... [URL: https://www.filo.
  • Sigma-Aldrich. Diethyl ethylmalonate 99 133-13-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d95204]
  • YouTube. (2019-10-15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [URL: https://www.youtube.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [URL: https://www.chemistrysteps.
  • ResearchGate. (2019-03-06). NMR, mass spectroscopy, IR - finding compound structure ?. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

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An In-depth Technical Guide to the Spectroscopic Data of Dibutyl 2-ethylmalonate (CAS Number: 1113-92-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 2-ethylmalonate, with the CAS number 1113-92-4, is a diester of ethylmalonic acid. Its molecular structure consists of a central malonate core substituted with an ethyl group at the alpha-carbon and two butyl ester functionalities. This compound and its analogs are valuable intermediates in organic synthesis, particularly in the preparation of substituted carboxylic acids and other complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected spectroscopic data for Dibutyl 2-ethylmalonate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, detailed spectra for this specific compound are limited, this guide will leverage data from closely related structural analogs—namely diethyl butylmalonate and diethyl ethylmalonate—to provide a robust predictive analysis and a framework for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Dibutyl 2-ethylmalonate, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum of Dibutyl 2-ethylmalonate

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and butyl groups attached to the malonate core. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms of the ester groups.

Table 1: Predicted ¹H NMR Data for Dibutyl 2-ethylmalonate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH(CO)₂~3.3Triplet (t)1H
-CH₂CH₃ (ethyl)~1.9Quintet (quin)2H
-COOCH₂-~4.1Triplet (t)4H
-COOCH₂CH₂-~1.6Sextet (sxt)4H
-CH₂CH₃ (butyl)~1.4Sextet (sxt)4H
-CH₃ (ethyl)~0.9Triplet (t)3H
-CH₃ (butyl)~0.9Triplet (t)6H

Causality Behind Predictions: The methine proton (-CH(CO)₂) is deshielded by the two adjacent carbonyl groups, resulting in a downfield shift to around 3.3 ppm. The methylene protons of the butyl ester (-COOCH₂-) are directly attached to oxygen, placing them the furthest downfield of the aliphatic signals at approximately 4.1 ppm. The remaining aliphatic protons of the ethyl and butyl groups will appear in the upfield region, with their multiplicities determined by the number of adjacent protons.

Comparative ¹H NMR Data of a Structural Analog: Diethyl butylmalonate

To ground our predictions, the experimental ¹H NMR data for diethyl butylmalonate is presented below. The key difference will be the presence of ethyl ester signals instead of butyl ester signals.

Table 2: Experimental ¹H NMR Data for Diethyl butylmalonate

ProtonsChemical Shift (δ, ppm)Multiplicity
-COOCH₂CH₃4.19Quartet (q)
-CH(CO)₂3.35Triplet (t)
-CH₂- (butyl)1.89Multiplet (m)
-CH₂CH₂- (butyl)1.32Multiplet (m)
-COOCH₂CH₃1.27Triplet (t)
-CH₃ (butyl)0.91Triplet (t)
Predicted ¹³C NMR Spectrum of Dibutyl 2-ethylmalonate

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for Dibutyl 2-ethylmalonate

CarbonPredicted Chemical Shift (δ, ppm)
C=O~169
-COOCH₂-~65
-CH(CO)₂~52
-COOCH₂CH₂-~30
-CH₂CH₃ (ethyl)~20
-CH₂CH₃ (butyl)~19
-CH₃ (ethyl)~13
-CH₃ (butyl)~11

Expertise in Interpretation: The carbonyl carbons of the ester groups are the most deshielded, appearing around 169 ppm. The carbons directly bonded to oxygen (-COOCH₂-) will be in the 60-70 ppm range. The methine carbon alpha to the carbonyls will be around 52 ppm, with the remaining aliphatic carbons appearing at higher field strengths.

Comparative ¹³C NMR Data of Structural Analogs

The following table provides experimental ¹³C NMR data for diethyl ethylmalonate and diethyl butylmalonate for a comparative understanding.

Table 4: Experimental ¹³C NMR Data for Diethyl Ethylmalonate and Diethyl Butylmalonate

CarbonDiethyl Ethylmalonate (δ, ppm)Diethyl Butylmalonate (δ, ppm)
C=O169.1169.2
-COOCH₂-61.261.1
-CH(CO)₂52.151.5
-CH₂- (alkyl)21.229.3
-CH₂CH₂- (butyl)-22.4
-COOCH₂CH₃14.114.1
-CH₃ (alkyl)11.813.8
Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra is crucial.

Workflow for NMR Analysis

FTIR_Workflow A Clean ATR crystal with isopropanol and dry B Acquire background spectrum A->B C Place a drop of Dibutyl 2-ethylmalonate on the crystal B->C D Acquire sample spectrum C->D E Clean ATR crystal D->E F Analyze spectrum: Identify key functional groups D->F

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique used for volatile compounds like Dibutyl 2-ethylmalonate.

Predicted Mass Spectrum of Dibutyl 2-ethylmalonate

The molecular ion peak (M⁺) for Dibutyl 2-ethylmalonate (C₁₃H₂₄O₄) is expected at m/z 244. However, for esters, the molecular ion can often be weak or absent. The fragmentation pattern will be characteristic of a dialkyl malonate.

Table 6: Predicted Key Fragment Ions in the EI Mass Spectrum of Dibutyl 2-ethylmalonate

m/zProposed Fragment
244[M]⁺ (Molecular Ion)
187[M - C₄H₉]⁺ (Loss of a butyl radical)
171[M - OC₄H₉]⁺ (Loss of a butoxy radical)
143[M - COOC₄H₉]⁺ (Loss of a carbobutoxy group)
115[M - COOC₄H₉ - C₂H₄]⁺
57[C₄H₉]⁺ (Butyl cation)

Authoritative Grounding: The fragmentation of dialkyl malonates is well-documented. A primary fragmentation pathway involves the cleavage of the alkyl and alkoxy groups from the ester functionalities. The loss of the malonate moiety itself is also a characteristic fragmentation pattern for some substituted malonates.[1]

Comparative Mass Spectrometry Data of a Structural Analog: Diethyl butylmalonate

The mass spectrum of diethyl butylmalonate (M⁺ at m/z 216) shows key fragments that can be compared to the expected fragments of Dibutyl 2-ethylmalonate.

Table 7: Experimental Key Fragment Ions in the EI Mass Spectrum of Diethyl butylmalonate [2]

m/z Relative Intensity Proposed Fragment
171 High [M - OC₂H₅]⁺
160 High [M - C₄H₈]⁺ (McLafferty rearrangement)
143 Moderate [M - COOC₂H₅]⁺
73 Moderate [COOC₂H₅]⁺

| 29 | High | [C₂H₅]⁺ |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like Dibutyl 2-ethylmalonate as it provides separation and identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis A Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., ethyl acetate) B Inject sample into GC A->B C Separation on a capillary column B->C D Elution into MS detector C->D E Electron Ionization (70 eV) D->E F Mass analysis E->F G Analyze chromatogram for retention time and purity F->G H Analyze mass spectrum of the peak G->H I Compare with predicted fragmentation and library data H->I

Caption: A standard workflow for the analysis of a volatile organic compound by GC-MS.

Conclusion

The structural elucidation of Dibutyl 2-ethylmalonate (CAS 1113-92-4) is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data, supported by comparative data from close structural analogs. By following the outlined experimental protocols and analytical workflows, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their work.

References

  • PubChem. Diethyl butylmalonate. National Center for Biotechnology Information. [Link]

  • NIST. Diethyl butylmalonate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

  • NIST. Diethyl butylmalonate Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Abramovitch, R. A. (1958). The infrared spectra of malonate esters. Canadian Journal of Chemistry, 36(1), 151-158. [Link]

  • PubChem. Diethyl ethylmalonate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of Dibutyl 2-ethylpropanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the methodologies employed for the comprehensive structural elucidation of Dibutyl 2-ethylpropanedioate. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions, offering a narrative grounded in causality and field-proven insights. The protocols detailed herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Foundational Overview: Understanding the Target Molecule

Before delving into analytical techniques, it is paramount to establish the fundamental characteristics of the target compound. Dibutyl 2-ethylpropanedioate, also known as Dibutyl ethylmalonate, is a diester with significant applications in organic synthesis.[1][2]

A precise understanding of its molecular framework is the cornerstone of any subsequent analytical strategy. The initial step involves a thorough review of its known properties.

PropertyValueSource
IUPAC Name dibutyl 2-ethylpropanedioate[1]
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
CAS Number 1113-92-4[1]

The logical workflow for structural confirmation begins with establishing the molecular formula and then proceeds to map the connectivity and chemical environment of each atom.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and formula of an unknown compound. For Dibutyl 2-ethylpropanedioate, this step validates the foundational C₁₃H₂₄O₄ formula.

Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is often preferred for relatively small, volatile molecules like this diester because it induces predictable fragmentation patterns that offer valuable structural clues. A weak molecular ion peak is often observed for aliphatic esters.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Analysis (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation: Expected Fragmentation

The mass spectrum provides the molecular ion peak and characteristic fragment ions that are crucial for piecing together the structure. Esters commonly undergo alpha-cleavage and McLafferty rearrangements.[4][5]

m/z ValueInterpretationCausality
244 [M]⁺, Molecular IonConfirms the molecular weight of C₁₃H₂₄O₄.
171 [M - C₄H₉O]⁺Loss of a butoxy radical, a typical alpha-cleavage for a butyl ester.[6][7]
115 [M - C₄H₉O - C₄H₈]⁺Subsequent loss of butene from the other ester group via McLafferty rearrangement.

Note: The presence of a peak at m/z 115 is a known characteristic in the GC-MS data for this compound.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Dibutyl 2-ethylpropanedioate, the primary goal is to confirm the presence of the ester functional group.

Expertise & Experience: The ester group is readily identifiable by two strong, characteristic absorptions: the C=O (carbonyl) stretch and the C-O (ester) stretch.[8] For an aliphatic ester, the carbonyl stretch is expected in a specific, narrow range.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Data Interpretation: Key Vibrational Modes

The IR spectrum will provide a "fingerprint" of the molecule, with key peaks confirming the ester functionality.

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~2960-2870 C-H Stretch (sp³)Indicates the presence of the aliphatic ethyl and butyl chains.[11]
~1735 C=O Stretch (Ester)A strong, sharp absorption in this region is definitive for a saturated aliphatic ester.[9][10][11]
~1300-1000 C-O Stretch (Ester)Confirms the ester C-O single bonds. Esters typically show two or more bands in this region.[9][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Through a combination of ¹H and ¹³C NMR, along with 2D experiments, a complete and unambiguous picture of atomic connectivity and chemical environments can be constructed.

Expertise & Experience: The symmetry of the two butyl ester groups will simplify the spectrum. However, the ethyl group attached to the central carbon creates a chiral center, which can lead to diastereotopic protons in the adjacent methylene groups if the molecule is in a chiral environment, though this is not typically observed in standard achiral solvents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
~4.1Triplet4Ha - O-CH ₂-CH₂Protons on the carbon attached to the ester oxygen are deshielded. Coupled to the adjacent CH₂ group.
~3.3Triplet1Hd - CH -CH₂The single proton on the central carbon is coupled to the adjacent methylene of the ethyl group.
~1.9Quintet2He - CH-CH ₂-CH₃Methylene protons of the central ethyl group, coupled to both the methine and methyl protons.
~1.6Sextet4Hb - O-CH₂-CHMethylene protons of the butyl group.
~1.4Sextet4Hc - CH₂-CH ₂-CH₃Methylene protons of the butyl group.
~0.9Triplet6Hg - CH₂-CHTerminal methyl groups of the two butyl chains.
~0.8Triplet3Hf - CH₂-CHTerminal methyl group of the central ethyl chain.

graph "Molecular_Structure_H_NMR" {
layout=neato;
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

mol [label="a b c g e f d e f a b c g CH₃-CH₂-CH₂-CH₂-O-C(=O)-CH-C(=O)-O-CH₂-CH₂-CH₂-CH₃ | CH₂-CH₃"]; }

Caption: ¹H NMR assignments for Dibutyl 2-ethylpropanedioate.

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentCausality
~170C =OCarbonyl carbons are highly deshielded.
~65C H₂-O (butyl)Carbon attached to the ester oxygen.
~50C H (ethylmalonate)The central methine carbon.
~30O-CH₂-C H₂ (butyl)Aliphatic carbons in the butyl chain.
~25C H₂-CH₃ (ethyl)Methylene carbon of the central ethyl group.
~19CH₂-C H₂-CH₃ (butyl)Aliphatic carbons in the butyl chain.
~13C H₃ (butyl)Terminal methyl carbon of the butyl group.
~11C H₃ (ethyl)Terminal methyl carbon of the central ethyl group.

Trustworthiness: To definitively link proton and carbon signals, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are invaluable. An HSQC experiment would show correlations between directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

Conclusion

The structural analysis of Dibutyl 2-ethylpropanedioate is a systematic process that integrates data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, Infrared spectroscopy confirms the key ester functional group, and a suite of NMR experiments provides the definitive map of atomic connectivity. Each step serves as a validation of the last, culminating in an unambiguous and trustworthy structural elucidation that meets the rigorous standards of scientific research and development.

References

  • IR Spectroscopy Tutorial: Esters . (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • What are the common fragments in mass spectrometry for esters? . (n.d.). TutorChase. Retrieved from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups . (2023). OpenStax. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. Retrieved from [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . (2024). JoVE. Retrieved from [Link]

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE . (2020). YouTube. Retrieved from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups . (n.d.). NC State University Libraries. Retrieved from [Link]

  • Mass Spectrometry - Examples . (n.d.). University of Arizona, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups . (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Ethylmalonic acid dibutyl ester . (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaffiliates: this compound . (n.d.). Pharmaffiliates. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of Ethylmalonic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of ethylmalonic acid esters, critical intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. We will delve into the core synthetic strategies, offering not just protocols but also the underlying chemical principles that govern these transformations. This document is designed to empower researchers with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of Ethylmalonic Acid Esters

Ethylmalonic acid and its corresponding esters are valuable building blocks in organic synthesis. The presence of two carboxylic acid functionalities, or their ester derivatives, flanking a methylene group provides a unique chemical handle for a variety of transformations. Specifically, the diethyl ester, diethyl ethylmalonate, is a key precursor in the malonic ester synthesis, a powerful method for the formation of substituted carboxylic acids. Its applications span the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various other bioactive molecules.

Direct Esterification of Ethylmalonic Acid: The Fischer-Speier Approach

The most direct route to ethylmalonic acid esters is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process is valued for its simplicity and use of readily available, inexpensive starting materials.

Mechanistic Insights

The Fischer-Speier esterification proceeds through a series of reversible steps.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[3]

To drive the equilibrium towards the product side and achieve high yields, it is crucial to either use a large excess of the alcohol or remove the water as it is formed.[3][4]

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification RCOOH R-COOH (Ethylmalonic Acid) Protonated_acid R-C(=O⁺H)OH RCOOH->Protonated_acid + H⁺ ROH R'-OH (Ethanol) H_plus H⁺ Tetrahedral_intermediate R-C(OH)(OH)O⁺HR' Protonated_acid->Tetrahedral_intermediate + R'-OH Proton_transfer R-C(OH)(O⁺H₂)OR' Tetrahedral_intermediate->Proton_transfer - H⁺ + H⁺ Protonated_ester R-C(=O⁺R')OH Proton_transfer->Protonated_ester - H₂O Water H₂O Ester R-COOR' (Ethylmalonic Acid Ester) Protonated_ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Diethyl Ethylmalonate

This protocol details the synthesis of diethyl ethylmalonate from ethylmalonic acid and ethanol using sulfuric acid as a catalyst.[5]

Materials:

  • Ethylmalonic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Toluene

  • 5% Aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine ethylmalonic acid (e.g., 0.5 mol) and absolute ethanol (e.g., 2.5 mol, 5 equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 5-10 mol% of the carboxylic acid) to the mixture. The addition is exothermic, so it should be done carefully, potentially in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add toluene to extract the ester.[5]

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: Purify the crude diethyl ethylmalonate by fractional distillation under reduced pressure.[5]

ParameterValueReference
Reactant Ratio (Ethanol:Acid)5:1[7]
CatalystConcentrated H₂SO₄[5]
Reaction TemperatureReflux[6]
Reaction Time4-6 hours[6]
Boiling Point of Diethyl Ethylmalonate209-211 °C[8]

Malonic Ester Synthesis: Alkylation of Diethyl Malonate

An alternative and highly versatile approach to substituted ethylmalonic acid esters is the malonic ester synthesis.[9] This method involves the alkylation of a pre-formed malonic ester, typically diethyl malonate, which is commercially available.

Mechanistic Principles

The α-protons of malonic esters are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[10] Treatment with a suitable base, such as sodium ethoxide, readily forms a resonance-stabilized enolate ion.[11] This enolate is a potent nucleophile that can undergo an SN2 reaction with an alkyl halide to introduce an alkyl group at the α-position.[12]

Diagram: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis Start Diethyl Malonate Enolate Enolate Formation Start->Enolate Base Base (e.g., NaOEt) Base->Enolate Alkylation SN2 Alkylation Enolate->Alkylation Alkyl_Halide Alkyl Halide (e.g., Ethyl Iodide) Alkyl_Halide->Alkylation Product Diethyl Ethylmalonate Alkylation->Product Hydrolysis Hydrolysis (Acidic or Basic) Product->Hydrolysis Diacid Ethylmalonic Acid Hydrolysis->Diacid Decarboxylation Decarboxylation (Heat) Diacid->Decarboxylation Final_Product Butyric Acid Decarboxylation->Final_Product

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Diethyl Ethylmalonate via Alkylation

This protocol describes the synthesis of diethyl ethylmalonate by the alkylation of diethyl malonate with ethyl iodide.[13]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Ethyl iodide (or ethyl bromide)

  • Diethyl ether

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Mechanical stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (e.g., 0.1 mol) in absolute ethanol (e.g., 25 mL) to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution and add diethyl malonate (e.g., 0.1 mol) dropwise from a dropping funnel. A voluminous precipitate of the sodium salt of diethyl malonate may form.[14]

  • Alkylation: To the stirred mixture, add ethyl iodide (e.g., 0.12 mol) dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Completion and Work-up:

    • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the mixture is no longer alkaline.[13]

    • Remove the excess ethanol by distillation.

    • Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the ether by distillation. Purify the resulting diethyl ethylmalonate by distillation.[13]

Alternative Esterification Methodologies

While Fischer-Speier and malonic ester synthesis are the most common routes, other methods can be employed, particularly when dealing with sensitive substrates or when specific reaction conditions are required.

Via Acid Chlorides with Thionyl Chloride

Ethylmalonic acid can be converted to its corresponding diacid chloride using thionyl chloride (SOCl₂).[15] The highly reactive acid chloride then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, to form the diethyl ester.[16] This method is advantageous as it is not an equilibrium process and generally proceeds to completion under mild conditions.

Esterification with Diazomethane

For the synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and clean esterification method.[17] The carboxylic acid protonates diazomethane, and the resulting carboxylate anion acts as a nucleophile in an SN2 reaction to yield the methyl ester and nitrogen gas.[18] However, diazomethane is highly toxic and explosive, necessitating specialized handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[19]

Purification and Characterization

The purification of ethylmalonic acid esters is typically achieved by fractional distillation under reduced pressure to prevent decomposition.[8] The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Conclusion

The synthesis of ethylmalonic acid esters can be effectively achieved through several robust methods. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. The direct Fischer-Speier esterification is a cost-effective and straightforward approach for large-scale production. In contrast, the malonic ester synthesis provides a versatile platform for the synthesis of a wide array of substituted malonic esters. A thorough understanding of the underlying mechanisms and reaction parameters is paramount for the successful and efficient synthesis of these valuable chemical intermediates.

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Natural sources and discovery of dibutyl ethylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Origins and Physicochemical Profile of Dibutyl Ethylmalonate

This guide provides a comprehensive technical overview of dibutyl ethylmalonate, focusing on its synthetic origins, as its discovery is rooted in chemical synthesis rather than isolation from natural sources. We will explore the foundational chemistry that enables its creation, provide detailed synthetic protocols for related analogs, and present its physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of malonic acid esters and their derivatives.

Introduction: Defining Dibutyl Ethylmalonate

Dibutyl ethylmalonate, systematically named dibutyl 2-ethylpropanedioate (CAS No. 1113-92-4), is a dicarboxylic acid ester.[1] Its structure features a central carbon atom bonded to an ethyl group and two carboxyl groups, which are esterified with n-butanol. While its parent molecule, malonic acid, is a naturally occurring substance found in various fruits and vegetables, there is a notable absence of scientific literature identifying dibutyl ethylmalonate as a natural product.[2][3] Its existence and "discovery" are therefore products of synthetic organic chemistry.

The nomenclature surrounding malonate derivatives can be ambiguous. It is crucial to distinguish dibutyl ethylmalonate from its isomer, diethyl dibutylmalonate, where the alkyl substituents are reversed. This guide will focus on the former, while drawing on synthetic principles established for the broader class of malonic esters. These compounds are of significant interest as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4][5][6]

Part 1: The Question of Natural Occurrence

While the direct subject of this guide, dibutyl ethylmalonate, is not documented as a naturally occurring compound, its structural precursors are abundant in nature. Understanding these origins provides essential biochemical context.

Malonic Acid and Simple Esters in Nature

Malonic acid is found in numerous plants, including beetroot, legumes, and various fruits.[2][3][7] It plays a role in plant metabolism and biochemistry. Furthermore, simpler esters of malonic acid have been identified in nature. Diethyl malonate, for instance, is a known constituent of grapes and strawberries, contributing to their aroma profiles.[8][9] The presence of these simpler malonates suggests that the enzymatic machinery for esterification of malonic acid exists in the biosphere.

However, the biosynthesis of more complex esters like dibutyl ethylmalonate has not been observed. This is likely due to the high substrate specificity of the enzymes (ester synthases or acyltransferases) involved in natural product biosynthesis. These enzymes are typically tailored to utilize simple alcohols like ethanol or methanol, which are common in plant and microbial metabolism, rather than larger alcohols like butanol. The absence of dibutyl ethylmalonate in nature underscores its identity as a specialty chemical derived from targeted synthesis.

Part 2: Discovery Through Synthesis

The general principle involves deprotonation of the α-carbon with a suitable base to form a stabilized enolate, followed by nucleophilic attack on an alkyl halide.[10][11] This process can be repeated to introduce a second alkyl group. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield a substituted carboxylic acid, or used as a complex building block in its own right. The synthesis of dibutyl ethylmalonate would logically follow from either the direct esterification of ethylmalonic acid with butanol or the transesterification of a simpler ester like diethyl ethylmalonate.

Part 3: Synthetic Methodologies and Protocols

The practical synthesis of malonate esters is a well-established field. Below are detailed protocols for key related compounds, which illustrate the principles necessary for the synthesis of dibutyl ethylmalonate.

Protocol 1: Synthesis of Diethyl Ethylmalonate via Alkylation

This protocol details the synthesis of a crucial precursor through the alkylation of diethyl malonate. The choice of sodium ethoxide as a base is critical; it prevents unwanted transesterification by matching the ethoxy groups of the ester.

Methodology:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol. This should be done with caution due to the exothermic reaction and evolution of hydrogen gas.

  • Formation of the Malonate Enolate: To the resulting sodium ethoxide solution, gradually add 16 g of diethyl malonate. A voluminous precipitate of the sodium salt of diethyl malonate will form.[12]

  • Alkylation: Add 20 g of ethyl iodide (or ethyl bromide) dropwise to the stirred mixture. The reaction is exothermic and may require cooling to maintain control.

  • Reaction Completion and Workup: Heat the mixture at reflux for 1-2 hours until the solution is no longer alkaline to litmus paper.[12]

  • Isolation: Remove the ethanol via distillation. Add water to the residue and extract the product into diethyl ether.

  • Purification: Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 206-208 °C to yield pure diethyl ethylmalonate.[12]

Workflow for Diethyl Ethylmalonate Synthesis

cluster_prep Step 1: Base & Enolate Formation cluster_reaction Step 2: Alkylation cluster_purification Step 3: Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt + Ethanol EtOH Absolute Ethanol DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + NaOEt Alkylated Crude Diethyl Ethylmalonate Enolate->Alkylated + Ethyl Iodide Reflux EtI Ethyl Iodide Workup Aqueous Workup & Extraction Alkylated->Workup Distill Fractional Distillation Workup->Distill Product Pure Diethyl Ethylmalonate Distill->Product

Caption: Workflow for the synthesis of diethyl ethylmalonate.

Protocol 2: Plausible Synthesis of Dibutyl Ethylmalonate via Fischer Esterification

This protocol outlines a chemically sound, though not explicitly cited, method for synthesizing the target compound from ethylmalonic acid, a commercially available starting material. The Fischer-Speier esterification is a classic acid-catalyzed reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1 mole of ethylmalonic acid, 2.5 moles of n-butanol (serving as both reactant and solvent), and 0.05 moles of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Esterification: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction until no more water is collected.

  • Neutralization and Workup: Cool the reaction mixture. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the excess n-butanol and the product by vacuum distillation to yield pure dibutyl ethylmalonate.

Workflow for Dibutyl Ethylmalonate Synthesis

cluster_reactants Step 1: Reaction Setup cluster_reaction Step 2: Esterification cluster_purification Step 3: Purification EMA Ethylmalonic Acid Mixture Reaction Mixture EMA->Mixture BuOH n-Butanol BuOH->Mixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mixture Reflux Reflux with Dean-Stark Trap Mixture->Reflux Water Removal Crude Crude Product Mixture Reflux->Crude Water Removal Workup Neutralization & Aqueous Wash Crude->Workup Distill Vacuum Distillation Workup->Distill Product Pure Dibutyl Ethylmalonate Distill->Product

Caption: Plausible workflow for dibutyl ethylmalonate synthesis.

Part 4: Physicochemical Data

For researchers, a clear comparison of the physical and chemical properties of dibutyl ethylmalonate and its related analogs is essential for experimental design, including reaction setup and purification strategies.

PropertyDibutyl EthylmalonateDiethyl EthylmalonateDiethyl Malonate
CAS Number 1113-92-4[1]133-13-1[5]105-53-3[8]
Molecular Formula C₁₃H₂₄O₄[1]C₉H₁₆O₄[5]C₇H₁₂O₄[8]
Molecular Weight 244.33 g/mol [1]188.22 g/mol [5]160.17 g/mol [8]
Appearance Colorless LiquidColorless Liquid[5]Colorless Liquid[8]
Boiling Point Not available203 °C[5]199 °C[8]
Density Not available1.007 g/cm³[5]1.05 g/cm³[8]
Solubility Insoluble in waterLimited solubility in water; Soluble in organic solvents[5]Negligible in water; Miscible with ethanol, ether[8][9]

Conclusion

Dibutyl ethylmalonate serves as a prime example of a compound whose existence is owed entirely to the advancements of synthetic organic chemistry. While it lacks known natural sources, its synthesis is grounded in the classic and robust chemistry of malonic esters. Its structural analogs, such as diethyl ethylmalonate, are pivotal intermediates in the pharmaceutical and agrochemical industries, suggesting a similar potential for dibutyl ethylmalonate as a specialized building block in the development of novel molecules.[6] This guide has provided a thorough examination of its synthetic context, offering detailed protocols and comparative data to support further research and application by the scientific community.

References

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An In-Depth Technical Guide to Dibutyl 2-Ethylpropanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 2-ethylpropanedioate, also known by its common name ethylmalonic acid dibutyl ester, is a substituted malonic ester that serves as a versatile and valuable intermediate in advanced organic synthesis. Its structure, which features a reactive alpha-proton and two butyl ester functionalities, provides a robust platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, and analytical characterization, providing field-proven insights for its effective utilization in research and development, particularly within the pharmaceutical industry. The principles of malonic ester synthesis are fundamental to its application, allowing for precise carbon-carbon bond formation and the generation of diverse downstream products.

Section 1: Chemical Identity and Physical Properties

Correctly identifying a chemical entity is the foundation of sound scientific research. Dibutyl 2-ethylpropanedioate is systematically named under IUPAC nomenclature to avoid ambiguity. Its various synonyms and key identifiers are crucial for navigating chemical databases and literature.

Table 1: Chemical Identifiers and Properties of Dibutyl 2-Ethylpropanedioate

PropertyValueReference(s)
IUPAC Name dibutyl 2-ethylpropanedioate[1][2]
Synonyms This compound, Dibutyl ethylmalonate, Dibutyl 2-ethylmalonate, Propanedioic acid, ethyl-, dibutyl ester[1][3]
CAS Number 1113-92-4[1][2][3]
Molecular Formula C₁₃H₂₄O₄[1][2]
Molecular Weight 244.33 g/mol [1]
Estimated Boiling Point ~250-260 °C (at 760 mmHg)N/A
Estimated Density ~0.97 g/mL (at 25 °C)N/A
Estimated Refractive Index ~1.430 (at 20 °C)N/A
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water.N/A

Section 2: Synthesis of Dibutyl 2-Ethylpropanedioate

The synthesis of dibutyl 2-ethylpropanedioate is most effectively achieved through the classic malonic ester synthesis pathway. This method involves the alkylation of a malonate diester enolate. In this case, the starting material would be dibutyl malonate, which is first deprotonated with a strong base to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate is then treated with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the α-carbon position.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from established procedures for the alkylation of similar malonic esters.[7]

Materials:

  • Dibutyl malonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)

  • Ethyl bromide (or ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Add dibutyl malonate dropwise via the dropping funnel to the cooled base solution/suspension over 30 minutes. The formation of the sodium enolate of dibutyl malonate will occur.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C.

  • Add ethyl bromide dropwise to the stirred enolate solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting dibutyl malonate is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil is then purified by vacuum distillation to yield pure dibutyl 2-ethylpropanedioate.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis Steps cluster_workup Work-up & Purification setup 1. Prepare inert atmosphere flask with base (NaOEt in EtOH) cool1 2. Cool to 0 °C setup->cool1 add_malonate 3. Add Dibutyl Malonate (forms Enolate) cool1->add_malonate stir_rt 4. Stir at RT for 1h add_malonate->stir_rt cool2 5. Cool to 0 °C stir_rt->cool2 add_etbr 6. Add Ethyl Bromide cool2->add_etbr reflux 7. Heat to Reflux (Monitor by TLC) add_etbr->reflux quench 8. Quench with aq. NH₄Cl reflux->quench extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash with H₂O and Brine extract->wash dry 11. Dry over MgSO₄ wash->dry concentrate 12. Concentrate in vacuo dry->concentrate distill 13. Purify by Vacuum Distillation concentrate->distill product product distill->product Final Product: Dibutyl 2-ethylpropanedioate

Caption: Synthetic workflow for Dibutyl 2-ethylpropanedioate.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of dibutyl 2-ethylpropanedioate is dictated by the reactivity of two key structural features: the single acidic proton on the α-carbon and the two butyl ester groups.

Reactivity of the α-Proton

The proton on the carbon atom situated between the two carbonyl groups (the α-carbon) is significantly more acidic than a standard alkane proton. This is due to the electron-withdrawing inductive effect of the two adjacent ester carbonyls and, more importantly, the ability of the resulting conjugate base (the enolate) to be stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

This enhanced acidity allows for deprotonation with a suitable base (e.g., sodium ethoxide, LDA) to form a nucleophilic enolate. This enolate can then participate in a variety of subsequent C-C bond-forming reactions, such as a second alkylation, acylation, or Michael addition. However, it should be noted that introducing a second alkyl group at this position is often more challenging due to increased steric hindrance.

Reactivity of the Ester Groups

The butyl ester groups can undergo standard ester reactions:

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the esters to form ethylmalonic acid.

  • Decarboxylation: A key reaction in the malonic ester synthesis pathway occurs when the resulting ethylmalonic acid is heated. The β-keto acid structure facilitates the loss of one of the carboxyl groups as carbon dioxide, yielding butyric acid. This hydrolysis and decarboxylation sequence provides a powerful method for synthesizing substituted carboxylic acids.

  • Transesterification: The butyl groups can be exchanged with other alkyl groups by heating in an excess of a different alcohol in the presence of an acid or base catalyst.

Applications in Drug Development and Fine Chemicals

Malonic esters are foundational building blocks in the synthesis of a wide range of organic molecules. While specific applications of dibutyl 2-ethylpropanedioate are not widely documented, its role can be inferred from the extensive use of its analogs.

  • Pharmaceutical Synthesis: Malonates are key precursors in the synthesis of barbiturates, a class of central nervous system depressants.[8] They are also used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients.

  • Agrochemicals and Fragrances: The ability to construct complex carbon skeletons makes malonates useful in the production of pesticides, herbicides, and fragrance compounds.

Reactivity_Diagram start Dibutyl 2-Ethylpropanedioate enolate Nucleophilic Enolate start->enolate + Base - H⁺ hydrolysis Ethylmalonic Acid start->hydrolysis + H₃O⁺ or OH⁻ (Hydrolysis) enolate->start + H⁺ alkylation Dialkylated Malonate enolate->alkylation + R-X (Alkylation) decarboxylation Butyric Acid + CO₂ hydrolysis->decarboxylation Heat (Δ) (Decarboxylation)

Caption: Key reactivity pathways of Dibutyl 2-ethylpropanedioate.

Section 4: Predicted Spectroscopic Characterization

While experimental spectra for dibutyl 2-ethylpropanedioate are not publicly cataloged, its structure allows for a reliable prediction of its key spectral features. This information is vital for reaction monitoring and final product confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will provide a clear signature for each unique proton environment in the molecule.

  • δ ~4.1 ppm (triplet, 4H): The four protons of the two -O-CH₂ - groups of the butyl esters. The signal is a triplet due to coupling with the adjacent CH₂ group.

  • δ ~3.3 ppm (triplet, 1H): The single proton on the α-carbon, -CH(CH₂CH₃)-. It will appear as a triplet due to coupling with the two protons of the adjacent ethyl methylene group.

  • δ ~1.9 ppm (quintet, 2H): The two protons of the ethyl methylene group, -CH(CH₂ CH₃). This signal will be a quintet (or multiplet) due to coupling with both the α-proton and the terminal methyl protons.

  • δ ~1.6 ppm (multiplet, 4H): The four protons of the two -O-CH₂-CH₂ - groups of the butyl esters.

  • δ ~1.4 ppm (multiplet, 4H): The four protons of the two -CH₂-CH₂ -CH₃ groups of the butyl esters.

  • δ ~0.9 ppm (triplet, 6H): The six protons of the two terminal methyl groups of the butyl esters, -CH₂-CH₃ .

  • δ ~0.8 ppm (triplet, 3H): The three protons of the terminal methyl group of the ethyl substituent, -CH₂CH₃ .

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms.

  • δ ~170 ppm: Two signals for the carbonyl carbons of the ester groups (C=O).

  • δ ~65 ppm: A signal for the carbons of the -O -CH₂- groups in the butyl esters.

  • δ ~55 ppm: The signal for the α-carbon, -C H(CH₂CH₃)-.

  • δ ~30 ppm: A signal for the -O-CH₂-C H₂- carbons of the butyl esters.

  • δ ~25 ppm: The signal for the methylene carbon of the ethyl group, -CH(C H₂CH₃).

  • δ ~19 ppm: A signal for the -CH₂-C H₂-CH₃ carbons of the butyl esters.

  • δ ~13 ppm: A signal for the terminal methyl carbons of the butyl groups.

  • δ ~11 ppm: The signal for the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorptions from the carbonyl groups.

  • 2960-2870 cm⁻¹ (strong): C-H stretching from the alkyl (butyl and ethyl) groups.

  • ~1740 cm⁻¹ (very strong, sharp): C=O stretching of the two saturated ester groups. This is one of the most characteristic peaks in the spectrum.[9][10]

  • ~1465 cm⁻¹ (medium): C-H bending (scissoring) of the methylene groups.

  • ~1250-1150 cm⁻¹ (strong): C-O stretching of the ester linkage. This will likely appear as a complex set of strong bands.[9]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) at m/z = 244 may be observed, but it is often weak for esters. The fragmentation pattern is typically diagnostic.

  • Loss of Butoxy Radical (-•OC₄H₉): A prominent peak at m/z = 171 [M - 73].

  • Loss of Butene via McLafferty Rearrangement: A peak at m/z = 188 [M - 56].

  • Loss of a Butyl Radical (-•C₄H₉): A peak at m/z = 187 [M - 57].

  • Loss of the Ethyl Group (-•CH₂CH₃): A peak at m/z = 215 [M - 29]. Further fragmentation of these primary ions will lead to a complex pattern in the lower mass region. The fragmentation of malonate esters is known to be complex, but can be diagnostic.[11]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for dibutyl 2-ethylpropanedioate is not widely available, the handling procedures should follow the established guidelines for similar liquid malonic esters.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

  • Inhalation: Avoid breathing vapors or mists. If inhalation occurs, move the individual to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Dibutyl 2-ethylpropanedioate is a synthetically useful diester with significant potential as an intermediate in the creation of more complex molecules. A thorough understanding of its synthesis via malonic ester alkylation, its characteristic reactivity centered on the α-proton and ester functionalities, and its predicted spectral properties allows researchers to confidently employ this reagent in multi-step synthetic campaigns. Its utility as a building block for substituted carboxylic acids and other intricate structures makes it a relevant compound for professionals in drug discovery and the fine chemical industry.

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An In-depth Technical Guide to Dibutyl 2-Ethylmalonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Malonate Esters as Architectural Cornerstones in Synthesis

In the landscape of modern organic chemistry and pharmaceutical development, the malonate ester scaffold represents a cornerstone of synthetic versatility. The reactivity of the central methylene group, flanked by two electron-withdrawing ester functionalities, provides a powerful nexus for carbon-carbon bond formation. This unique electronic arrangement facilitates deprotonation to form a stabilized carbanion, a potent nucleophile for a wide array of alkylation and acylation reactions.[1] This inherent reactivity has positioned malonate derivatives as indispensable intermediates in the synthesis of complex molecules, ranging from agrochemicals to vital active pharmaceutical ingredients (APIs).[2][3]

This guide focuses on a specific, yet underexplored, member of this family: Dibutyl 2-ethylmalonate (CAS No. 1113-92-4). While its close analog, diethyl ethylmalonate, is well-documented, the dibutyl ester offers distinct physicochemical properties, such as altered lipophilicity and solubility, which can be strategically advantageous in specific synthetic contexts. We will delve into its molecular characteristics, outline logical synthetic pathways based on established principles, predict its spectral signature, and discuss its potential applications within the broader context of drug discovery and development.

Section 1: Molecular and Physicochemical Profile

Dibutyl 2-ethylmalonate, also known as ethylmalonic acid dibutyl ester, possesses a unique combination of alkyl chains that influence its physical properties.[4][5][6]

Core Molecular Identifiers
PropertyValueSource
IUPAC Name Dibutyl 2-ethylpropanedioate[6]
Synonyms Dibutyl ethylmalonate, this compound[5][7]
CAS Number 1113-92-4[4][6]
Molecular Formula C₁₃H₂₄O₄[5][6]
Molecular Weight 244.33 g/mol [5][6]
Physicochemical Properties: A Comparative Estimation

Direct experimental data for dibutyl 2-ethylmalonate is not extensively published. However, by analyzing its structural analogs, we can derive scientifically reasoned estimations for its key properties. The replacement of ethyl esters with butyl esters is expected to increase the boiling point, flash point, and lipophilicity (LogP), while decreasing the density and water solubility.

PropertyDiethyl Ethylmalonate (Analog)Diethyl Butylmalonate (Analog)Diethyl Dibutylmalonate (Analog)Dibutyl 2-Ethylmalonate (Estimated)
CAS Number 133-13-1133-08-4[8][9]596-75-8[10]1113-92-4
Boiling Point 203-208 °C[2][11]~237 °C[8]~150 °C / 12 mmHg[10]Higher than 237 °C at atm. pressure
Density 1.004 g/mL at 25 °C~1.0 g/cm³[8]0.945 g/mL at 25 °C[10]~0.95 - 0.98 g/mL
Flash Point 88-89 °C[12]~94 °C[8][9]N/A>95 °C
Water Solubility Immiscible / Limited[11]N/AN/AVery Low / Immiscible
LogP (Calculated) 1.8[13]2.64[8]N/A>3.0

Section 2: Synthesis and Mechanistic Considerations

The synthesis of α-substituted malonate esters is a classic and reliable transformation in organic chemistry, primarily relying on the high acidity of the α-proton (pKa ≈ 13 in DMSO). The general strategy involves deprotonation with a suitable base to form the malonate enolate, followed by nucleophilic attack on an alkyl halide.[1]

Synthetic Strategy: Alkylation of Dibutyl Malonate

The most direct and logical pathway to synthesize dibutyl 2-ethylmalonate is via the ethylation of dibutyl malonate. This approach offers high atom economy and relies on readily available starting materials. The causality behind this choice is the well-established reliability of malonic ester alkylation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) DBM Dibutyl Malonate Enolate Dibutyl Malonate Enolate (Nucleophile) DBM->Enolate Deprotonation Base Strong Base (e.g., NaOBu, NaH) Base->DBM EtX Ethyl Halide (Et-X) (e.g., Ethyl Bromide) Product Dibutyl 2-Ethylmalonate EtX->Product Enolate_ref->Product Alkylation

Caption: General workflow for the synthesis of Dibutyl 2-Ethylmalonate.

Experimental Protocol (Representative)

The following is a representative, self-validating protocol adapted from established procedures for malonate alkylation.[14] Note: This protocol is illustrative and requires optimization for the specific synthesis of dibutyl 2-ethylmalonate, including reaction time, temperature, and purification methods.

Materials:

  • Dibutyl malonate

  • Anhydrous Butanol or THF (solvent)

  • Sodium metal or Sodium Hydride (NaH) (base)

  • Ethyl bromide (alkylating agent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Base Preparation (if using Sodium): Add anhydrous butanol to the flask, followed by the slow, portion-wise addition of clean sodium metal (1.05 eq). Allow the sodium to react completely to form sodium butoxide. Causality: The choice of sodium butoxide as a base prevents transesterification of the dibutyl ester.

  • Enolate Formation: Cool the sodium butoxide solution (or a slurry of NaH in THF) to 0 °C. Slowly add dibutyl malonate (1.0 eq) dropwise via the dropping funnel. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromide (1.1 eq) dropwise to the enolate solution. The reaction is often exothermic; maintain the temperature below 30 °C. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting malonate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. If THF was used, remove it under reduced pressure. Add water and diethyl ether (or another suitable organic solvent). Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure dibutyl 2-ethylmalonate.

Section 3: Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
  • δ ~4.1 ppm (triplet, 4H): The four protons of the two -O-CH₂ - groups of the butyl chains, split by the adjacent CH₂ group.

  • δ ~3.2 ppm (triplet, 1H): The single proton on the α-carbon (-CH -), split by the adjacent methylene group of the ethyl substituent.

  • δ ~1.8-2.0 ppm (quartet, 2H): The two protons of the methylene group of the ethyl substituent (-CH₂ -CH₃), split by the α-proton and the terminal methyl group.

  • δ ~1.5-1.7 ppm (quintet, 4H): The four protons of the -O-CH₂-CH₂ - groups of the butyl chains.

  • δ ~1.3-1.5 ppm (sextet, 4H): The four protons of the -CH₂-CH₂ -CH₃ groups of the butyl chains.

  • δ ~0.9 ppm (triplets, 9H): Overlapping triplets for the terminal methyl protons of the two butyl chains (-CH₂-CH₃ ) and the one ethyl chain (-CH₂-CH₃ ).

Predicted ¹³C NMR Spectrum
  • δ ~168-170 ppm: Two signals for the carbonyl carbons (C =O) of the ester groups.

  • δ ~65 ppm: Signal for the ester methylene carbons (-O-CH₂ -).

  • δ ~55 ppm: Signal for the α-carbon (-CH -).

  • δ ~30 ppm: Signal for the -O-CH₂-CH₂ - carbon of the butyl chains.

  • δ ~25 ppm: Signal for the methylene carbon of the ethyl group (-CH₂ -CH₃).

  • δ ~19 ppm: Signal for the -CH₂-CH₂ -CH₃ carbon of the butyl chains.

  • δ ~13-14 ppm: Two signals for the terminal methyl carbons of the butyl and ethyl chains.

Predicted IR Spectrum
  • ~2960-2870 cm⁻¹: Strong C-H stretching vibrations from the ethyl and butyl alkyl chains.

  • ~1735-1750 cm⁻¹: A very strong, characteristic C=O stretching band for the ester carbonyl groups.

  • ~1150-1250 cm⁻¹: Strong C-O stretching bands associated with the ester linkages.

Section 4: Applications in Research and Drug Development

The primary value of dibutyl 2-ethylmalonate in a pharmaceutical context lies in its role as a versatile C3 synthon. Its structure can be readily modified to introduce molecular complexity. The butyl ester groups, compared to the more common ethyl esters, can offer different reaction kinetics during hydrolysis and may improve solubility in nonpolar solvent systems used in multi-step syntheses.

Malonate esters are foundational in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[2] They are also key precursors for various other APIs, including the anticonvulsant vigabatrin and the anti-inflammatory phenylbutazone.[2]

G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds / Products Malonate Dibutyl 2-Ethylmalonate Condensation Condensation (e.g., with Urea) Malonate->Condensation Hydrolysis Hydrolysis & Decarboxylation Malonate->Hydrolysis Reduction Ester Reduction Malonate->Reduction Barbiturate Barbiturate Core (e.g., CNS Drugs) Condensation->Barbiturate CarboxylicAcid Substituted Carboxylic Acid (e.g., for NSAIDs) Hydrolysis->CarboxylicAcid Diol 1,3-Diol Derivative (Chiral Building Block) Reduction->Diol

Caption: Potential synthetic pathways from Dibutyl 2-Ethylmalonate.

Section 5: Safety and Handling

A specific Safety Data Sheet (SDS) for dibutyl 2-ethylmalonate is not widely available. Therefore, handling precautions must be based on data from structurally similar malonate esters, such as diethyl ethylmalonate and diethyl butylmalonate.[9][12][15]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Fire Safety: Malonate esters are typically combustible liquids with relatively high flash points. Keep away from heat, sparks, open flames, and other ignition sources.[9][12] Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water.

    • In all cases of exposure, seek medical attention.[9]

Disclaimer: This information is based on analogous compounds and is not a substitute for a compound-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.

References

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An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry of Ethylmalonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for ethylmalonic acid dibutyl ester. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the theoretical underpinnings of these analytical techniques and their application to the structural elucidation of this specific diester. By presenting predicted ¹H and ¹³C NMR spectra with full interpretation, alongside a thorough examination of expected mass spectrometry fragmentation patterns, this guide serves as a practical reference for the characterization of this compound and related malonate derivatives.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₂₄O₄, belongs to the class of dicarboxylic acid esters.[1][2] These compounds are of significant interest in organic synthesis and medicinal chemistry, often serving as versatile building blocks for more complex molecules. The malonic ester synthesis, for instance, is a classic method for preparing a variety of substituted carboxylic acids.[3] A thorough understanding of the spectral characteristics of this compound is therefore crucial for reaction monitoring, quality control, and the unambiguous identification of this compound in various experimental settings. This guide will provide an in-depth look at the predicted spectroscopic data to aid in these endeavors.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). The predicted NMR spectra of this compound are based on established principles of chemical shifts, spin-spin coupling, and the influence of adjacent functional groups.[4][5][6][7][8][9]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a (CH₃-CH₂-CH(COOBu)₂)~ 0.95Triplet (t)3HThe terminal methyl protons of the ethyl group are shielded and split by the adjacent methylene protons.
b (CH₃-CH₂ -CH(COOBu)₂)~ 1.90Quintet (quint)2HThese methylene protons are deshielded by the adjacent methine group and are split by both the methyl and methine protons.
c (CH₃-CH₂-CH (COOBu)₂)~ 3.30Triplet (t)1HThe methine proton is significantly deshielded by the two adjacent carbonyl groups and is split by the methylene protons of the ethyl group.
d (-O-CH₂ -CH₂-CH₂-CH₃)~ 4.10Triplet (t)4HThese methylene protons are directly attached to the ester oxygen, causing a strong deshielding effect. They are split by the adjacent methylene protons.
e (-O-CH₂-CH₂ -CH₂-CH₃)~ 1.65Sextet (sxt)4HProtons on the second carbon of the butyl chain, split by the adjacent methylene groups on both sides.
f (-O-CH₂-CH₂-CH₂ -CH₃)~ 1.40Sextet (sxt)4HProtons on the third carbon of the butyl chain, experiencing less deshielding and split by the adjacent methylene groups.
g (-O-CH₂-CH₂-CH₂-CH₃ )~ 0.90Triplet (t)6HThe terminal methyl protons of the butyl groups are in a shielded environment and are split by the adjacent methylene protons.

Diagram 1: Workflow for ¹H NMR Prediction and Interpretation

G cluster_0 Prediction Phase cluster_1 Interpretation Phase A Input Molecular Structure (this compound) B Utilize NMR Prediction Software/Database (e.g., ACD/Labs, Mnova, ChemDraw) A->B C Generate Predicted ¹H NMR Spectrum (Chemical Shifts, Coupling Constants, Multiplicities) B->C D Identify Unique Proton Environments C->D Predicted Data E Analyze Chemical Shifts (δ) - Proximity to Electronegative Atoms (O, C=O) D->E F Analyze Spin-Spin Splitting (Multiplicity) - n+1 Rule D->F G Analyze Integration - Relative Number of Protons D->G H Assign Signals to Specific Protons E->H F->H G->H I Elucidated Structure H->I Final Structural Confirmation

Caption: A flowchart illustrating the process of predicting and interpreting a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show a single peak for each unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
1 (C H₃-CH₂-CH(COOBu)₂)~ 12The terminal methyl carbon of the ethyl group is highly shielded.
2 (CH₃-C H₂-CH(COOBu)₂)~ 25Methylene carbon of the ethyl group, slightly deshielded compared to the methyl carbon.
3 (CH₃-CH₂-C H(COOBu)₂)~ 55The methine carbon is deshielded due to its attachment to two carbonyl groups.
4 (CH₃-CH₂-CH(C OOBu)₂)~ 170The carbonyl carbons of the ester groups are significantly deshielded.
5 (-O-C H₂-CH₂-CH₂-CH₃)~ 65The carbon directly bonded to the ester oxygen is deshielded.
6 (-O-CH₂-C H₂-CH₂-CH₃)~ 30The second carbon of the butyl chain.
7 (-O-CH₂-CH₂-C H₂-CH₃)~ 19The third carbon of the butyl chain.
8 (-O-CH₂-CH₂-CH₂-C H₃)~ 14The terminal methyl carbon of the butyl groups is in a shielded environment.

Predicted Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Molecular Ion and Key Fragmentation Pathways

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 244, corresponding to its molecular weight.[1][2] However, for esters, the molecular ion peak can sometimes be weak or absent. The fragmentation of malonate esters is often characterized by cleavages at the ester functional groups and the loss of alkyl chains.[10][11][12][13]

Key Predicted Fragmentation Pathways:

  • Loss of a Butoxy Radical (-•OCH₂CH₂CH₂CH₃): This would result in an acylium ion at m/z 171. This is a common fragmentation for esters.

  • Loss of a Butyl Radical (-•CH₂CH₂CH₂CH₃): Cleavage of the C-O bond can lead to a fragment at m/z 187.

  • Loss of Butene (C₄H₈) via McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, a McLafferty rearrangement can occur, leading to the loss of butene (56 Da) and the formation of a radical cation at m/z 188. This is a very common rearrangement for esters with sufficiently long alkyl chains.

  • Loss of the Ethyl Group (-•CH₂CH₃): Cleavage alpha to the methine carbon can result in the loss of an ethyl radical (29 Da), leading to a fragment at m/z 215.

  • Cleavage of the Dibutyl Malonate Moiety: A significant fragmentation could involve the loss of the entire dibutyl malonate portion, although this is more characteristic of 2-substituted malonates where the substituent can stabilize the resulting cation.

Diagram 2: Predicted Fragmentation Pathways of this compound

G cluster_0 Primary Fragmentations cluster_1 Secondary Fragmentations M [C₁₃H₂₄O₄]⁺˙ m/z = 244 (Molecular Ion) F1 [M - •OC₄H₉]⁺ m/z = 171 M->F1 - •OC₄H₉ F2 [M - •C₄H₉]⁺ m/z = 187 M->F2 - •C₄H₉ F3 [M - C₄H₈]⁺˙ m/z = 188 (McLafferty Rearrangement) M->F3 - C₄H₈ F4 [M - •C₂H₅]⁺ m/z = 215 M->F4 - •C₂H₅ F1a [m/z 171 - C₄H₈]⁺ m/z = 115 F1->F1a - C₄H₈ F3a [m/z 188 - •OH]⁺ m/z = 171 F3->F3a - •OH

Caption: A diagram showing the predicted primary and secondary fragmentation pathways of this compound in mass spectrometry.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Structure/FormulaFragmentation Pathway
244 [C₁₃H₂₄O₄]⁺˙Molecular Ion (M⁺)
188 [C₉H₁₆O₄]⁺˙Loss of butene (C₄H₈) via McLafferty Rearrangement
187 [C₉H₁₅O₄]⁺Loss of a butyl radical (•C₄H₉)
171 [C₉H₁₅O₃]⁺Loss of a butoxy radical (•OC₄H₉)
115 [C₅H₇O₃]⁺Loss of butene from the m/z 171 fragment
57 [C₄H₉]⁺Butyl cation
41 [C₃H₅]⁺Allyl cation (from fragmentation of the butyl chain)
29 [C₂H₅]⁺Ethyl cation
Experimental Protocol for Mass Spectrometry

To obtain an electron ionization mass spectrum of this compound, the following general protocol can be followed:

  • Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC-MS) system.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion, which then undergoes fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and mass spectral data presented in this guide provide a robust framework for the structural characterization of this compound. The ¹H NMR is expected to show seven distinct signals with characteristic chemical shifts and coupling patterns, while the ¹³C NMR should display eight unique carbon resonances. The mass spectrum is predicted to be dominated by fragmentation pathways involving the loss of the butyl and butoxy groups, as well as a characteristic McLafferty rearrangement. This comprehensive spectral analysis, when combined with experimental data, will enable researchers to confidently identify and characterize this compound in their studies.

References

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Methodological & Application

Quantitative Analysis of Ethylmalonic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry Following Dibutyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the quantification of ethylmalonic acid (EMA) in biological samples, primarily urine, using gas chromatography-mass spectrometry (GC-MS). Ethylmalonic acid is a key biomarker for several inherited metabolic disorders, including Ethylmalonic Encephalopathy. Due to its low volatility and polar nature, direct GC-MS analysis of EMA is not feasible. This protocol outlines a comprehensive workflow, including sample extraction, a highly efficient dibutyl esterification derivatization procedure, and optimized GC-MS parameters for sensitive and specific detection. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility for researchers in metabolic profiling and clinical diagnostics.

Introduction and Scientific Principle

Ethylmalonic acid (EMA) is a dicarboxylic acid that accumulates in individuals with certain genetic metabolic disorders, most notably Ethylmalonic Encephalopathy (EE), a severe condition affecting the brain, gastrointestinal tract, and peripheral vessels. Accurate quantification of EMA in biological fluids like urine is crucial for the diagnosis, monitoring, and study of these diseases.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique renowned for its high sensitivity and specificity, making it ideal for analyzing complex biological samples.[1] However, organic acids like EMA are non-volatile and thermally labile, necessitating a derivatization step to convert them into more volatile and stable analogues suitable for GC analysis.[2][3]

This method employs an esterification reaction using n-butanol and an acid catalyst. This process converts the two carboxylic acid functional groups of EMA into butyl esters, forming ethylmalonic acid dibutyl ester. This derivative exhibits significantly increased volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. The subsequent mass spectrometry analysis provides definitive structural confirmation and allows for precise quantification, even in complex matrices.[4][5]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a systematic and validated sequence to ensure data quality and integrity.

Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_post Post-Analytical Sample Urine Sample Collection & Storage (-70°C) Thaw Sample Thawing & Homogenization Sample->Thaw Extract Liquid-Liquid or Solid-Phase Extraction of Organic Acids Thaw->Extract Dry Evaporation to Dryness Extract->Dry Deriv Dibutyl Esterification Reaction Dry->Deriv Recon Neutralization & Reconstitution Deriv->Recon GCMS GC-MS Injection & Data Acquisition Recon->GCMS Data Data Processing & Quantification GCMS->Data Report Reporting Results Data->Report

Figure 1: Comprehensive workflow for the GC-MS analysis of ethylmalonic acid.

Materials and Instrumentation

Reagents and Standards
  • Ethylmalonic Acid (≥99% purity)

  • n-Butanol (Anhydrous, ≥99.5%)

  • Sulfuric Acid (95-98%, analytical grade) or 3N HCl in n-Butanol

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS), e.g., 13C2-Malonic Acid or 3,3-Dimethylglutaric acid

  • Ultrapure Water

  • Nitrogen Gas (High Purity)

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is required.

  • Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent, capable of electron ionization (EI).

  • GC Column: A mid-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Detailed Protocols

Preparation of Standards and Reagents
  • EMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethylmalonic acid and dissolve in 10 mL of ultrapure water. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ultrapure water to cover the desired analytical range (e.g., 1-100 µg/mL).

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard in a similar manner. A working IS solution (e.g., 10 µg/mL) should be prepared for spiking into samples and standards.

  • Derivatization Reagent (3% H₂SO₄ in n-Butanol): Carefully add 3 mL of concentrated sulfuric acid to 97 mL of anhydrous n-butanol in a flask placed in an ice bath. Mix gently. This reagent should be prepared fresh.

Sample Preparation and Extraction

Urine is the most suitable matrix for organic acid analysis due to the high concentration of metabolites and low protein content, which simplifies sample preparation.[6]

  • Sample Thawing: Thaw frozen urine samples completely at room temperature and vortex for 30 seconds to ensure homogeneity.

  • Aliquoting: Transfer a 200 µL aliquot of each urine sample, calibration standard, and a blank (ultrapure water) into separate 4 mL glass vials.

  • Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the internal standard working solution to every vial except the blank.

  • Acidification: Add 50 µL of 6M HCl to each vial to acidify the sample, which facilitates the extraction of organic acids.

  • Extraction: Add 1 mL of ethyl acetate to each vial. Cap securely and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled vial.

  • Repeat Extraction: Repeat the extraction step (step 5 & 6) on the remaining aqueous layer and combine the organic extracts.

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 35-40°C.[7] The dried residue contains the organic acids.

Derivatization: Dibutyl Esterification

This crucial step converts the polar carboxylic acid groups into non-polar butyl esters. The esterification of dicarboxylic acids with n-butanol in the presence of an acid catalyst is a well-established and efficient reaction.[8][9]

Reaction cluster_reactants cluster_products EMA Ethylmalonic Acid (EMA) Catalyst H₂SO₄ (catalyst) Heat (60-80°C) EMA->Catalyst + 2x Butanol n-Butanol Butanol->Catalyst Ester This compound Water Water Catalyst->Ester Yields

Figure 2: Chemical reaction for the formation of dibutyl ester of EMA.

  • Reagent Addition: To the dried extract from step 4.2.8, add 200 µL of the derivatization reagent (3% H₂SO₄ in n-butanol).

  • Incubation: Securely cap the vials and heat at 80°C for 45 minutes in a heating block or oven.

  • Cooling: Remove the vials and allow them to cool to room temperature.

  • Neutralization & Extraction: Add 500 µL of saturated NaHCO₃ solution to neutralize the excess acid, followed by 500 µL of hexane. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Final Sample: Carefully transfer the upper hexane layer, which contains the this compound, into a GC autosampler vial with an insert. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

Optimized instrument conditions are critical for achieving good separation and sensitivity. The following parameters serve as a robust starting point.

Parameter Setting Rationale
GC System
InjectorSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temp250°CEnsures rapid volatilization of the dibutyl ester derivative without thermal degradation.
Injection Volume1 µLA standard volume to prevent column overloading while providing sufficient analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
Oven ProgramStart at 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)A temperature gradient is essential to separate compounds with different boiling points effectively. The final hold ensures elution of any less volatile matrix components.[10][11]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.[12]
Electron Energy70 eVThe standard energy for EI, which generates consistent fragmentation patterns.
Ion Source Temp230°CPrevents condensation of analytes in the source while minimizing thermal degradation.
Transfer Line Temp280°CMust be hot enough to prevent analyte condensation between the GC and MS.
Acquisition ModeFull Scan (m/z 50-550)Used for initial method development to identify the compound and its fragments.
Selected Ion Monitoring (SIM)For quantitative analysis, monitoring specific ions increases sensitivity and selectivity by reducing chemical noise.

Data Analysis and Interpretation

Compound Identification

The this compound is identified by its characteristic retention time and its unique mass spectrum.

Mass Spectrum and Fragmentation

Under EI conditions, the dibutyl ester of ethylmalonic acid will fragment in a predictable manner. While the molecular ion (M+) may be of low abundance or absent, characteristic fragment ions are consistently observed.[12]

  • Expected Molecular Ion (M+) : m/z 246

  • Key Fragment Ions :

    • m/z 191 : Loss of a butoxy group (-OC₄H₉)

    • m/z 173 : Loss of a butoxy group and water (-OC₄H₉, -H₂O)

    • m/z 117 : Butoxycarbonyl fragment [C₄H₉O-C=O]⁺

    • m/z 57 : Butyl fragment [C₄H₉]⁺ (often a prominent ion)

For quantitative analysis using SIM mode, monitoring ions such as m/z 191, 173, and 117 is recommended for high specificity and sensitivity.

Method Performance and Validation

A rigorous method validation is essential to ensure the reliability of the results.[13][14] The following parameters should be assessed.

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio > 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10; Precision < 20% RSD
Precision (%RSD) Intra-day < 10%; Inter-day < 15%
Accuracy (Recovery %) 85 - 115%

References

  • Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics: towards comprehensive profiling of metabolic signatures. LOUIS - The University of Alabama in Huntsville. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. Available at: [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - The University of Alabama in Huntsville. Available at: [Link]

  • Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. PubMed. Available at: [Link]

  • Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure. ResearchGate. Available at: [Link]

  • Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. University of Texas Southwestern Medical Center. Available at: [Link]

  • Esterification of C2−C16 dicarboxylic acids to n-butyl esters in aqueous solutions for their gas chromatographic analysis. Semantic Scholar. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. Available at: [Link]

  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers. Available at: [Link]

  • Sample Preparation for Analysis: Advanced Techniques. JoVE. Available at: [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available at: [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. brief.land. Available at: [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Available at: [Link]

  • Optimization and Performance of a Rapid GC-MS Analysis for Methylmalonic Acid Determination in Serum and Plasma. ResearchGate. Available at: [Link]

  • The research progress on the esterification reaction of dicarboxylic acids. ResearchGate. Available at: [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available at: [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Available at: [Link]

  • Process for preparation of dicarboxylic acid monoesters. Google Patents.
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal. Available at: [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Today. Available at: [Link]

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  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed. Available at: [Link]

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  • Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. International Organisation of Vine and Wine. Available at: [Link]

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Quantitative Analysis of Dibutyl Ethylmalonate Utilizing Liquid Chromatography with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of dibutyl ethylmalonate, a non-polar diester compound often used as a synthetic intermediate. Due to its low polarity, traditional electrospray ionization (ESI) yields poor sensitivity. We overcome this challenge by employing Atmospheric Pressure Chemical Ionization (APCI), which is highly effective for the gas-phase ionization of less polar and thermally stable molecules.[1][2][3] The method detailed herein combines efficient sample preparation via liquid-liquid extraction (LLE) with optimized reversed-phase liquid chromatography and tandem mass spectrometry (MS/MS) for selective and reliable quantification. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate measurement of dibutyl ethylmalonate in various matrices.

Introduction and Analytical Principle

Dibutyl ethylmalonate and its analogs, such as diethyl dibutylmalonate (CAS 596-75-8), are key building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4][5] Accurate quantification is crucial for reaction monitoring, purity assessment, and metabolic studies. The primary analytical challenge posed by dibutyl ethylmalonate is its chemical nature: it is a relatively non-polar, neutral molecule with a molecular weight under 1500 Da, lacking easily ionizable functional groups required for high-efficiency ESI.[2][3]

The Ionization Challenge: Why APCI over ESI?

Electrospray ionization (ESI) relies on the formation of ions in the liquid phase and is most effective for polar to highly polar compounds that can readily accept or lose a proton.[6] Non-polar analytes have a low affinity for the charged droplets generated during electrospray, leading to poor ionization efficiency and low sensitivity.[7][8]

Atmospheric Pressure Chemical Ionization (APCI) provides a superior alternative for this class of compounds.[1] In APCI, the LC eluent is vaporized in a heated nebulizer, and the analyte molecules are ionized in the gas phase through reactions with charged solvent molecules generated by a corona discharge.[2][9] This gas-phase ionization mechanism is highly efficient for thermally stable, less polar compounds like dibutyl ethylmalonate, making it the ionization technique of choice for this application.[3][10]

Experimental Methodology

This section provides a comprehensive, step-by-step protocol for the analysis of dibutyl ethylmalonate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is an effective technique for isolating non-polar analytes from complex aqueous matrices based on their differential solubility in immiscible liquids.[11][12] This protocol is optimized to extract dibutyl ethylmalonate while minimizing interferences.

Objective: To extract dibutyl ethylmalonate from an aqueous sample matrix into an organic solvent, concentrate the analyte, and remove polar interferences.[13]

Materials:

  • Sample containing dibutyl ethylmalonate (e.g., reaction mixture quenched in water, aqueous environmental sample).

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC grade.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate.

  • Conical glass centrifuge tubes (15 mL).

  • Vortex mixer and centrifuge.

  • Nitrogen evaporation system.

  • Reconstitution solvent (90:10 Acetonitrile:Water).

Protocol:

  • Sample Aliquoting: Pipette 1.0 mL of the aqueous sample into a 15 mL conical glass tube.

  • Extraction: Add 5.0 mL of MTBE to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a clean separation between the layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to disturb the aqueous layer.[13]

  • Washing (Optional): To remove residual water-soluble impurities, add 1.0 mL of brine solution to the collected organic phase, vortex for 30 seconds, centrifuge, and again collect the organic layer.

  • Drying & Evaporation: Add a small amount of anhydrous sodium sulfate to the final organic extract to remove residual water. Transfer the dried extract to an evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is used to achieve chromatographic separation based on hydrophobicity.

ParameterSetting
Instrument HPLC or UHPLC system compatible with MS detection
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Note: The use of formic acid as a mobile phase modifier is compatible with MS analysis; non-volatile acids like phosphoric acid should be avoided.[14]

Mass Spectrometry (MS) Conditions

The analysis is performed using a tandem quadrupole mass spectrometer equipped with an APCI source operating in positive ion mode.

ParameterSetting
Instrument Tandem Quadrupole Mass Spectrometer
Ionization Source APCI, Positive Ion Mode
Corona Current 4.0 µA
Vaporizer Temperature 400°C
Gas Temperature (Drying) 250°C
Gas Flow (Drying) 5 L/min
Nebulizer Pressure 60 psi
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Data Analysis and Expected Results

Mass Transitions for MRM

For this application, we will use the common analog, diethyl dibutylmalonate (C₁₅H₂₈O₄, MW: 272.38 g/mol ), as our target analyte.[4] The protonated precursor ion [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Diethyl Dibutylmalonatem/z 273.2m/z 227.215
(Quantifier)
Diethyl Dibutylmalonatem/z 273.2m/z 181.120
(Qualifier)

Rationale: The transition 273.2 -> 227.2 corresponds to the neutral loss of an ethoxy group (-OC₂H₅). The transition 273.2 -> 181.1 corresponds to the loss of both an ethoxy group and a butene molecule from one of the butyl chains.

Workflow Visualization

The complete analytical workflow, from sample collection to final data processing, is illustrated below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Matrix LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (ACN:Water) Evap->Recon LC Reversed-Phase LC (C18 Separation) Recon->LC APCI APCI Source (Gas-Phase Ionization) LC->APCI MSMS Tandem MS (MRM Detection) APCI->MSMS Integration Peak Integration MSMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: End-to-end workflow for dibutyl ethylmalonate analysis.

Method Performance and Validation

To ensure the reliability of quantitative measurements, the method should be validated according to established guidelines.[15] Key performance characteristics to evaluate include:

  • Linearity: The method should demonstrate linearity over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Selectivity: The absence of interfering peaks at the retention time of the analyte in blank matrix samples should be confirmed.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (RSD%) should be ≤15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of dibutyl ethylmalonate. The strategic use of Atmospheric Pressure Chemical Ionization (APCI) effectively overcomes the challenges associated with analyzing this non-polar compound, providing a significant advantage over conventional ESI-based methods. The combination of a streamlined liquid-liquid extraction protocol and specific MRM-based detection ensures reliable and accurate results, making this method well-suited for applications in pharmaceutical development, chemical synthesis monitoring, and quality control.

References

  • Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI.
  • Moriwaki, H. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. Journal of Mass Spectrometry.
  • Hawks, L. (2024). Essential Guide to LCMS Sample Preparation Techniques.
  • Chemistry For Everyone. (2025). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Shimadzu Corporation. (n.d.). Introduction to LC-MS Part4.
  • LabX. (2025). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • Kauppila, T. J., & Kostiainen, R. (2017). Ambient mass spectrometry in the analysis of compounds of low polarity. RSC Publishing.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • Guidechem. (n.d.). Diethyl dibutylmalonate 596-75-8 wiki.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Wikipedia. (n.d.). Diethyl malonate.
  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
  • ChemicalBook. (n.d.). Diethyl dibutylmalonate | 596-75-8.
  • ACS Publications. (2003). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
  • ACS Publications. (2003). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • SIELC Technologies. (n.d.). Separation of tert-Butyl ethyl malonate on Newcrom R1 HPLC column.

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Application Notes & Protocols: Evaluating Ethylmalonic Acid Dibutyl Ester as a Novel Plasticizer for Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Ethylmalonic acid dibutyl ester is not a conventionally utilized plasticizer. This document, therefore, serves as a comprehensive guide for the research and evaluation of its potential application in this capacity. The protocols outlined herein are based on established methodologies for the assessment of novel plasticizing agents.

Introduction: The Quest for Novel Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. The most widely used polymer requiring plasticization is polyvinyl chloride (PVC). For decades, ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market. However, growing concerns over their potential health and environmental impacts have catalyzed a search for safer, more effective alternatives.

This compound presents a theoretical potential as a plasticizer due to its molecular structure, which includes polar ester moieties and non-polar butyl chains. These features are characteristic of compounds that can effectively solvate polymer chains, disrupt intermolecular forces, and thereby increase segmental mobility, leading to enhanced flexibility. This document provides a structured framework for the synthesis and comprehensive evaluation of this compound as a novel plasticizer, with a particular focus on its application in PVC and the biodegradable polymer, polylactic acid (PLA).

Synthesis of this compound

The synthesis of this compound can be achieved through Fischer-Speier esterification of ethylmalonic acid with n-butanol in the presence of an acid catalyst.

Materials
  • Ethylmalonic acid

  • n-Butanol (excess)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add ethylmalonic acid, a 3-4 fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid. Toluene can be added to aid in the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Evaluation of Plasticizing Performance

A systematic evaluation is crucial to determine the efficacy of this compound as a plasticizer. The following sections detail the protocols for compounding and characterizing the plasticized polymer.

Polymer Compounding

This protocol describes the preparation of plasticized polymer sheets. PVC is used as the primary example.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

Protocol:

  • Premixing: In a high-speed mixer, blend the PVC resin, the desired concentration of this compound (typically in parts per hundred of resin, phr), and the thermal stabilizer. A common starting concentration for evaluation is 30-50 phr.

  • Milling: Transfer the premix to a two-roll mill preheated to a temperature suitable for PVC processing (e.g., 160-170°C).

  • Compounding: Masticate the blend on the mill until a homogenous, molten sheet is formed. This typically takes 5-10 minutes.

  • Sheet Formation: Remove the compounded sheet from the mill.

  • Pressing: Place the sheet in a mold and press it in a hydraulic press at a temperature of 170-180°C for a few minutes to form a sheet of uniform thickness (e.g., 1 mm).

  • Cooling: Cool the pressed sheet under pressure to solidify it.

  • Conditioning: Store the prepared sheets at standard conditions (23°C, 50% relative humidity) for at least 24 hours before testing.

A control sample without any plasticizer and a sample with a standard plasticizer (e.g., DEHP or DOTP) should be prepared for comparison.

Workflow for Compounding and Characterization

G cluster_prep Preparation cluster_char Characterization P1 Premixing (PVC, Plasticizer, Stabilizer) P2 Two-Roll Milling (160-170°C) P1->P2 P3 Hydraulic Pressing (170-180°C) P2->P3 P4 Conditioning (24h, 23°C, 50% RH) P3->P4 C1 Thermal Analysis (DSC, TGA) P4->C1 Test Specimens C2 Mechanical Testing (Tensile Test) P4->C2 Test Specimens C3 Migration Study P4->C3 Test Specimens C4 Solvent Extraction P4->C4 Test Specimens

Caption: Workflow for the preparation and characterization of plasticized polymer sheets.

Characterization Techniques

Thermal Analysis

4.1.1 Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg compared to the unplasticized polymer indicates effective plasticization.

Protocol:

  • Cut a small sample (5-10 mg) from the conditioned sheet and place it in an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., for PVC, up to 120°C) to erase the thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to below the Tg (e.g., -50°C).

  • Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.

4.1.2 Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of the plasticized polymer by monitoring its weight loss as a function of temperature.

Protocol:

  • Place a small sample (10-15 mg) of the plasticized sheet in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.

Mechanical Properties

Tensile testing is performed to evaluate the effect of the plasticizer on the mechanical properties of the polymer.

Protocol:

  • Cut dumbbell-shaped specimens from the conditioned sheets according to a standard like ASTM D638.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation.

  • Calculate the tensile strength, elongation at break, and Young's modulus.

Table 1: Expected Trends in Polymer Properties with Effective Plasticization

PropertyUnplasticized PolymerPlasticized PolymerRationale
Glass Transition Temp (Tg)HighLowIncreased free volume and segmental mobility of polymer chains.
Tensile StrengthHighLowReduced intermolecular forces between polymer chains.
Elongation at BreakLowHighIncreased chain mobility allows for greater deformation before failure.
Young's ModulusHighLowThe material becomes less stiff and more flexible.
Migration Resistance

Migration of the plasticizer out of the polymer matrix is a critical parameter, especially for applications in the medical and food contact fields.

4.3.1 Solvent Extraction Method

This method measures the amount of plasticizer that leaches into a solvent.

Protocol:

  • Cut a pre-weighed sample of the plasticized sheet of known dimensions.

  • Immerse the sample in a known volume of a solvent (e.g., hexane, ethanol, or a food simulant) at a specified temperature for a set period (e.g., 24 hours at 50°C).

  • After the immersion period, remove the sample, dry it, and weigh it again.

  • The weight loss corresponds to the amount of migrated plasticizer. The result is typically expressed as a percentage of weight loss.

Logical Flow for Evaluating a Novel Plasticizer

G Start Hypothesized Plasticizer (this compound) Synth Synthesis & Purification Start->Synth Compound Compounding with Polymer Synth->Compound Char Characterization (Thermal, Mechanical, Migration) Compound->Char Analyze Data Analysis & Comparison (vs. Control & Standard) Char->Analyze Conclude Conclusion on Efficacy Analyze->Conclude

Caption: Logical progression for the evaluation of a novel plasticizer candidate.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of this compound as a potential plasticizer for polymers. By following these steps, researchers can obtain critical data on its plasticizing efficiency, thermal stability, mechanical performance, and migration resistance. A thorough comparison of these results with those of unplasticized polymer and polymers plasticized with industry-standard plasticizers will be essential in determining the viability and potential applications of this novel compound.

References

  • Titow, W. V. (1984). PVC Technology. Springer Netherlands. [Link]

  • ASTM D638 - 14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. [Link]

  • ASTM D2240 - 15, Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2015. [Link]

  • Erythropel, H. C., et al. (2016). Designing greener plasticizers: A holistic approach. Green Chemistry, 18(24), 6371-6384. [Link]

Application Notes & Protocols: Dibutyl Ethylmalonate in Flavor Compositions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of dibutyl ethylmalonate in flavor compositions. It details the compound's sensory profile, physicochemical properties, and practical applications. Furthermore, it establishes rigorous, field-proven protocols for analytical quality control, sensory evaluation, and stability testing to ensure efficacy and consistency in final product formulations.

Introduction: The Role of Malonate Esters in Flavor Science

Esters are fundamental building blocks in flavor chemistry, responsible for the characteristic fruity and sweet notes of many natural products. Dibutyl ethylmalonate (DBEM), a dialkyl malonate, is a synthetic flavoring substance valued for its unique sensory characteristics. While less common than its diethyl counterpart, DBEM offers formulators a distinct profile that can be leveraged to create complex and innovative flavor systems. Its application extends from food and beverages to the pharmaceutical industry, where taste-masking and palatability are critical for patient compliance.[1][2][3] Flavoring agents like DBEM are used to mask unpleasant tastes in various dosage forms, including oral suspensions, chewable tablets, and elixirs, thereby improving the overall therapeutic efficacy through better patient adherence.[1][2][4]

This guide serves as a practical resource, elucidating the causality behind experimental choices and providing self-validating protocols for the successful integration of dibutyl ethylmalonate into flavor systems.

Section 1: Physicochemical & Sensory Properties

A thorough understanding of a flavor ingredient's properties is paramount for its effective application. Dibutyl ethylmalonate's characteristics dictate its behavior in different food matrices, its stability, and its ultimate sensory perception.

Key Properties

The following table summarizes the essential physicochemical and regulatory identifiers for dibutyl ethylmalonate. Note: Data for the closely related butyl ethyl malonate is often more readily available and is included for reference.

PropertyValueSource
Chemical Name Dibutyl propanedioate; Propanedioic acid, dibutyl ester[5]
Synonyms Malonic Acid Dibutyl Ester[5]
CAS Number 1190-39-2[5]
Molecular Formula C₁₁H₂₀O₄[5]
Molecular Weight 216.28 g/mol [5]
Appearance Colorless clear liquid (estimated)[6]
Boiling Point 222.00 °C @ 760.00 mm Hg (for butyl ethyl malonate)[6]
Flash Point 105.00 °C (for butyl ethyl malonate)[6]
FEMA Number 2195 (for butyl ethyl malonate)[6][7][8]
JECFA Number 615 (for butyl ethyl malonate)[7][8]
Sensory Profile

The primary value of dibutyl ethylmalonate lies in its unique flavor and aroma. Its sensory characteristics are distinct from shorter-chain malonates, offering a more complex and less volatile profile.

  • Odor Description: The profile is predominantly fruity, with significant apple, winey, and green notes.[9] It possesses an underlying sweetness that rounds out the aroma.

  • Taste Profile: When evaluated at appropriate concentrations (e.g., parts per million), it contributes a sweet, fruity character reminiscent of apple and pineapple.[10] This makes it a versatile component for building fruit flavor profiles.

  • Application Synergy: Due to its complex profile, DBEM works well as a modifier. It can add depth to simple fruit flavors, bridge different flavor notes in a complex blend, and provide a lingering sweet-fruity background note.

Section 2: Applications in Flavor Compositions

Dibutyl ethylmalonate is utilized across various sectors where flavor modulation is key.

  • Food & Beverage: Its fruity and sweet characteristics make it suitable for confectionery, baked goods, soft drinks, and alcoholic beverages.[11] It can enhance apple, pear, and tropical fruit profiles or add a generic fruity sweetness to a product.

  • Pharmaceuticals: In the pharmaceutical industry, flavoring agents are critical for masking the often unpleasant taste of active pharmaceutical ingredients (APIs).[2][3] Esters are commonly used to create familiar and pleasant flavors like fruit or mint, which can significantly improve patient compliance, especially in pediatric and geriatric populations.[2] DBEM can be used in formulations for chewable tablets, oral suspensions, and syrups.[4]

  • Fragrance: While primarily a flavor ingredient, its pleasant fruity aroma also lends itself to applications in perfumery.[12]

Section 3: Analytical & Sensory Protocols

To ensure quality, consistency, and desired sensory impact, rigorous analytical and sensory protocols are essential. The following methods provide a framework for the comprehensive evaluation of dibutyl ethylmalonate, both as a raw material and within a finished product.

Protocol 3.1: Purity and Identity Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile flavor compounds.[13] Gas chromatography separates the components of a sample based on their volatility and interaction with a stationary phase, while mass spectrometry provides identification based on the mass-to-charge ratio of ionized fragments, creating a unique chemical fingerprint for each compound. This protocol verifies the identity and quantifies the purity of a dibutyl ethylmalonate sample.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Prepare Standard (1000 ppm DBEM in Ethanol) C 3. Inject 1 µL into GC Inlet A->C B 2. Prepare Sample (1000 ppm in Ethanol) B->C D 4. Separation on HP-5MS column C->D Vaporization E 5. Ionization & Detection (EI, 70 eV) D->E Elution F 6. Library Search (NIST/Wiley) E->F Mass Spectrum G 7. Quantify Purity (% Area) F->G Identification H 8. Generate Report G->H

Caption: GC-MS workflow for purity analysis of DBEM.

Methodology:

  • Standard & Sample Preparation:

    • Prepare a 1000 ppm stock solution of a certified dibutyl ethylmalonate reference standard in 99.9% pure ethanol.

    • Prepare a 1000 ppm solution of the test sample in the same ethanol.

  • Instrumentation (Example Parameters):

    • System: Agilent 6890A GC with 5975C MS detector or equivalent.[14]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (50:1), 250°C.

    • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[14]

    • MS Transfer Line: 280°C.

    • MS Source: 230°C, Electron Impact (EI) ionization at 70 eV.[14]

    • Scan Range: 35-400 amu.

  • Analysis & Interpretation:

    • Inject 1 µL of the sample solution.

    • Identify the dibutyl ethylmalonate peak by comparing its retention time to the standard and its mass spectrum to a reference library (e.g., NIST).

    • Calculate purity using the area percent method, where Purity (%) = (Peak Area of DBEM / Total Peak Area) * 100.

  • Rationale & Self-Validation:

    • The non-polar HP-5MS column is chosen for its excellent separation of moderately polar esters.

    • The temperature program is designed to ensure good peak shape for DBEM while allowing for the elution of both more volatile and less volatile impurities.

    • Identity is confirmed by a dual-check system: retention time matching and mass spectral library matching. A match score >90% is considered a positive identification. The protocol is validated if the reference standard yields a single, sharp peak at the expected retention time with a correct mass spectrum.

Protocol 3.2: Sensory Evaluation - Triangle Difference Test

Principle: The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[15][16] It is highly effective for quality control (e.g., testing a new batch of DBEM) or in product development to see if a change in formulation is perceptible.

Workflow Diagram:

Sensory_Workflow A 1. Panelist Selection (n ≥ 15 trained assessors) B 2. Sample Preparation (Control vs. Test in neutral matrix) A->B C 3. Presentation Three coded samples (e.g., AAB, BAA) B->C D 4. Evaluation Panelists identify the 'odd' sample C->D E 5. Data Analysis Compare correct responses to statistical chart D->E F 6. Conclusion Is there a significant difference? E->F

Caption: Workflow for the Triangle Difference sensory test.

Methodology:

  • Panelist Selection:

    • Select a panel of at least 15 trained sensory assessors.[17] Panelists should be screened for their ability to detect basic tastes and aromas and have no allergies to the test materials.[16]

  • Sample Preparation:

    • Prepare two batches of a simple food matrix (e.g., sugar water, unflavored yogurt, or a beverage base).

    • Control (A): Spike one batch with the standard concentration of the flavor composition.

    • Test (B): Spike the second batch with the flavor composition containing the new batch of DBEM or the modified formulation.

    • Ensure both samples are at the same temperature and presented in identical, opaque containers labeled with random three-digit codes.[17]

  • Test Execution:

    • Present each panelist with three samples: two are identical, and one is different (e.g., AAB or BBA). The order of presentation should be randomized for each panelist.

    • Instruct panelists to taste each sample from left to right and identify which sample they believe is different from the other two. Even if unsure, a choice must be made.

  • Data Analysis & Interpretation:

    • Count the total number of correct identifications.

    • Consult a statistical table for the triangle test (available in any standard sensory science textbook). For a given number of panelists, the table will show the minimum number of correct answers required to conclude that a significant difference exists at a certain confidence level (typically p < 0.05).

  • Rationale & Self-Validation:

    • This method is statistically robust and minimizes guessing bias. The chance of correctly guessing the odd sample is 1 in 3.

    • Using a trained panel ensures that detected differences are real and not due to panelist error.[18][19] The protocol is validated by including a "warm-up" triangle test where the difference is obvious, ensuring panelists understand the task.

Protocol 3.3: Accelerated Stability Testing

Principle: Stability testing evaluates how a flavor's quality changes over time under specific conditions.[20][21] Accelerated testing uses elevated temperatures to speed up chemical degradation reactions (e.g., hydrolysis, oxidation), allowing for a faster prediction of shelf-life.[20][22]

Methodology:

  • Sample Preparation:

    • Prepare a batch of the final product (e.g., a beverage) containing dibutyl ethylmalonate.

    • Dispense the product into appropriate, sealed packaging (e.g., glass bottles).

    • Retain a set of control samples stored at ideal conditions (e.g., 4°C in the dark).

  • Storage Conditions:

    • Place test samples in a temperature-controlled stability chamber at an elevated temperature (e.g., 40°C).

    • The duration of the study depends on the product, but a common approach is to pull samples at time points: T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis at Each Time Point:

    • Chemical Analysis: Use the GC-MS protocol (3.1) to quantify the concentration of dibutyl ethylmalonate. A decrease in concentration indicates degradation.

    • Sensory Analysis: Use the Triangle Test protocol (3.2) to compare the aged sample against the frozen control sample stored at ideal conditions. This determines if any chemical degradation has resulted in a perceivable change in flavor.

  • Data Interpretation:

    • Plot the concentration of DBEM versus time. This can be used to model the degradation kinetics.

    • Record the time point at which a significant sensory difference is detected by the panel. This is often the most critical determinant of shelf-life.

  • Rationale & Self-Validation:

    • Elevated temperature accelerates reaction rates in a predictable way (often modeled by the Arrhenius equation). This provides a conservative estimate of real-time stability.

    • The combination of chemical and sensory analysis provides a complete picture.[16][20] A flavor may be chemically stable (no significant loss of the target compound) but still develop off-notes from other reactions, which only sensory testing can detect.[16] The protocol's integrity relies on the consistency of the T=0 baseline measurement for both chemical and sensory attributes.

Section 4: Regulatory & Safety Considerations

Dibutyl ethylmalonate and its close analogues are recognized by international regulatory bodies as safe for use as flavoring substances.

  • FEMA GRAS™: The Flavor and Extract Manufacturers Association has designated the related compound, butyl ethyl malonate, as "Generally Recognized as Safe" (GRAS), assigning it FEMA number 2195.[6][7]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated diethyl malonate and found no safety concern at current levels of intake when used as a flavouring agent.[23][24] Butyl ethyl malonate (JECFA No. 615) has also been evaluated.[7][8]

It is the responsibility of the user to ensure that the use of this ingredient complies with all local and regional regulations for the intended food or pharmaceutical application.

Conclusion

Dibutyl ethylmalonate is a valuable synthetic flavoring ingredient that offers a unique fruity, apple-like sensory profile. Its successful application hinges on a robust understanding of its properties and the implementation of rigorous analytical and sensory protocols. The methodologies detailed in this guide provide the necessary framework for quality control, formulation development, and stability assessment, enabling researchers and scientists to leverage this compound to its full potential in creating innovative and high-quality flavor compositions.

References

  • Aromatech. (2022, September 1). Flavouring agents in pharmaceutical formulations. Retrieved from [Link]

  • Norex. (n.d.). Unveiling the Role of Flavoring Agents in Pharmaceuticals. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). Flavoring agent API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]

  • StudySmarter. (2024, September 5). Flavors & Sensory Analysis. Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem Compound Database. Retrieved from [Link]

  • Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Măruţoiu, C. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Retrieved from [Link]

  • Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]

  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]

  • World Health Organization. (n.d.). diethyl malonate. JECFA. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). BUTYL ETHYL MALONATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl malonate. Retrieved from [Link]

  • Scent Tree. (n.d.). Butyl ethyl malonate (CAS 17373-84-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • StudySmarter. (2024, September 5). Flavor Stability: Techniques & Factors. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations. Inchem.org. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). JECFA Evaluations-DIETHYL MALONATE-. Inchem.org. Retrieved from [Link]

  • World Health Organization. (n.d.). butyl ethyl malonate. JECFA. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl ethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Weerawatanakorn, M., Wu, J. C., Pan, M. H., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 176-190. Retrieved from [Link]

  • Metrolab. (2024, November 21). GC-MS: A Key Tool for Flavor and Fragrance Analysis. Retrieved from [Link]

  • Martin, L. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research & Reviews: Journal of Food and Dairy Technology, 12(3). Retrieved from [Link]

  • MDPI. (2024). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. Foods, 13(11), 1689. Retrieved from [Link]

  • International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients. (n.d.). STABILITY TESTING OF FEED INGREDIENTS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • Weerawatanakorn, M., Wu, J. C., Pan, M. H., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2). Retrieved from [Link]

  • International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients. (n.d.). STABILITY TESTING OF FEED INGREDIENTS. Retrieved from [Link]

  • Ng, L. K. (2004). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. Retrieved from [Link]

  • Chemxpert. (n.d.). API Data Summary Report Of Dibutyl Malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyl butylphosphonate. PubChem Compound Database. Retrieved from [Link]

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Protocol for the Identification and Quantification of Dibutyl Ethylmalonate as a Potential Leachable from Dental Materials via GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The biocompatibility of dental materials is a critical determinant of patient safety. Resin-based composites, sealants, and other polymeric materials are complex mixtures containing monomers, fillers, initiators, and various additives such as plasticizers. These components have the potential to leach into the oral environment over time, leading to patient exposure. This application note provides a comprehensive, field-proven protocol for the identification and quantification of potential leachables from cured dental materials, using Dibutyl Ethylmalonate (CAS No. 115-01-5) as a representative target analyte. While not a commonly reported leachable, its structural similarity to known plasticizers makes it a plausible component in novel formulations. The methodology described herein is grounded in the ISO 10993 series of standards for the biological evaluation of medical devices and employs Gas Chromatography-Mass Spectrometry (GC-MS) for robust, sensitive, and specific analysis. This guide is intended for researchers, material scientists, and regulatory professionals involved in the development and safety assessment of dental materials.

Introduction: The Imperative for Chemical Characterization

Resin-based dental materials have revolutionized restorative dentistry, but their long-term stability and biocompatibility remain a subject of intense scientific scrutiny. The polymeric matrix, even after curing, is not entirely inert. Incomplete polymerization and subsequent chemical degradation can lead to the release of unreacted monomers, oligomers, and additives into saliva.[1] This process of "leaching" is influenced by the material's composition, the degree of cure, and the chemical environment of the oral cavity.[1]

Leachable substances, such as residual monomers (e.g., BisGMA, TEGDMA) and additives like phthalate plasticizers, have been identified in numerous studies and are a concern due to their potential for local and systemic toxicity, cytotoxicity, and endocrine-disrupting activity.[2][3] Consequently, regulatory bodies worldwide mandate a thorough biological safety assessment for all medical devices, including dental materials.

The cornerstone of this assessment is the ISO 10993 "Biological evaluation of medical devices" series of standards. Specifically, ISO 10993-18:2020 provides a framework for the chemical characterization of materials, forming the basis for a toxicological risk assessment as described in ISO 10993-17 .[4][5][6] This risk-based approach requires manufacturers to identify and quantify chemical constituents that may be released during clinical use.

This document presents a detailed protocol to proactively identify and quantify a target analyte, Dibutyl Ethylmalonate (a malonic acid ester), as a potential leachable. This protocol serves as a template for evaluating the leaching profile of new or modified dental materials, ensuring they meet the highest standards of safety and regulatory compliance.

Part 1: Analytical Strategy & Regulatory Framework

The identification of leachables is a multi-step process that begins with simulating the clinical environment under controlled laboratory conditions to generate extracts. These extracts are then analyzed using highly sensitive analytical techniques.

The Principle of Extraction: Simulating Clinical Exposure

The goal of the extraction study is to generate a chemical profile of the substances likely to be released from the device during its intended use. ISO 10993-12 provides guidance on sample preparation and extraction protocols.[4] The choice of extraction conditions is critical and should be justified based on the nature and duration of patient contact.

  • Simulated-Use Extraction: Mimics the physiological conditions of the oral cavity. This is typically performed in artificial saliva or water at 37°C.

  • Exaggerated Extraction: Employs conditions that are more aggressive than clinical use (e.g., higher temperature, more aggressive solvents) to accelerate leaching. This helps to identify potential leachables in a shorter timeframe.

  • Exhaustive Extraction: Designed to extract the maximum possible quantity of a substance from the material. This is often required for long-term implantable devices and helps establish a "worst-case" exposure scenario.[4]

For dental materials, a combination of simulated and exaggerated extraction is often most informative. The selection of extraction solvents is designed to cover a range of polarities to ensure a comprehensive profile of potential leachables. ISO 10993-18 recommends using polar (e.g., water), semi-polar (e.g., isopropanol or ethanol), and non-polar (e.g., hexane) solvents.[4]

The Analytical Choice: GC-MS for Semi-Volatile Organics

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. Dibutyl ethylmalonate, an ester with a moderate molecular weight, is well-suited for GC-MS analysis.[7]

  • Chromatography (GC): The GC separates the complex mixture of compounds from the extract based on their volatility and interaction with a stationary phase inside a capillary column. Each compound elutes from the column at a characteristic "retention time."

  • Spectrometry (MS): As compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons (Electron Impact ionization), causing them to fragment in a reproducible pattern. This fragmentation pattern, or "mass spectrum," serves as a chemical fingerprint for definitive identification.

This combination of separation by retention time and identification by mass spectrum provides exceptional specificity and sensitivity, making it an ideal technique for regulatory submissions.[8]

Part 2: Protocol for Sample Preparation & Extraction

This protocol is based on the principles outlined in ISO 10993-12. All glassware must be scrupulously cleaned and rinsed with high-purity solvent to avoid background contamination, as plasticizers are common environmental contaminants.[9]

Objective: To prepare cured dental material specimens and extract potential leachables into solvents of varying polarity.

Materials:

  • Dental composite material under investigation

  • Light-curing unit (specifications as per manufacturer's instructions)

  • Stainless steel or Teflon molds (e.g., 10 mm diameter x 1 mm thick)

  • Glass microscope slides

  • Calipers for precise measurement

  • Analytical balance

  • Borosilicate glass extraction vessels with PTFE-lined caps

  • Extraction Solvents (High Purity/HPLC Grade):

    • Purified Water (Polar)

    • Ethanol (Semi-polar)

    • n-Hexane (Non-polar)

  • Incubator or water bath set to 37°C ± 1°C

Procedure:

  • Specimen Preparation:

    • Place the mold on a glass slide and fill it with the uncured dental composite, taking care to avoid air bubbles.

    • Place a second glass slide on top and apply gentle pressure to create a flat surface and extrude excess material.

    • Light-cure the specimen through the glass slide according to the manufacturer's instructions for use (IFU), ensuring the specified curing time and light intensity are met. Cure both sides of the specimen.

    • Carefully remove the cured disc from the mold. Using calipers, measure the dimensions to calculate the surface area. Prepare a sufficient number of specimens to meet the surface area-to-volume ratio specified in the standard (typically between 3 cm²/mL and 6 cm²/mL).

    • Rationale: Curing must follow the IFU precisely to reflect the clinical state of the material. The surface area-to-volume ratio is a critical parameter that ensures consistency and comparability between tests.[4]

  • Extraction Setup:

    • Place the required number of cured specimens into a clean glass extraction vessel.

    • Add the appropriate volume of the selected extraction solvent (e.g., Purified Water) to achieve the target surface area-to-volume ratio.

    • Prepare a "blank" control vessel containing only the extraction solvent, which will be processed identically to the sample vessels.

    • Rationale: The blank control is essential to identify any background contamination originating from the solvent, glassware, or laboratory environment.

  • Incubation:

    • Securely cap the vessels.

    • Place the sample and blank vessels into an incubator set at 37°C for 72 hours .

    • Rationale: Incubation at 37°C simulates physiological temperature. A 72-hour duration is a common time point for simulated-use extraction for prolonged contact devices.[2]

  • Extract Collection:

    • After incubation, allow the vessels to cool to room temperature.

    • Carefully decant the solvent (the "extract") from each vessel into a clean glass vial suitable for GC-MS analysis.

    • For the non-polar (hexane) and semi-polar (ethanol) extracts, it may be necessary to concentrate the sample to improve detection limits. This can be done by evaporating the solvent under a gentle stream of nitrogen. Do not evaporate to dryness. Reconstitute in a known small volume (e.g., 1 mL) of the original solvent.

    • Rationale: Concentration increases the analyte signal, which is crucial for detecting trace-level leachables.

The following diagram illustrates the overall workflow for this protocol.

G cluster_prep Part 1: Sample Preparation cluster_extract Part 2: Extraction (ISO 10993-12) cluster_analysis Part 3: GC-MS Analysis cluster_report Part 4: Risk Assessment prep1 Dispense uncured material into mold prep2 Light-cure per manufacturer's IFU prep1->prep2 prep3 Measure dimensions (SA/V ratio) prep2->prep3 ext1 Place samples in glass vessel prep3->ext1 ext2 Add solvent (Water, EtOH, Hexane) ext3 Incubate at 37°C for 72h ext4 Collect & Concentrate Extract ana1 Inject extract into GC-MS ext4->ana1 ana2 Separate compounds (GC) ana3 Identify by Mass Spectrum (MS) ana4 Quantify using calibration curve rep1 Compare concentration to AET ana4->rep1 rep2 Toxicological Risk Assessment (ISO 10993-17) rep1->rep2 rep3 Final Biocompatibility Report rep2->rep3

Figure 1. Overall workflow for leachable identification.

Part 3: Protocol for GC-MS Analysis

Objective: To identify and quantify Dibutyl Ethylmalonate in the prepared extracts.

Materials & Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary GC Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas (99.999% purity)

  • Dibutyl Ethylmalonate certified reference standard

  • High-purity solvent (matching the extraction solvent) for dilutions

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Preparation of Standards:

    • Prepare a primary stock solution of Dibutyl Ethylmalonate (e.g., 1000 µg/mL) in the chosen solvent (e.g., ethanol or hexane).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

    • Rationale: A multi-point calibration curve is essential for accurate quantification of the analyte across a range of concentrations.

  • GC-MS Instrument Setup:

    • Install the analytical column and condition it according to the manufacturer's directions.

    • Set the GC-MS instrument parameters as specified in Table 1.

    • Rationale: The parameters in Table 1 are optimized for the separation and detection of semi-volatile esters and provide a robust starting point for method development.

    Table 1: Recommended GC-MS Parameters

    Parameter Setting Rationale
    GC System
    Injection Mode Splitless (1 µL injection) Maximizes analyte transfer to the column for trace analysis.
    Injector Temp 280°C Ensures rapid volatilization of the analyte without thermal degradation.
    Carrier Gas Helium, constant flow @ 1.2 mL/min Inert gas providing good chromatographic efficiency.
    Oven Program Initial 80°C, hold 2 min Allows for solvent focusing on the column head.
    Ramp 15°C/min to 300°C Provides good separation of compounds with different boiling points.
    Hold at 300°C for 5 min Ensures elution of any less volatile compounds from the column.
    MS System
    Ionization Mode Electron Impact (EI) at 70 eV Standard, robust ionization method that produces reproducible fragmentation patterns for library matching.
    Ion Source Temp 230°C Standard temperature to maintain ion integrity.
    Transfer Line Temp 280°C Prevents condensation of the analyte between the GC and MS.
    Scan Mode Full Scan (m/z 40-500) Acquires the full mass spectrum for unknown identification.

    | | Optional: SIM Mode | For higher sensitivity quantification, monitor specific ions for Dibutyl Ethylmalonate (e.g., m/z 157, 185, 202). |

  • Analysis Sequence:

    • Run a solvent blank to ensure the system is clean.

    • Inject the series of calibration standards from lowest to highest concentration.

    • Inject the extraction blank control.

    • Inject the sample extracts.

    • Periodically inject a mid-level calibration standard (as a continuing calibration verification) to check for instrument drift.

Data Analysis and Interpretation

  • Identification:

    • Compare the retention time of any peak in the sample chromatogram to the retention time of the Dibutyl Ethylmalonate reference standard.

    • Extract the mass spectrum of the corresponding peak in the sample and compare it to the mass spectrum of the reference standard and/or a validated spectral library (e.g., NIST). A match in both retention time and mass spectrum confirms the identity of the compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the Dibutyl Ethylmalonate standard against its concentration. The curve should have a correlation coefficient (r²) of ≥ 0.995.

    • Using the peak area of the identified compound in the sample extract, calculate its concentration from the linear regression equation of the calibration curve.

    • Adjust the final concentration to account for any dilution or concentration steps performed during sample preparation. The final result should be reported in µ g/specimen or µg/cm².

  • Reporting Threshold - The AET:

    • The Analytical Evaluation Threshold (AET) is a critical concept from ISO 10993-18. It is a threshold at or above which a leachable must be identified and reported for toxicological risk assessment.[10] Any peak corresponding to a concentration above the AET requires formal identification and evaluation. The AET is derived from a toxicological threshold, such as the Threshold of Toxicological Concern (TTC).

Conclusion and Further Steps

This application note provides a robust and defensible protocol for the identification and quantification of Dibutyl Ethylmalonate, a representative potential leachable from dental materials. The methodology is firmly based on the ISO 10993 standards, ensuring regulatory compliance and scientific integrity.

The successful execution of this protocol will yield a comprehensive chemical profile of the tested material. If Dibutyl Ethylmalonate or any other leachable is detected and quantified, the next mandatory step is a Toxicological Risk Assessment as per ISO 10993-17.[4] This involves calculating the patient's daily intake of the substance and comparing it to established safety limits to ensure that the material poses no unacceptable risk to health. Adherence to this systematic approach is paramount for the development of safe and effective dental materials.

References

  • Assessing Toxicological Safety of EverX Posterior and Filtek Ultimate: An In-Depth Extractable and Leachable Study Under ISO 10993-17 and 10993-18 Standards. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2015). The safety of dental amalgam and alternative dental restoration materials for patients and users. European Commission. Available at: [Link]

  • FILAB. (n.d.). Chemical characterization of materials in accordance with ISO 10993-18. FILAB Analyse & Expertise. Available at: [Link]

  • ISO 10993-18:2020/Amd.1:2022. Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process — Amendment 1: Determination of the uncertainty factor. International Organization for Standardization. Available at: [Link]

  • ISO/CD 10993-18. (2000). Biological evaluation of medical devices — Part 18: Chemical Characterisation of Materials. Draft Standard. Available at: [Link]

  • Johner Institute. (2025). Chemical characterization according to ISO 10993-18. Johner Institute. Available at: [Link]

  • Olea, N., et al. (1996). Estrogenicity of resin-based composites and sealants used in dentistry. Environmental Health Perspectives. Available at: [Link]

  • Lygre, H. (2002). Plasticizers in denture soft-lining materials: leaching and biodegradation. Acta Odontologica Scandinavica. Available at: [Link]

  • Al-Haddad, A. A., et al. (2024). Effect of Food-Simulating Liquids on the Leachability of Plasticizers from Dental Tissue Conditioners. Journal of Contemporary Dental Practice. Available at: [Link]

  • Hecht, R., et al. (2016). Dental composite materials comprising tricyclic plasticizers. Google Patents.
  • Magalhães, C. S., et al. (2021). Release of leachable products from resinous compounds in the saliva of children with anterior open bite treated with spur. Journal of Applied Oral Science. Available at: [Link]

  • Schedle, A., et al. (1995). Determination of leachable components from four commercial dental composites by gas and liquid chromatography/mass spectrometry. Journal of Biomedical Materials Research. Available at: [Link]

  • Khan, I., et al. (2025). Biocompatible synthesis, computational studies and therapeutic evaluation of a dibutyl (2,2-dicyano-1-phenylethyl) phosphonate derivatives... 3 Biotech. Available at: [Link]

  • Stasiewicz, K., et al. (2022). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Molecules. Available at: [Link]

  • NIST. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Available at: [Link]

  • Pulgar, R., et al. (2000). In vitro elution of leachable components from dental sealants. Journal of Experimental Dental Research. Available at: [Link]

  • PubChem. (n.d.). Diethyl sec-butylethylmalonate. National Center for Biotechnology Information. Available at: [Link]

  • OIV. (n.d.). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. International Organisation of Vine and Wine. Available at: [Link]

  • PubChem. (n.d.). Propanedioic acid, ethyl(3-methylbutyl)-, diethyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Detection of Dibutyl Ethylmalonate in Single-Use Bioreactor Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Leachables in Bioprocessing

The adoption of single-use bioreactors (SUBs) has revolutionized biopharmaceutical manufacturing, offering enhanced flexibility, reduced cleaning and validation requirements, and a lower risk of cross-contamination.[1][2] These systems, however, introduce a new set of material-related challenges, primarily the potential for chemical compounds to migrate from the polymer film into the cell culture medium.[1][3] These migrating compounds are categorized as "leachables," and their presence can have significant consequences, ranging from diminished cell growth and viability to compromised product quality and patient safety.[1][4][5]

One such leachable of emerging concern is dibutyl ethylmalonate (DBEM). While not as extensively studied as other well-known leachables like bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), the identification of various plasticizers and polymer additives in leachables profiles necessitates robust analytical methods for their detection and quantification.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the reliable detection of DBEM in SUB films.

The regulatory landscape for extractables and leachables (E&L) is continually evolving, with agencies like the U.S. Food and Drug Administration (FDA) emphasizing a risk-based approach to ensure product quality and patient safety.[6][7][8][9] A thorough understanding and characterization of the E&L profile of SUBs are therefore critical components of any regulatory submission for a biopharmaceutical product.[8]

Understanding the Source and Impact of Dibutyl Ethylmalonate

Dibutyl ethylmalonate is a diester of malonic acid. While its direct use as a primary additive in the manufacturing of SUB films is not widely documented, it can potentially arise from several sources:

  • Breakdown Product: It may be a degradation product of other larger, more complex additives used in the polymer formulation.

  • Manufacturing Aids: It could be used as a processing aid or lubricant during the film extrusion process.

  • Contaminant: It might be an impurity in other raw materials used to produce the polymer film.

The potential impact of DBEM on a bioprocess is multifaceted. Like other small molecule leachables, it could:

  • Exhibit Cytotoxicity: Directly inhibit cell growth and proliferation, leading to lower product titers.

  • Alter Product Quality: Interact with the therapeutic protein, potentially causing modifications or aggregation.

  • Pose a Safety Risk: If it persists through downstream processing, it could be present in the final drug product, raising safety concerns.

Given these risks, a proactive and sensitive analytical strategy is essential for the early detection and risk assessment of DBEM.

Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for DBEM detection relies on a combination of appropriate sample preparation and highly sensitive analytical instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of semi-volatile organic compounds like DBEM due to its excellent chromatographic resolution and mass spectrometric specificity.[10][11]

The overall workflow can be visualized as follows:

a cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Interpretation Start SUB Film Sample Extraction Solvent Extraction (Simulant Solvents) Start->Extraction Concentration Extract Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Acquisition Data Acquisition (Scan/SIM Mode) GC_MS->Data_Acquisition Identification Compound Identification (Mass Spectrum Library Match) Data_Acquisition->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification Report Reporting & Risk Assessment Quantification->Report b Start GC-MS Data Acquired Check_Peak Peak Detected at Expected Retention Time? Start->Check_Peak Check_Spectrum Mass Spectrum Match with Standard/Library? Check_Peak->Check_Spectrum Yes Not_Detected DBEM Not Detected Check_Peak->Not_Detected No Identified DBEM Positively Identified Check_Spectrum->Identified Yes Check_Spectrum->Not_Detected No Quantify Quantify Concentration using Calibration Curve Identified->Quantify Report Report Findings Not_Detected->Report Assess_Risk Toxicological Risk Assessment Quantify->Assess_Risk Assess_Risk->Report

Sources

Application Notes and Protocols for the Use of Ethylmalonic Acid Dibutyl Ester as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Bioanalytical Chemistry

In the landscape of biomedical research and drug development, the precise quantification of endogenous metabolites is paramount. Ethylmalonic acid (EMA), a dicarboxylic acid, has garnered significant attention as a key biomarker in the diagnosis and monitoring of several inherited metabolic disorders, most notably Ethylmalonic Encephalopathy (EE).[1] The accurate determination of EMA concentrations in biological matrices such as urine and plasma is crucial for clinical diagnosis and for understanding the pathophysiology of these diseases. This necessitates the use of a well-characterized, high-purity reference standard in analytical methodologies.

This document provides a comprehensive guide to the use of ethylmalonic acid dibutyl ester as a reference standard for the quantitative analysis of ethylmalonic acid. While certified reference materials for ethylmalonic acid itself can be challenging to source and handle due to its physical properties, the dibutyl ester derivative offers several advantages as a surrogate standard, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The choice of a chemically similar, but not identical, internal standard is a common and effective strategy in analytical chemistry.[2][3] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but be distinguishable by the detector. Esterification of the analyte and the use of an esterified internal standard can improve chromatographic resolution, increase volatility for GC analysis, and enhance ionization efficiency in mass spectrometry.

Physicochemical Properties and Characterization of this compound

This compound is the diester formed from ethylmalonic acid and butanol. Its properties make it a suitable candidate for a reference standard in analytical workflows.

Parameter Value Source
CAS Number 1113-92-4[4]
Molecular Formula C13H24O4[4]
Molecular Weight 244.33 g/mol [4]
Appearance Colorless liquid (predicted)General knowledge of similar esters
Boiling Point Not readily available; predicted to be higher than diethyl ethylmalonate (b.p. 75-77 °C at 7 hPa)[5]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, ethyl acetate)General knowledge of esters

Note on Commercial Availability and Purity Assessment: While some suppliers, such as Sigma-Aldrich, list dibutyl diethylmalonate (a related compound), they may not provide detailed analytical data. It is therefore imperative for the end-user to independently verify the identity and purity of their this compound standard. A comprehensive Certificate of Analysis (CoA) should be obtained or generated, detailing the following:

Analytical Test Typical Specification Method
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥98%GC-FID or qNMR
Water Content ≤0.5%Karl Fischer Titration
Residual Solvents To be determined based on synthesisHeadspace GC-MS

This table is a template based on CoAs for similar compounds like diethyl butylmalonate and should be adapted based on the specific batch of the reference standard.[6]

Synthesis and Purification of this compound

Given the potential scarcity of commercially available, certified this compound, a laboratory-scale synthesis may be necessary. The following is a generalized procedure based on standard esterification and alkylation reactions of malonic esters.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification A Malonic Acid + Butanol C Reflux A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Dibutyl Malonate C->D E Dibutyl Malonate D->E G Formation of Enolate E->G F Strong Base (e.g., NaOBu) F->G I This compound G->I H Ethyl Halide (e.g., C₂H₅Br) H->I J Crude Product I->J K Liquid-Liquid Extraction J->K L Column Chromatography K->L M Pure this compound L->M A Biological Sample (Urine/Plasma) B Add this compound (Internal Standard) A->B C Liquid-Liquid Extraction B->C D Evaporation to Dryness C->D E Derivatization (e.g., with BSTFA or Butanolic HCl) D->E F GC-MS Analysis E->F G Data Processing and Quantification F->G A Biological Sample (Urine/Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation and Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethylmalonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of ethylmalonic acid dibutyl ester. We will explore the common synthetic routes, troubleshoot prevalent challenges, and provide a robust, field-proven protocol. Our focus is on explaining the causality behind experimental choices to empower you to overcome obstacles and achieve high-yield, high-purity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to planning and executing the synthesis.

Q1: What are the primary synthetic strategies for producing this compound?

There are two logical and common strategies, both rooted in the principles of malonic ester synthesis. The key difference lies in the sequence of the alkylation and esterification steps.

  • Route A: Alkylation followed by Transesterification. This route begins with a readily available starting material like diethyl malonate. It is first ethylated to form diethyl ethylmalonate, which is then transesterified using n-butanol to replace the ethyl ester groups with butyl groups. While feasible, this route adds an extra synthetic step and can present purification challenges if the transesterification is not quantitative.

  • Route B: Transesterification followed by Alkylation. This approach involves first converting diethyl malonate to dibutyl malonate. The subsequent ethylation is then performed on dibutyl malonate. This is often the preferred route as it elegantly avoids the risk of forming mixed-ester byproducts during the critical alkylation step.

Q2: Why is the choice of alcohol solvent and base so critical in malonic ester synthesis?

The choice of alcohol and the corresponding alkoxide base is paramount to prevent a side reaction called transesterification.[1] The fundamental principle is to match the alcohol of the ester with the alcohol used to prepare the alkoxide base. For example, when alkylating diethyl malonate, sodium ethoxide (prepared from sodium and ethanol) should be used. If sodium butoxide in butanol were used with diethyl malonate, the butoxide could attack the ethyl ester, leading to a scramble of ethyl and butyl esters and a complex mixture that is difficult to purify.[1][2][3]

Q3: What are the most common impurities I should expect in my crude product?

The primary impurities are typically byproducts of the reaction itself and are crucial to identify for successful purification:

  • Unreacted Starting Material: Incomplete deprotonation or alkylation can leave residual dibutyl malonate (or diethyl malonate if using Route A).

  • Dialkylated Product: The mono-alkylated product, dibutyl ethylmalonate, still possesses a weakly acidic proton. This product can be deprotonated by any remaining strong base and react with a second molecule of ethyl halide, leading to the formation of dibutyl diethylmalonate.[1]

  • Mixed Esters: If reaction conditions are not carefully controlled (as explained in Q2), you may form ethyl butyl ethylmalonate.

Q4: How can I effectively monitor the reaction's progress to determine its endpoint?

Monitoring the reaction ensures you achieve maximum conversion without generating excessive byproducts from prolonged heating.

  • pH Monitoring: The reaction mixture starts basic due to the alkoxide. As the alkylation proceeds, the alkoxide is consumed and a salt (e.g., NaBr) is formed. The reaction is generally considered complete when the mixture becomes neutral to moist litmus paper.[4]

  • Chromatography: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent for monitoring the disappearance of the starting malonic ester and the appearance of the product.[5] This provides a more precise view of the reaction's progress than pH alone.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Consistently Low Yield

A low yield is one of the most common frustrations. The cause can often be traced to a few key parameters.

Possible Cause Scientific Explanation & Solution
Moisture in Reagents/Glassware The alkoxide base (e.g., sodium butoxide) is extremely sensitive to water. Any moisture will consume the base, preventing the complete deprotonation of the malonic ester. Solution: Ensure all glassware is oven-dried. Use absolute (anhydrous) alcohol to prepare the alkoxide. The quality of the absolute alcohol has a very marked effect on the yield.[4]
Incomplete Reaction The alkylation is not instantaneous and requires sufficient thermal energy and time. Solution: Ensure the reaction is refluxed for an adequate period. Use pH or chromatographic monitoring to confirm the reaction has reached completion before beginning the workup.[4]
Inefficient Base Formation If the sodium metal does not fully dissolve during the preparation of the alkoxide, there will be insufficient base to drive the reaction. Solution: Ensure the sodium is clean (free of oxide coating) and cut into small pieces to maximize surface area. Allow sufficient time for it to react completely before adding the malonic ester.

Problem 2: Presence of Dialkylated Byproduct in the Final Product

The formation of dibutyl diethylmalonate complicates purification and reduces the yield of the desired mono-alkylated product.

Possible Cause Scientific Explanation & Solution
Incorrect Stoichiometry Using a large excess of the alkylating agent (ethyl halide) or the base can promote a second alkylation event.[1] Solution: Use a carefully measured molar ratio, typically with only a slight excess (e.g., 1.05 equivalents) of the alkyl halide relative to the malonic ester.
Method of Addition Adding the malonic ester to a pre-formed mixture of base and alkyl halide can lead to localized areas of high base concentration, promoting dialkylation. Solution: The standard and most effective procedure is to first generate the enolate by adding the malonic ester to the alkoxide solution. Then, add the alkyl halide dropwise to the stirred enolate solution. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Problem 3: Product is a Mixture of Ethyl and Butyl Esters

This issue points directly to a transesterification side reaction and is a clear indicator of a mismatch between the ester and the alkoxide/solvent system.

Possible Cause Scientific Explanation & Solution
Mismatched Alkoxide and Ester This occurs if, for example, you attempt to ethylate diethyl malonate in butanol using sodium butoxide. The butoxide will react with the diethyl malonate, creating a mixture of esters.[1][2] Solution: Strictly adhere to the principle of matching the reagents. When alkylating a butyl ester, use sodium butoxide in butanol. When alkylating an ethyl ester, use sodium ethoxide in ethanol.[3] Following the recommended protocol in Section 3 will prevent this issue.

Section 3: Visualized Mechanisms and Workflows

Visualizing the chemical processes and logical steps can significantly aid in understanding and troubleshooting.

Reaction_Mechanism cluster_alkylation Primary Alkylation Pathway cluster_side_reaction Potential Side Reaction DBM Dibutyl Malonate Enolate Dibutyl Malonate Enolate DBM->Enolate + NaOBu - BuOH Product Dibutyl Ethylmalonate (Desired Product) Enolate->Product + EtBr - NaBr Enolate_Product Product Enolate Product->Enolate_Product + NaOBu (excess) - BuOH Dialkylated Dibutyl Diethylmalonate (Byproduct) Enolate_Product->Dialkylated + EtBr - NaBr Troubleshooting_Yield Start Low Product Yield CheckMoisture Were reagents and solvents strictly anhydrous? Start->CheckMoisture CheckTime Was reaction refluxed until neutral pH? CheckMoisture->CheckTime Yes Sol_Dry Solution: Use oven-dried glassware and anhydrous solvents. CheckMoisture->Sol_Dry No CheckBase Did all sodium metal fully dissolve? CheckTime->CheckBase Yes Sol_Reflux Solution: Monitor reaction via TLC/pH and ensure sufficient reflux time. CheckTime->Sol_Reflux No Sol_Base Solution: Use clean sodium and ensure complete dissolution before adding ester. CheckBase->Sol_Base No End Review stoichiometry and purification steps. CheckBase->End Yes

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Section 4: Recommended Experimental Protocol

This protocol details the synthesis via Route B (Alkylation of Dibutyl Malonate) , which is the most robust method for avoiding mixed-ester byproducts.

Part 1: Synthesis of Dibutyl Malonate

This step can be achieved via Fischer esterification of malonic acid with n-butanol or by transesterification of diethyl malonate. For simplicity and high conversion, we will outline the Fischer esterification.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Malonic Acid104.06104.1 g1.01.0
n-Butanol74.12296.5 g (366 mL)4.04.0
p-Toluene-\nsulfonic acid172.205.0 g0.0290.029
Toluene-200 mL--

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Flask: Add malonic acid, n-butanol, and toluene to the flask. Add a magnetic stir bar.

  • Catalyst Addition: Add the p-toluenesulfonic acid catalyst.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene and excess butanol by rotary evaporation. The remaining crude dibutyl malonate can be purified by vacuum distillation.

Part 2: Ethylation of Dibutyl Malonate to form this compound
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Sodium Metal22.9923.0 g1.01.0
Absolute n-Butanol74.12500 mL--
Dibutyl Malonate216.28216.3 g1.01.0
Ethyl Bromide108.97114.4 g (77.8 mL)1.051.05

Procedure:

  • Prepare Sodium Butoxide: In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add 500 mL of absolute n-butanol. Carefully add the sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely.

  • Form the Enolate: Cool the sodium butoxide solution to approximately 50°C. Using the addition funnel, add the dibutyl malonate dropwise to the stirred solution. An increase in temperature may be observed.

  • Alkylation: Once the malonate addition is complete, add the ethyl bromide dropwise via the addition funnel at a rate that maintains a gentle reflux. [2]4. Reflux: After the addition is complete, heat the mixture to reflux and continue heating until the solution is neutral to moist litmus paper (typically 2-4 hours). [4]5. Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation and remove the bulk of the n-butanol under reduced pressure. [2]6. Aqueous Workup: Cool the residue and add approximately 500 mL of water to dissolve the sodium bromide salt that has precipitated. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like diethyl ether. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. The final product, crude this compound, should be purified by fractional distillation under high vacuum. [2][4]

References

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • Umeå University. (2013). Transesterification of diethyl malonate with n-butanol over HPWA/MCM-41 molecular sieves. DiVA portal. [Link]

  • Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

Sources

Potential impurities and byproducts in Ethylmalonic acid dibutyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of ethylmalonic acid dibutyl ester. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can navigate the potential challenges of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic strategies for preparing this compound:

  • Direct Esterification: This involves the reaction of ethylmalonic acid with n-butanol in the presence of an acid catalyst. While straightforward, this method can sometimes be complicated by the availability and stability of the ethylmalonic acid starting material.

  • Malonic Ester Synthesis followed by Transesterification: A more common and versatile approach begins with the alkylation of a malonic ester, typically diethyl malonate, with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form diethyl ethylmalonate.[1][2][3] This intermediate is then transesterified with n-butanol to yield the final product, this compound.[4]

Q2: I am performing a malonic ester synthesis to get to diethyl ethylmalonate first. What are the most common impurities I should be aware of?

The malonic ester synthesis is a powerful C-C bond-forming reaction, but it is not without potential side reactions.[5][6] The most frequently encountered impurities include:

  • Dialkylated Product (Diethyl diethylmalonate): This is often the most significant byproduct.[1][7] It forms because the mono-alkylated product, diethyl ethylmalonate, still possesses an acidic proton that can be removed by the base, leading to a second alkylation.[7][8]

  • Unreacted Diethyl Malonate: Incomplete reaction can leave residual starting material in your product mixture.

  • Elimination Byproducts: If using a secondary or sterically hindered ethyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, forming ethene.[7][8]

  • Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups to form the corresponding carboxylic acids.[7]

Q3: During the transesterification of diethyl ethylmalonate with n-butanol, my yield is low. What could be the cause?

Low yields in transesterification reactions can often be attributed to several factors:

  • Equilibrium: Transesterification is a reversible reaction. To drive the reaction towards the formation of the dibutyl ester, a large excess of n-butanol is typically used.[9] Alternatively, removal of the ethanol byproduct by distillation can also shift the equilibrium.

  • Catalyst Inefficiency: The choice and concentration of the acid or base catalyst are crucial. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like HPWA/MCM-41.[4] Insufficient catalyst or a deactivated catalyst will result in a sluggish and incomplete reaction.

  • Water Contamination: Water can hydrolyze the ester and deactivate many acid catalysts. It is essential to use anhydrous reagents and reaction conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Significant formation of diethyl diethylmalonate during the initial alkylation step.

Causality: The formation of the dialkylated byproduct is a classic challenge in malonic ester synthesis.[1][7] The mono-alkylated product's alpha-proton remains acidic and can be deprotonated by the base, creating a new enolate that reacts with another equivalent of the ethyl halide.[7][8]

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to the ethylating agent. A slight excess of diethyl malonate can sometimes favor mono-alkylation.[7]

  • Slow Addition of Alkylating Agent: Add the ethyl halide dropwise to the reaction mixture. This helps to ensure that the ethyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[7]

  • Choice of Base: While a strong base is necessary for the initial deprotonation, using a less reactive base or carefully controlling the amount of base can sometimes mitigate dialkylation.[7] However, ensure enough base is present for the initial deprotonation.

  • Purification: Careful fractional distillation or column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[7]

Problem 2: The presence of acidic impurities in the final this compound product.

Causality: Acidic impurities typically arise from the partial hydrolysis of the ester functional groups. This can happen if water is present during the reaction, workup, or if the final product is exposed to acidic conditions, especially at elevated temperatures.

Troubleshooting Protocol: Neutralization and Washing

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Problem 3: The transesterification reaction from diethyl ethylmalonate to the dibutyl ester is not going to completion.

Causality: As an equilibrium-driven process, the transesterification may not proceed to completion if the equilibrium is not sufficiently shifted towards the products.

Workflow for Driving the Transesterification Reaction:

G start Start: Incomplete Transesterification increase_butanol Increase molar excess of n-butanol start->increase_butanol remove_ethanol Remove ethanol byproduct via distillation start->remove_ethanol check_catalyst Check catalyst activity/concentration start->check_catalyst anhydrous_conditions Ensure strictly anhydrous conditions start->anhydrous_conditions monitor_rxn Monitor reaction progress (GC/TLC) increase_butanol->monitor_rxn remove_ethanol->monitor_rxn check_catalyst->monitor_rxn anhydrous_conditions->monitor_rxn end Reaction Completion monitor_rxn->end

Caption: Troubleshooting workflow for incomplete transesterification.

Detailed Steps:

  • Increase the Excess of n-Butanol: A common strategy is to use n-butanol as the solvent, thereby providing a large molar excess to drive the equilibrium.

  • Remove Ethanol: If the reaction temperature allows, setting up a distillation apparatus to remove the lower-boiling ethanol as it forms can be highly effective.

  • Catalyst Optimization: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in an appropriate concentration (typically 1-5 mol%).

  • Maintain Anhydrous Conditions: Use freshly distilled, dry n-butanol and ensure all glassware is thoroughly dried to prevent water from interfering with the reaction.

Data Summary

Impurity/ByproductCommon CauseRecommended Action
Diethyl diethylmalonateSecond alkylation of the mono-alkylated product.[7]Control stoichiometry, slow addition of alkylating agent.[7]
Unreacted Diethyl MalonateIncomplete initial alkylation reaction.Ensure sufficient base and reaction time; monitor by TLC/GC.
EtheneE2 elimination of the ethyl halide.[7]Use primary ethyl halides; control reaction temperature.[7]
Ethylmalonic Acid/Butanoic AcidHydrolysis of ester groups due to water.[7]Use anhydrous conditions; neutralize with bicarbonate wash.
Diethyl Ethylmalonate (in final product)Incomplete transesterification.Use excess n-butanol; remove ethanol byproduct.[9]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethylmalonate
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Add ethyl bromide (1.0 eq) dropwise via the dropping funnel. The reaction may be exothermic.

  • After the addition, heat the mixture to reflux and monitor the reaction's progress using TLC or GC until the starting material is consumed.[7]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl ethylmalonate.

Protocol 2: Transesterification to this compound
  • Combine the purified diethyl ethylmalonate (1.0 eq) and a large excess of anhydrous n-butanol (e.g., 10-20 eq) in a round-bottom flask equipped with a distillation head and a reflux condenser.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux. If possible, slowly distill off the ethanol that is formed.

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy, looking for the disappearance of the ethyl ester signals and the appearance of the butyl ester signals.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Remove the excess n-butanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by vacuum distillation.

Logical Relationships in Troubleshooting

G start Low Yield or Impure Product check_alkylation Analyze Alkylation Step (GC/NMR) start->check_alkylation check_transesterification Analyze Transesterification Step (GC/NMR) start->check_transesterification dialkylation Dialkylation Product Detected? check_alkylation->dialkylation incomplete_alkylation Unreacted Starting Material? check_alkylation->incomplete_alkylation incomplete_trans Incomplete Transesterification? check_transesterification->incomplete_trans acidic_impurities Acidic Impurities Detected? check_transesterification->acidic_impurities dialkylation->check_transesterification No optimize_stoichiometry Optimize Stoichiometry/ Slow Addition dialkylation->optimize_stoichiometry Yes incomplete_alkylation->dialkylation No increase_time_base Increase Reaction Time/ Check Base incomplete_alkylation->increase_time_base Yes incomplete_trans->acidic_impurities No drive_equilibrium Drive Equilibrium (Excess Butanol/EtOH Removal) incomplete_trans->drive_equilibrium Yes neutralize_wash Neutralize and Wash acidic_impurities->neutralize_wash Yes

Caption: Decision tree for troubleshooting the synthesis.

References

  • Benchchem.
  • Umeå University. Transesterification of diethyl malonate with n-butanol over HPWA/MCM-41 molecular sieves. DiVA portal.
  • Sciencemadness.org.
  • Scribd.
  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)
  • Chemistry LibreTexts. 22.
  • Quora.
  • Pearson+. Draw the products of the following reactions: e.
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • Chemistry LibreTexts. 10.
  • Wikipedia.
  • Benchchem.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
  • ResearchGate. Scheme 1.
  • ResearchGate.
  • Wikipedia. Malonic ester synthesis.
  • Eagle Scholar. Synthesis of oxidative metabolites of di(2-ethylhexyl)
  • Solubility of Things.
  • Hive Methods Discourse. 1-methyl butyl-ethyl malonic ester?.
  • University of Calgary. Ch21: Malonic esters.
  • PubChem.
  • PrepChem.com.
  • Organic Chemistry Portal. Malonic Ester Synthesis.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
  • Organic Syntheses Procedure. Malonic acid, butyl-, ethyl ester.
  • PubChem. This compound | C13H24O4 | CID 575560.
  • ResearchGate. (PDF) SYNTHESIS OF MALONIC ACID ESTERS.
  • Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester.

Sources

Technical Support Center: Optimizing GC-MS Analysis of Malonic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of malonic acid esters by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analysis, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your methods, ensure data integrity, and overcome common analytical challenges.

Introduction: The Challenge of Analyzing Malonic Acid Esters

Malonic acid and its esters are important compounds in various fields, including pharmaceutical development and metabolic research. However, their analysis by GC-MS presents unique challenges due to their polarity and potential for thermal instability. Direct injection is often not feasible, leading to poor chromatographic peak shape and inaccurate quantification.[1] This guide will walk you through proven strategies to achieve robust and reliable results.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions grounded in scientific principles.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for malonic acid esters are tailing significantly. What are the likely causes and how can I fix this?

A: Peak tailing is a common issue when analyzing polar compounds like dicarboxylic acids and their esters.[2] It's typically caused by unwanted interactions between the analyte and active sites within the GC system or by issues with the chromatographic conditions.[3]

Underlying Causes and Solutions:

  • Active Sites in the Inlet or Column: Free silanol groups (-Si-OH) on the surface of the inlet liner, glass wool, or the column itself can interact with the polar carboxyl groups of your analytes, causing peak tailing.[1]

    • Solution:

      • Use Deactivated Liners and Columns: Always use liners that have been deactivated to cap the silanol groups. Consider using liners with glass wool that is also deactivated.

      • Column Maintenance: If the column has been in use for a while, active sites can develop at the inlet end due to the accumulation of non-volatile residues. Trimming 10-20 cm from the front of the column can often resolve this issue.[4]

      • Inert Flow Path: Ensure your entire flow path, from the injector to the detector, is as inert as possible.[5]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free carboxyl groups will interact strongly with the column, leading to severe tailing.

    • Solution:

      • Optimize Derivatization Conditions: Review your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction time and temperature are adequate.[6] For silylation, the presence of a catalyst like TMCS can enhance the reaction efficiency.[7]

      • Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture.[8] Ensure your sample and solvents are dry to prevent the reagent from being consumed by water.

  • Improper Column Choice: Using a non-polar column for a polar analyte can lead to poor peak shape.

    • Solution: Select a column with a stationary phase that has a polarity appropriate for your derivatized malonic acid esters. A mid-polar to polar phase column is often a good choice.[9][10]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[1]

    • Solution: Dilute your sample or reduce the injection volume.

Problem 2: Low or No Signal (Poor Sensitivity)

Q: I am not seeing a signal for my malonic acid ester, or the signal is very weak. What should I investigate?

A: A lack of signal can be frustrating. The issue could stem from the sample preparation, the injection, or the instrument itself.

Underlying Causes and Solutions:

  • Thermal Degradation: Malonic acid and its esters can be thermally labile and may decompose in a hot GC inlet.[11][12]

    • Solution:

      • Lower Inlet Temperature: Optimize the injector temperature. Start with a lower temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

      • Use a PTV Inlet: A Programmable Temperature Vaporization (PTV) inlet allows for a gentle sample introduction at a lower initial temperature, followed by a rapid ramp to transfer the analytes to the column, minimizing their time in the hot inlet.[13]

  • Inefficient Derivatization: If the derivatization is not successful, the highly polar malonic acid will not be volatile enough to travel through the GC column.

    • Solution: Confirm your derivatization is working by analyzing a known standard. If necessary, try a different derivatization reagent or optimize the reaction conditions (see Problem 1).

  • Leaks in the System: A leak in the GC system can lead to a loss of sample and a weak or non-existent signal.

    • Solution: Perform a leak check of your system, paying close attention to the septum, ferrules, and column connections.

  • MS Detector Issues: The mass spectrometer may not be properly tuned or calibrated.

    • Solution: Run an autotune or manual tune of the MS to ensure it is functioning correctly.[14] Check the detector gain and ensure you are monitoring the correct ions in your acquisition method.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development and optimization for the GC-MS analysis of malonic acid esters.

Q1: Is derivatization necessary for analyzing malonic acid esters?

A1: Yes, derivatization is highly recommended.[15] The high polarity of the carboxylic acid groups makes these compounds non-volatile and prone to strong interactions with the GC system, leading to poor chromatography.[16] Derivatization converts the polar carboxyl groups into less polar, more volatile, and more thermally stable derivatives.[8] The two most common derivatization approaches are silylation and esterification.[16]

Q2: What are the best derivatization reagents for malonic acid?

A2: The choice of derivatization reagent depends on your specific needs.

  • Silylation Reagents: These are the most widely used for GC analysis of compounds with active hydrogens.[17]

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A popular and effective silylating agent. Often used with a catalyst like 1% TMCS (trimethylchlorosilane) to improve reaction efficiency for dicarboxylic acids.[7]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another excellent silylating agent that produces volatile derivatives.[18][19]

  • Alkylation (Esterification) Reagents: These reagents form esters from the carboxylic acid groups.

    • BF3-Methanol (Boron Trifluoride in Methanol): A common reagent for preparing methyl esters of fatty acids and other carboxylic acids.[20]

A comparison of common derivatization reagents is provided in the table below:

Derivatization ReagentDerivative TypeKey AdvantagesConsiderations
BSTFA + 1% TMCS Trimethylsilyl (TMS) EsterHighly effective, produces volatile derivatives.[7]Sensitive to moisture.[8]
MSTFA Trimethylsilyl (TMS) EsterVery effective, byproducts are volatile and often do not interfere.[19]Sensitive to moisture.[8]
BF3-Methanol Methyl EsterForms stable derivatives.Reaction byproducts can be harmful to the GC column.[13]

Q3: What type of GC column should I use?

A3: The choice of GC column is critical for achieving good separation.[9] For the analysis of derivatized malonic acid esters, a column with a stationary phase of appropriate polarity is essential.[21]

  • For Silylated Derivatives: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is often a good starting point.[7][22] These columns provide good resolution and thermal stability.

  • For Methyl Esters: A slightly more polar column may be beneficial. A WAX-type (polyethylene glycol) column or a cyanopropyl-based phase can provide excellent selectivity for fatty acid methyl esters (FAMEs) and related compounds.[15]

Column TypeStationary PhasePolarityRecommended For
DB-5ms, HP-5ms 5% Phenyl-methylpolysiloxaneLow to MidSilylated malonic acid esters
WAX Columns Polyethylene Glycol (PEG)HighMethyl esters of malonic acid
Cyanopropyl Columns Cyanopropyl-substituted polysiloxaneMid to HighMethyl esters of malonic acid

Q4: Can you provide a starting point for GC-MS method parameters?

A4: The following are general starting parameters that should be optimized for your specific application.

ParameterRecommended Starting ConditionRationale
Inlet Temperature 220-250 °CBalances volatilization with minimizing thermal degradation.[23]
Injection Mode Split or SplitlessSplit for higher concentrations, splitless for trace analysis.
Carrier Gas HeliumProvides good efficiency and is inert.
Oven Program Start at 60-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5 min.This allows for good separation of a range of analytes.[23]
MS Transfer Line Temp 280-300 °CPrevents condensation of analytes before they reach the MS source.
MS Ion Source Temp 230 °CA standard temperature for many applications.
MS Quadrupole Temp 150 °CA standard temperature for many applications.
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.SIM mode offers significantly higher sensitivity for target compounds.[7]

Experimental Protocols & Visualizations

Protocol 1: Silylation of Malonic Acid using BSTFA + 1% TMCS

This protocol provides a step-by-step method for the derivatization of malonic acid.

  • Sample Preparation: Ensure your sample containing malonic acid is in a dry, aprotic solvent (e.g., pyridine, acetonitrile). If your sample is aqueous, it must be completely dried down under a stream of nitrogen before proceeding.

  • Reagent Addition: To your dried sample, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 60-90 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No flow_path_issue Potential Flow Path Issue yes_all_peaks->flow_path_issue activity_issue Potential Activity Issue no_some_peaks->activity_issue check_installation Check column installation (correct height, clean cut) flow_path_issue->check_installation check_leaks Perform leak check check_installation->check_leaks flow_path_solution Reinstall column, replace ferrules/septum check_leaks->flow_path_solution check_derivatization Verify complete derivatization (run a known standard) activity_issue->check_derivatization check_liner Inspect/replace inlet liner check_derivatization->check_liner trim_column Trim 10-20 cm from column inlet check_liner->trim_column activity_solution Optimize derivatization, use deactivated liner, trim or replace column trim_column->activity_solution

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Ethylmalonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Ethylmalonic acid dibutyl ester (EMA-DBE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects. The following information is curated to provide not only solutions but also the scientific reasoning behind them, ensuring robust and reliable bioanalytical methods.

I. Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects

Q1: What are matrix effects and why are they a significant concern in the LC-MS analysis of EMA-DBE?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as EMA-DBE, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] For a small molecule like EMA-DBE, which may be present at low concentrations in complex biological samples, matrix effects can severely compromise the sensitivity and reliability of the assay.[4] The primary cause is competition for ionization in the mass spectrometer's source, often from endogenous components like phospholipids, salts, and proteins that were not completely removed during sample preparation.[1][5]

Q2: How can I determine if my EMA-DBE analysis is being affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects. A qualitative approach is the post-column infusion experiment.[6] In this technique, a constant flow of EMA-DBE solution is introduced into the mobile phase after the analytical column but before the MS ion source.[6] Injection of a blank, extracted matrix sample will show a dip or rise in the stable analyte signal at retention times where matrix components elute and cause ion suppression or enhancement, respectively.[6]

For a quantitative assessment, the post-extraction spike method is recommended by regulatory bodies like the FDA and EMA.[1][7][8] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set B) to the peak area of the analyte in a neat solution (Set A). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix (MF = B/A). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] Ideally, the MF should be between 0.8 and 1.2.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help in mitigating matrix effects for EMA-DBE analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (EMA-DBE) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H).[9][10] For example, Ethylmalonic acid di(butyl-d9) ester would be a suitable SIL-IS for EMA-DBE. The SIL-IS is chemically identical to the analyte and, therefore, co-elutes and experiences the same matrix effects.[10][11] By adding a known amount of the SIL-IS to every sample, standard, and quality control sample before sample preparation, it can effectively compensate for variations in extraction recovery and ionization efficiency.[9][10][11] The ratio of the analyte signal to the SIL-IS signal is used for quantification, which remains consistent even if both signals are suppressed or enhanced to the same degree.

II. Troubleshooting Guides: Addressing Specific Issues

Issue 1: Poor Peak Shape (Tailing or Fronting) for EMA-DBE

Q: My EMA-DBE peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy.[12][13]

  • Cause 1: Secondary Interactions with Residual Silanols: Silica-based reversed-phase columns can have exposed silanol groups (Si-OH) that interact with polar functional groups on the analyte, causing tailing.[12][13][14]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3) with an additive like formic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[12][14]

      • Use of Modern Columns: Employing columns with advanced bonding and end-capping technologies (e.g., Type B silica) reduces the number of accessible silanol groups.[12]

  • Cause 2: Column Contamination or Overload: Accumulation of matrix components on the column or injecting too high a concentration of the analyte can lead to peak distortion.[15]

    • Solution:

      • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

      • Sample Dilution: If overloading is suspected, dilute the sample extract before injection.[15][16]

      • Column Washing: Implement a robust column washing procedure between injections.

  • Cause 3: Extra-column Volume: Excessive dead volume in the LC system (e.g., long or wide-bore tubing) can cause peak broadening and tailing.[15][17]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are properly fitted to minimize dead volume.[17]

Issue 2: High Variability and Poor Reproducibility in EMA-DBE Quantification

Q: I'm observing significant run-to-run variability in my EMA-DBE results. Could this be due to matrix effects, and what steps should I take?

A: High variability is a classic symptom of uncompensated matrix effects, especially when analyzing samples from different individuals or lots.[1]

  • Cause 1: Differential Matrix Effects: The composition and concentration of interfering substances can vary between samples, leading to different degrees of ion suppression or enhancement.[2]

    • Solution:

      • Implement a SIL-IS: As discussed in the FAQs, a SIL-IS is the most effective way to compensate for variable matrix effects.[9][10][11]

      • Improve Sample Cleanup: More rigorous sample preparation techniques can remove a larger portion of the interfering matrix components, leading to more consistent results.[4][18][19]

  • Cause 2: Inefficient or Inconsistent Sample Preparation: The chosen sample preparation method may not be robust, leading to variable recovery of EMA-DBE.

    • Solution:

      • Optimize the Protocol: Systematically evaluate and optimize each step of your sample preparation method (e.g., solvent volumes, mixing times, pH).

      • Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample processing.

Issue 3: Low Signal Intensity and Poor Sensitivity for EMA-DBE

Q: The sensitivity of my EMA-DBE assay is lower than expected. How can I troubleshoot for potential ion suppression?

A: Low signal intensity is often a direct result of ion suppression.[20][21]

  • Cause 1: Co-elution with Phospholipids: In plasma or serum samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]

    • Solution:

      • Chromatographic Separation: Optimize the LC gradient to separate EMA-DBE from the bulk of the phospholipids, which typically elute late in reversed-phase chromatography.

      • Targeted Phospholipid Removal: Use specialized sample preparation products designed for phospholipid removal.

  • Cause 2: Inappropriate Sample Preparation Technique: A simple protein precipitation may not be sufficient to remove all interfering components.[4]

    • Solution:

      • Evaluate Different Techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine which method provides the cleanest extract and the best signal for EMA-DBE.[19]

  • Cause 3: Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.[20]

    • Solution: Regularly clean the ion source components according to the manufacturer's recommendations.

III. Experimental Protocols and Data Presentation

Protocol 1: Comparative Evaluation of Sample Preparation Techniques

This protocol outlines a systematic approach to selecting the optimal sample preparation method for EMA-DBE analysis from human plasma.

Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing matrix effects and maximizing recovery.

Methodology:

  • Prepare Spiked Plasma: Spike a pool of blank human plasma with EMA-DBE at a known concentration (e.g., a mid-range QC level).

  • Protein Precipitation (PPT):

    • To 100 µL of spiked plasma, add 300 µL of cold acetonitrile.[22][23][24]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of spiked plasma, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode or reversed-phase SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load 100 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute EMA-DBE with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Analysis and Data Evaluation:

    • Analyze the reconstituted extracts by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and Recovery (%) for each method as described below.

Data Presentation: Comparison of Sample Preparation Methods
Preparation MethodAnalyte Peak Area (Post-extraction Spike)Matrix Factor (MF)Recovery (%)
Protein Precipitation (PPT)150,0000.6095%
Liquid-Liquid Extraction (LLE)212,5000.8588%
Solid-Phase Extraction (SPE)240,0000.9692%

Note: These are representative data. Actual results will vary based on specific experimental conditions. A neat solution peak area of 250,000 is assumed for MF calculation.

Calculations:

  • Matrix Factor (MF) = (Peak area in post-extraction spiked sample) / (Peak area in neat solution)

  • Recovery (%) = [(Peak area in pre-extraction spiked sample) / (Peak area in post-extraction spiked sample)] x 100

Visualization of Workflows
Decision Tree for Sample Preparation Selection

This diagram illustrates a logical workflow for choosing the most suitable sample preparation technique.

SamplePrepDecisionTree start Start: High Matrix Effects Observed ppt Initial Attempt: Protein Precipitation (PPT) start->ppt check_mf Is Matrix Factor (MF) between 0.8 and 1.2? ppt->check_mf lle Try Liquid-Liquid Extraction (LLE) check_mf->lle No end Method Optimized check_mf->end Yes check_mf2 Is MF acceptable? lle->check_mf2 spe Implement Solid-Phase Extraction (SPE) check_mf2->spe No check_mf2->end Yes optimize_spe Optimize SPE (sorbent, wash, elute) spe->optimize_spe optimize_spe->end

Caption: Decision tree for selecting a sample preparation method.

Troubleshooting Workflow for Ion Suppression

This flowchart provides a step-by-step guide to diagnosing and mitigating ion suppression.

IonSuppressionWorkflow start Low Analyte Signal (Suspected Ion Suppression) confirm Confirm with Post-Column Infusion Experiment start->confirm suppression_zone Identify Suppression Zone (Retention Time) confirm->suppression_zone optimize_chrom Optimize Chromatography to Separate Analyte from Suppression Zone suppression_zone->optimize_chrom check_signal Is Signal Improved? optimize_chrom->check_signal improve_cleanup Improve Sample Cleanup (LLE or SPE) check_signal->improve_cleanup No end Problem Resolved check_signal->end Yes check_signal2 Is Signal Improved? improve_cleanup->check_signal2 use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_signal2->use_sil No check_signal2->end Yes use_sil->end

Caption: Systematic workflow for troubleshooting ion suppression.

IV. Conclusion

Overcoming matrix effects in the LC-MS analysis of this compound is critical for generating high-quality, reliable data. A thorough understanding of the causes of matrix effects, coupled with a systematic approach to method development and troubleshooting, is essential. This involves careful selection and optimization of sample preparation techniques, strategic chromatographic separation, and the judicious use of stable isotope-labeled internal standards. By following the guidance provided in this technical support center, researchers can develop robust and validated bioanalytical methods that meet regulatory expectations and ensure the integrity of their results.

V. References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated solid-phase extraction and high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Fu, I., Woolf, E. J., & Matuszewski, B. K. (1998). Effect of the sample matrix on the determination of indinavir in human urine by HPLC with turbo ion spray tandem mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 347–357.

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263–275. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

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Hydrolysis of Ethylmalonic acid dibutyl ester under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the hydrolysis of ethylmalonic acid dibutyl ester. This guide is designed for researchers, scientists, and drug development professionals who are working with this diester and need to control its conversion to the corresponding monoester, diacid, or subsequent derivatives. Ethylmalonic acid and its esters are important building blocks in organic synthesis, particularly in the preparation of substituted carboxylic acids and other complex molecules.[1][2]

The hydrolysis of this diester is highly dependent on pH, with distinct mechanisms and outcomes observed under acidic, neutral, and basic conditions. Understanding these differences is critical for achieving desired product profiles, maximizing yields, and avoiding unwanted side reactions such as premature decarboxylation.[3] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Foundational Principles & Mechanisms

This section addresses the core chemical principles governing the hydrolysis of this compound, providing the causal explanations behind the experimental observations.

Q1: What is the fundamental difference in the reaction pathway between acid-catalyzed and base-catalyzed hydrolysis for a diester like this compound?

A1: The fundamental difference lies in the nature of the catalysis and the reversibility of the reaction.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[4][5][6] The reaction is driven by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[7][8] Because all steps are reversible, a large excess of water is required to push the equilibrium towards the carboxylic acid and alcohol products.[4][5][9] The acid acts as a true catalyst and is regenerated at the end of the reaction.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process.[6][10][11] The hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon.[12] The reaction is irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt.[6][11] This salt is unreactive towards the alcohol by-product, effectively preventing the reverse reaction.[11]

Mechanistic Diagrams

AcidHydrolysis Acid-Catalyzed Hydrolysis Mechanism cluster_products Products Ester Dibutyl Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H+ ProtonatedEster->Ester - H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H2O Tetrahedral1->ProtonatedEster - H2O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid Proton Transfer ProtonatedAcid->Tetrahedral1 Reverse Proton Transfer Diacid Ethylmalonic Acid ProtonatedAcid->Diacid - H+ - Butanol Butanol Butanol

Caption: Acid-catalyzed hydrolysis proceeds via a reversible pathway.

BaseHydrolysis Base-Catalyzed Hydrolysis (Saponification) Mechanism cluster_products Products Ester Dibutyl Ester Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH- Diacid Ethylmalonic Acid Tetrahedral2->Diacid - Butoxide Carboxylate Dicarboxylate Salt (Stable) Diacid->Carboxylate + OH- (fast) Butanol Butanol

Caption: Base-catalyzed hydrolysis is an irreversible process.

Section 2: Troubleshooting Guide

This section is formatted to directly address specific issues you might encounter during your experiments.

Q2: My hydrolysis reaction has stalled and won't go to completion. What are the likely causes and solutions?

A2: Incomplete hydrolysis is a common issue with several potential causes depending on the pH condition.

  • Under Acidic Conditions:

    • Cause: The reaction is reversible.[4][5] If not enough water is present, the equilibrium will favor the starting ester.

    • Solution: Increase the amount of water in the reaction. Use a large excess of dilute aqueous acid (e.g., 1-3 M HCl or H₂SO₄) to drive the equilibrium toward the products.[5]

    • Cause: Insufficient catalyst or low temperature.

    • Solution: Ensure you are using a strong acid catalyst.[7][13] Gently heating the reaction under reflux can increase the reaction rate, but be cautious of potential side reactions like decarboxylation if the temperature is too high.[5]

  • Under Basic Conditions:

    • Cause: Insufficient base. Saponification consumes one equivalent of base per ester group. For a diester, at least two equivalents of base are required for complete hydrolysis, plus an additional amount to drive the reaction.

    • Solution: Use a stoichiometric excess of the base (e.g., 2.5-3 equivalents of NaOH, KOH, or LiOH).[14]

    • Cause: Poor solubility. This compound is organic-soluble, while the aqueous base is not. This can lead to a slow reaction at the interface of the two phases.

    • Solution: Use a co-solvent like tetrahydrofuran (THF) or ethanol to create a homogeneous solution.[14] Be aware that using an alcohol as a co-solvent can lead to transesterification.[14] THF is often a safer choice.

Q3: I'm observing an unexpected side product after my hydrolysis, especially when heating. What could it be?

A3: The most likely side product, particularly upon heating, is the decarboxylated product, 2-ethylbutanoic acid.

  • Cause: Ethylmalonic acid is a substituted malonic acid, which is a type of β-dicarboxylic acid. These compounds are thermally unstable and readily lose carbon dioxide (CO₂) upon heating to form a monocarboxylic acid.[3] The hydrolysis step produces the substituted malonic acid, which can then decarboxylate if the temperature is too high.[3][15]

  • Mechanism: The decarboxylation proceeds through a cyclic six-membered transition state.[3]

  • Solution:

    • Control Temperature: Perform the hydrolysis at the lowest effective temperature. For base-catalyzed hydrolysis, many reactions can proceed at room temperature, albeit more slowly.[14][16]

    • Isolate the Diacid Carefully: If the goal is to isolate the ethylmalonic acid, perform the acidification of the carboxylate salt (from basic hydrolysis) at low temperatures (e.g., in an ice bath) and extract the product promptly.[17] Avoid heating the acidic solution.

Q4: In my basic hydrolysis, I used methanol as a co-solvent and now my product analysis (GC-MS/LC-MS) shows a peak with a mass corresponding to a methyl ester. What happened?

A4: You have likely encountered transesterification.

  • Cause: In the presence of a base like sodium hydroxide, the methanol co-solvent can be deprotonated to form methoxide ions. Methoxide is a nucleophile and can attack the carbonyl carbon of your ester, displacing the butoxide and forming the corresponding methyl ester.

  • Solution: Avoid using alcohol-based co-solvents when performing base-catalyzed hydrolysis unless transesterification is the desired outcome.[14] Use a non-nucleophilic, water-miscible solvent like THF, dioxane, or acetone to improve solubility.[14]

Section 3: Experimental Protocols & Methodologies

These protocols provide a starting point for your experiments. Always perform a small-scale trial before committing to a large-scale reaction.

General Workflow for Monitoring Hydrolysis

Workflow General Experimental Workflow Start Setup Reaction: Ester, Solvent, Acid/Base Reaction Run Reaction (Stirring, Temp Control) Start->Reaction Sampling Withdraw Aliquots at Time Points (t=0, 1, 2...) Reaction->Sampling Quench Quench Sample (e.g., neutralize) Sampling->Quench Extraction Extract with Organic Solvent Quench->Extraction Analysis Analyze via GC or HPLC Extraction->Analysis Data Plot Concentration vs. Time Analysis->Data

Caption: A typical workflow for kinetic analysis of hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with a 10-fold molar excess of 3 M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots every hour. Quench the aliquot with a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze the organic layer by GC or HPLC.[18][19]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethylmalonic acid.[17]

    • Note: Be aware that heating the final acidic solution can cause decarboxylation.[20]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and water.

  • Reaction: Add 2.5 equivalents of sodium hydroxide (as a solution in water) to the mixture. Stir vigorously at room temperature.

  • Monitoring: Monitor the disappearance of the starting material using TLC or by taking aliquots for GC/HPLC analysis (after an acidic workup on the aliquot).

  • Workup: Once the reaction is complete, acidify the reaction mixture to pH ~2 by slowly adding cold 3 M HCl in an ice bath.[5][11]

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethylmalonic acid.[17][21]

Section 4: Frequently Asked Questions (FAQs)

Q5: Which pH condition is 'better' for hydrolyzing this compound?

A5: The "better" condition depends entirely on your experimental goals.

  • For complete and irreversible conversion to the diacid, base-catalyzed hydrolysis (saponification) is superior because the reaction goes to completion.[6]

  • For mechanistic studies or if the product is sensitive to strong base , acid-catalyzed hydrolysis offers milder conditions, although it is a reversible reaction that may not go to completion.[4]

Q6: How does temperature affect the hydrolysis rate and selectivity?

A6: Generally, increasing the temperature increases the rate of hydrolysis under all pH conditions.[22] However, for this compound, temperature management is critical. The hydrolysis product, ethylmalonic acid, is prone to thermal decarboxylation.[3][15] Therefore, high temperatures can decrease the yield of the desired diacid product and increase the formation of 2-ethylbutanoic acid. It is a trade-off between reaction rate and product stability.

Q7: What are the best analytical methods to monitor the reaction?

A7: The choice of analytical method depends on the volatility and polarity of the compounds.

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of the volatile starting ester (dibutyl ethylmalonate) and the appearance of the butanol by-product. The carboxylic acid products may require derivatization (e.g., to their methyl esters) to improve their volatility and peak shape.[19][23]

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the appearance of the non-volatile carboxylic acid products (monoester and diacid) directly in the reaction mixture without derivatization.[18][24] A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common choice.

Section 5: Data Interpretation & Summary

This table summarizes the key differences and expected outcomes for the hydrolysis of this compound under various pH conditions.

ParameterAcidic Hydrolysis (pH 1-3)Neutral Hydrolysis (pH ~7)Basic Hydrolysis (pH 12-14)
Catalyst H⁺ (e.g., HCl, H₂SO₄)[7]Water (auto-catalysis)OH⁻ (e.g., NaOH, KOH)[25]
Reaction Rate Moderate to Fast (temp dependent)[13]Very Slow[5][25][26]Fast to Very Fast[27]
Reversibility Reversible[4][6]ReversibleIrreversible[6][10][11]
Primary Products Ethylmalonic Acid + Butanol[4][9]Ethylmalonic Acid + ButanolEthylmalonate Salt + Butanol[4][9]
Key Challenge Reaching completion due to equilibrium.[4]Extremely slow reaction kinetics.Potential for transesterification with alcohol co-solvents.[14]
Side Reactions Decarboxylation at high temperatures.[3][15]Negligible at moderate temps.Decarboxylation if acidified product is heated.[3]

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.).
  • How does pH impact the rate of acid-catalyzed hydrolysis? (n.d.). True Geometry's Blog.
  • Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Deriv
  • Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. (2025).
  • Experimental studies of neutral ester hydrolysis. (n.d.).
  • Ch21: Malonic esters. (n.d.). University of Calgary.
  • Malonic Ester Synthesis: Mechanism & Use. (2023). StudySmarter.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025).
  • Decarboxyl
  • Advanced level chemistry kinetics notes: Ester hydrolysis rate expressions. (n.d.). Doc Brown's Chemistry.
  • Effect of pH on hydrolysis rate of methyl formate. (1994).
  • The mechanism of the decarboxylation of substituted malonic acid derivatives. (1951). Journal of the Chemical Society.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • acid-catalyzed mechanism of ester hydrolysis. (2019). YouTube.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of California, Irvine.
  • Basic Hydrolysis of Esters - Saponific
  • Why are my ester hydrolysis not working. (2025). Reddit.
  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA.
  • Chemical Kinetics: Hydrolysis of an ester. (2025). YouTube.
  • hydrolysis of esters. (n.d.). Chemguide.
  • Ester Hydrolysis. (2024). Save My Exams.
  • Malonic Ester Synthesis. (2020). Chemistry LibreTexts.
  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.).
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Production of malonic acid. (1945).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2001). PubMed.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Publishing System.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Base Catalyzed Ester Hydrolysis (Saponific
  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. (2025).
  • Analytical Methods. (n.d.). RSC Publishing.

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Technical Support Center: Minimizing Thermal Degradation of Esters in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in gas chromatography (GC): the thermal degradation of esters. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible GC analysis. Here, we will explore the root causes of ester instability in GC systems and provide actionable troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your analytical results.

The Challenge: Why Do Esters Degrade in a GC System?

Esters, particularly those with higher molecular weights or additional functional groups (like hydroxy esters), can be thermally labile.[1] The high temperatures required for volatilization in the GC inlet and separation on the column can initiate degradation reactions.[2][3] This degradation manifests in your chromatograms as poor peak shape, the appearance of unexpected peaks from breakdown products, and non-linear calibration curves, ultimately compromising the accuracy and reproducibility of your analysis.[4]

The primary culprits behind thermal degradation are:

  • Excessive Temperature: Both the injector and the column oven temperatures can be too high for the specific ester, causing it to break down.[2][5][6][7]

  • Active Sites: These are reactive points within the GC flow path, such as exposed silanol groups (-Si-OH) on the liner, column, or even glass wool packing.[1][8][9] These sites can catalytically promote degradation.

  • Prolonged Residence Time: The longer an ester spends in a high-temperature environment like the injector, the more likely it is to degrade.[3][5]

Frequently Asked Questions (FAQs)

Q1: My ester peak is tailing or completely absent. What's the first thing I should check?

A1: The most common cause for this issue is interaction with active sites within the GC system, especially in the inlet.[1] Start by inspecting your inlet liner . A contaminated or aged liner will have exposed active sites that can adsorb or degrade your analyte.[8][10]

  • Recommendation: Replace the inlet liner with a new, deactivated one.[4] For particularly sensitive esters, consider using a liner with a highly inert coating, such as a Siltek®-treated liner.[11]

Q2: I'm seeing extra, unidentified peaks in my chromatogram that I suspect are degradation products. How can I confirm this and what should I do?

A2: The appearance of "ghost peaks" is a strong indicator of thermal degradation.[4] To confirm, systematically lower the injector temperature in 10-20°C increments. If the area of the suspected degradation peaks decreases while your target analyte peak area increases, you've likely found the cause.

  • Recommendation: Optimize your injector temperature. The goal is to find the lowest temperature that allows for efficient and reproducible vaporization of your ester without causing degradation.[4][12] For some thermally labile compounds, a Programmed Temperature Vaporization (PTV) inlet can be beneficial, as it allows for a gentle temperature ramp.[3][13]

Q3: My results are not reproducible, especially for my high-boiling point esters. What could be the issue?

A3: Poor reproducibility for high-boiling point esters often points to inconsistent vaporization in the inlet. This can be exacerbated by the liner choice and injection technique.

  • Recommendation: Ensure you are using a liner with deactivated glass wool.[14][15] The glass wool provides a larger surface area, aiding in the complete and rapid vaporization of less volatile compounds.[16][17] Also, verify that your injection volume is appropriate for the liner volume to prevent backflash, where the sample vapor expands beyond the liner's capacity, leading to sample loss and poor reproducibility.[11][18]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to ester degradation.

Guide 1: Optimizing the GC Inlet - Your First Line of Defense

The GC inlet is the most common source of ester degradation due to the high temperatures and potential for active sites.

Symptoms:

  • Peak tailing or fronting[19]

  • Reduced peak area for the target ester

  • Appearance of new, smaller peaks eluting before the main analyte

  • Poor reproducibility[20]

Troubleshooting Workflow:

GC_Inlet_Troubleshooting start Problem: Ester Degradation Suspected liner Step 1: Inspect & Replace Liner Is the liner visibly dirty or old? Is it deactivated? start->liner temp Step 2: Optimize Injector Temperature Start at 250°C and decrease in 10-20°C increments. liner->temp Liner is new & deactivated wool Step 3: Evaluate Liner Packing Is glass wool present? Is it deactivated? temp->wool Degradation persists septa Step 4: Check Septum & O-ring Is the septum cored or leaking? Is the O-ring brittle? wool->septa Degradation persists end Inlet Optimized septa->end Issue Resolved

Caption: A systematic workflow for troubleshooting ester degradation in the GC inlet.

Detailed Steps & Explanations:

  • Liner Selection and Maintenance: The liner is a critical consumable.[14] Non-volatile residues from your sample matrix can accumulate, creating active sites.

    • Protocol: Regularly replace your inlet liner. For trace analysis or thermally sensitive esters, use a deactivated liner, potentially with glass wool to aid vaporization and trap non-volatile residues.[14][16] Tapered liners can help focus the sample onto the column and minimize contact with the metal inlet seal.[14][15]

  • Injector Temperature Optimization: There is a delicate balance between ensuring complete vaporization and preventing thermal degradation.

    • Protocol: Inject a standard of your ester at your current method temperature. Then, decrease the injector temperature by 20°C and inject again. Continue this process until you see a significant drop in analyte response (indicating incomplete vaporization) or the disappearance of degradation peaks. The optimal temperature will be the lowest value that provides a sharp, symmetrical peak with the highest area. A typical starting point for many esters is 250°C.[7][12]

  • Septum and O-Ring Integrity: A leaking or bleeding septum can introduce oxygen and contaminants into the system, while a worn O-ring can cause leaks.

    • Protocol: Proactively change the septum after a set number of injections (e.g., every 100 injections) to prevent coring and leaks.[21][22] When replacing the liner, always use a new O-ring to ensure a proper seal.[14]

Guide 2: The GC Column - Preserving Separation Integrity

While the inlet is the primary site of degradation, the column itself can contribute to the problem, especially if it is old, contaminated, or improperly conditioned.

Symptoms:

  • Broadening peaks[23]

  • Rising baseline (column bleed)[24][25]

  • Shifting retention times

  • Loss of resolution between adjacent peaks[23]

Troubleshooting Workflow:

GC_Column_Troubleshooting start Problem: Poor Peak Shape & Baseline Instability trim Step 1: Column Maintenance Trim 15-30 cm from the inlet end of the column. start->trim condition Step 2: Re-condition Column Follow manufacturer's protocol to remove contaminants. trim->condition Problem persists leak_check Step 3: Check for Leaks Use an electronic leak detector at all fittings. condition->leak_check Problem persists replace Step 4: Replace Column If issues persist, the stationary phase may be damaged. leak_check->replace No leaks found end Column Performance Restored replace->end

Caption: A workflow for addressing column-related ester degradation issues.

Detailed Steps & Explanations:

  • Column Conditioning: New columns must be conditioned to remove residual solvents and manufacturing artifacts.[26] Over time, columns can become contaminated and may need to be reconditioned.

    • Protocol for New Column Conditioning:

      • Install the column in the injector but do not connect it to the detector.[27][28] This prevents contamination of the detector with bleed products.

      • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[28][29] Oxygen in a heated column will rapidly degrade the stationary phase.[6][25]

      • Set the oven to a temperature program, ramping at 5-10°C/min to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower).[26][28]

      • Hold at this temperature for 1-2 hours, or until a stable baseline is observed when the column is eventually connected to the detector.[26][30]

  • Column Maintenance: Non-volatile sample components can accumulate at the head of the column, creating an active surface.

    • Protocol: After venting the instrument, carefully cut 15-30 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[29] Reinstall the column, ensuring the correct insertion depth into the injector.[29]

  • Managing Column Bleed: Column bleed is the natural degradation of the stationary phase at high temperatures.[24] Excessive bleed can increase baseline noise and interfere with peak integration.

    • Mitigation: Always operate below the column's specified maximum temperature limit.[6] Ensure your carrier gas is high purity and filtered through an oxygen trap.[28]

Guide 3: Methodological Approaches - Derivatization

For highly polar or thermally unstable esters (e.g., hydroxy esters), chemical modification through derivatization can significantly improve chromatographic performance.

When to Consider Derivatization:

  • When optimizing inlet and column conditions is insufficient.

  • For esters containing active hydrogens (-OH, -NH, -SH).

  • To increase volatility and reduce polarity.[1]

Common Derivatization Technique: Silylation

Silylation replaces active hydrogens with a non-polar trimethylsilyl (TMS) group. This blocks the sites of unwanted interaction and increases the compound's volatility.

Protocol for Silylation (General Example):

  • Sample Preparation: Ensure your sample is completely dry. Silylating reagents are highly sensitive to moisture.[1]

  • Reagent Addition: In a clean, dry vial, add your sample dissolved in an appropriate anhydrous solvent. Add an excess of a silylating agent (e.g., BSTFA or MSTFA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1] Reaction conditions may need to be optimized for your specific analyte.

  • Analysis: Cool the sample to room temperature before injecting it into the GC.

Verification of Derivatization:

  • Analyze a derivatized standard to confirm the reaction's success.

  • Look for the disappearance of the original ester peak and the appearance of a new, sharper peak for the silylated derivative.

Data Summary Table: Impact of Inlet Temperature on Ester Degradation

The following table illustrates a hypothetical example of how injector temperature can affect the analysis of a thermally labile ester.

Injector Temperature (°C)Analyte Peak AreaDegradation Peak AreaPeak ShapeComments
30050,00025,000TailingSignificant degradation observed.
28075,00010,000Slightly TailingDegradation is reduced, analyte response improves.
26095,0001,500SymmetricalMinimal degradation, good peak shape.
240 100,000 < 500 (noise) Symmetrical Optimal temperature: highest analyte response, no significant degradation.
22080,000Not DetectedBroadIncomplete vaporization leading to lower response and peak broadening.

By systematically troubleshooting your GC system and method parameters, you can overcome the challenges of ester degradation and achieve reliable, high-quality chromatographic results.

References

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  • CHROMSERVIS. (n.d.). GC column conditioning. Retrieved from [Link]

  • Phenomenex. (n.d.). GC COLUMN CARE GUIDE. Retrieved from [Link]

  • Restek. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]

  • Shimadzu. (2011, October 2). Shimadzu GC-2014 Injector Maintenance [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Preventing Column Bleed in Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Maintaining Your Agilent GC's Split/Splitless Injection Port. Retrieved from [Link]

  • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]

  • Scribd. (n.d.). Agilent GC Split/Splitless Maintenance Guide. Retrieved from [Link]

  • Lubrano, A. L., et al. (2015). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
  • Crawford Scientific. (2023, December 19). Basic Injector Maintenance | Gas Chromatography GC Tutorial [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (2023, March 6). GC Column Killers!. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Klee, M. (2023, December 8). Activity and Decomposition. Separation Science. Retrieved from [Link]

  • Analytics-Shop. (n.d.). How to choose a GC liner. Retrieved from [Link]

  • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of Injector Maintenance Agilent GC Technical Support. Retrieved from [Link]

  • Restek. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

  • Restek. (n.d.). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Column Degradation. Retrieved from [Link]

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]

  • Agilent Technologies. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Reddit. (2024, December 20). Question about temperature in injection for gc/ms. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Romero-Romero, M. L., et al. (2022).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Ethylmalonic Acid Dibutyl Ester Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of the validation process for a gas chromatography-mass spectrometry (GC-MS) method designed to quantify Ethylmalonic Acid (EMA) Dibutyl Ester. The methodologies and principles discussed herein are grounded in internationally recognized regulatory standards, ensuring scientific integrity and data reliability for researchers, scientists, and drug development professionals.

Introduction: The Clinical Significance of Ethylmalonic Acid

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a critical biomarker for the diagnosis of Ethylmalonic Encephalopathy (EE), a rare and severe inherited metabolic disorder.[1][2] EE presents in early infancy and is characterized by progressive neurological impairment, developmental regression, and microvascular damage.[3][4] Accurate and precise quantification of EMA in biological matrices, such as urine and plasma, is therefore essential for early diagnosis, monitoring disease progression, and evaluating potential therapeutic interventions.

Direct analysis of EMA by gas chromatography is challenging due to its high polarity and low volatility. To overcome this, a chemical derivatization step is employed to convert EMA into a more volatile and thermally stable form. This guide focuses on the validation of a method for quantifying EMA after its conversion to ethylmalonic acid dibutyl ester, a derivative well-suited for GC-MS analysis.[5][6]

The Regulatory Framework: Anchoring in Authoritative Standards

The validation of any bioanalytical method is not merely a procedural checklist but a systematic demonstration that the method is "fit for purpose." The foundation of a trustworthy method lies in its adherence to rigorous standards set by international regulatory bodies. Our validation strategy is built upon the principles outlined in the following key guidelines:

  • ICH Q2(R1) "Validation of Analytical Procedures" : This guideline from the International Council for Harmonisation provides a comprehensive framework for the validation of analytical procedures, detailing the necessary performance characteristics and the data required for a validation package.[7][8]

  • FDA Guidance for Industry : The U.S. Food and Drug Administration provides detailed guidance on bioanalytical method validation, which aligns with ICH principles and outlines expectations for data submitted in regulatory filings.[9][10]

  • EMA Guideline on Bioanalytical Method Validation : The European Medicines Agency offers its own detailed guideline, which is now harmonized with the ICH M10 guideline, ensuring a global standard for the validation of methods used in clinical and non-clinical studies.[11][12]

Method Selection and Rationale: GC-MS with Derivatization

For the quantification of EMA, a GC-MS method following dibutyl ester derivatization was selected. This choice is predicated on several key technical advantages.

Causality Behind Experimental Choice:

  • Analyte Suitability: Native EMA possesses two carboxylic acid functional groups, making it highly polar and non-volatile. Direct injection into a gas chromatograph would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to strong interactions with the stationary phase and potential thermal degradation.

  • Derivatization to Dibutyl Ester: The process of esterification with butanol replaces the active hydrogens on the carboxylic acid groups with butyl groups. This chemical modification, known as alkylation, significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and analysis.[13] The resulting dibutyl ester is thermally stable and exhibits excellent chromatographic behavior.

  • GC-MS Specificity: The use of a mass spectrometer as a detector provides exceptional specificity. By operating in Selected Ion Monitoring (SIM) mode, we can monitor for characteristic fragment ions of the EMA dibutyl ester, effectively eliminating interference from co-eluting matrix components and ensuring that the signal is unequivocally from the analyte of interest.

G cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Biological Sample (Urine/Plasma) InternalStd Spike with Internal Standard (e.g., ¹³C₃-EMA) Sample->InternalStd Extraction Liquid-Liquid or Solid-Phase Extraction InternalStd->Extraction Derivatization Esterification: + Butanol, Acid Catalyst Heat to form Dibutyl Ester Extraction->Derivatization GC_Inject GC Injection Derivatization->GC_Inject Inject Derivatized Extract GC_Separation Chromatographic Separation (Capillary Column) GC_Inject->GC_Separation MS_Ionization Mass Spectrometry (Electron Ionization) GC_Separation->MS_Ionization MS_Detection MS Detection (Selected Ion Monitoring) MS_Ionization->MS_Detection Data_Acq Data Acquisition System MS_Detection->Data_Acq Integration Peak Integration & Quantification Data_Acq->Integration Validation_Check Validation Parameter Check (Accuracy, Precision, etc.) Integration->Validation_Check Final_Report Final Concentration Report Validation_Check->Final_Report

The Validation Protocol: A Step-by-Step Experimental Guide

The following sections detail the experimental protocols for validating the GC-MS method for EMA dibutyl ester, in accordance with ICH Q2(R1) guidelines.[8]

Specificity and Selectivity
  • Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, or degradation products.[10]

  • Protocol:

    • Analyze six independent sources of blank biological matrix (e.g., human urine) to investigate for interfering peaks at the retention time of the EMA dibutyl ester and its internal standard.

    • Analyze a blank matrix sample spiked only with the analyte.

    • Analyze a blank matrix sample spiked only with the internal standard.

    • Analyze a blank matrix sample spiked with the analyte and a selection of potentially interfering structurally similar compounds (e.g., methylmalonic acid, succinic acid).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time and in the mass channels of the analyte or internal standard in the blank matrix samples. The response of any interfering peak should be less than 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range
  • Rationale: To establish the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least six calibration standards by spiking blank matrix with known concentrations of EMA, spanning the expected clinical range. A typical range might be 5-1000 ng/mL.

    • Process and analyze each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy
  • Rationale: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed through recovery studies.

  • Protocol:

    • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

    • Analyze at least five replicates of each QC level against a freshly prepared calibration curve.

    • Calculate the accuracy as the percentage of the measured concentration relative to the nominal concentration: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration for each QC level.

Precision
  • Rationale: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze five replicates of LQC, MQC, and HQC samples in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze five replicates of LQC, MQC, and HQC samples on three different days, by two different analysts if possible.

    • Calculate the precision as the Relative Standard Deviation (%RSD) for the measured concentrations at each level.

  • Acceptance Criteria: The %RSD should not exceed 15% for each QC level (20% for the LLOQ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (80-120%) and precision (≤20% RSD). This is typically confirmed by analyzing at least five samples at the proposed LOQ concentration.

  • Acceptance Criteria: The LOQ must be demonstrated to be measurable with an accuracy of 80-120% and a precision of ≤20% RSD.

Data Presentation and Interpretation

All quantitative validation data should be summarized into clearly structured tables for easy comparison and review. The following table presents a hypothetical but realistic summary of validation results for the EMA dibutyl ester method.

Validation ParameterConcentration LevelAcceptance CriteriaExperimental ResultPass/Fail
Linearity (R²) 5-1000 ng/mL≥ 0.990.9985Pass
Accuracy (% Recovery) LQC (15 ng/mL)85 - 115%98.7%Pass
MQC (250 ng/mL)85 - 115%101.2%Pass
HQC (750 ng/mL)85 - 115%99.5%Pass
Precision (% RSD) Intra-Assay
LQC (15 ng/mL)≤ 15%6.8%Pass
MQC (250 ng/mL)≤ 15%4.1%Pass
HQC (750 ng/mL)≤ 15%3.5%Pass
Inter-Assay
LQC (15 ng/mL)≤ 15%8.2%Pass
MQC (250 ng/mL)≤ 15%5.5%Pass
HQC (750 ng/mL)≤ 15%4.9%Pass
Limit of Quantitation LOQ (5 ng/mL)Accuracy: 80-120%Precision: ≤ 20%Accuracy: 95.4%Precision: 11.3%Pass

Comparative Analysis: GC-MS vs. LC-MS/MS

While the validated GC-MS method is robust and reliable, it is instructive to compare it with alternative technologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is also widely used for the analysis of organic acids.[14][15]

FeatureGC-MS with Dibutyl Ester Derivatization LC-MS/MS (Direct Analysis or Derivatization)
Sample Preparation Multi-step: Requires extraction followed by a mandatory, time- and temperature-controlled derivatization step.Potentially simpler: May allow for direct "dilute-and-shoot" analysis after protein precipitation, avoiding derivatization.[16] Some methods still use derivatization to improve sensitivity.[17]
Chromatography Excellent peak shape and resolution for the volatile ester derivative.Can be challenging for the native polar acid, potentially requiring specialized columns (e.g., HILIC) or ion-pairing reagents. Derivatization improves chromatography.
Sensitivity Generally very high due to efficient ionization and low noise in the MS detector.Excellent sensitivity, often reaching picogram or femtogram levels, especially with optimized derivatization agents.[18]
Specificity High, especially in SIM mode.Extremely high due to the use of Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition.
Matrix Effects Generally low, as the derivatization and extraction steps provide significant sample cleanup.Can be a significant issue, leading to ion suppression or enhancement that can affect accuracy and precision. Requires careful validation.
Throughput Lower, due to the additional derivatization step and typically longer GC run times.Potentially higher, especially with "dilute-and-shoot" methods and fast UPLC systems.

Expertise & Experience Insight: The choice between GC-MS and LC-MS/MS is often dictated by the available instrumentation, the required throughput, and the specific challenges of the biological matrix. The GC-MS method, while involving an extra derivatization step, is a classic, highly robust, and well-understood technique that often suffers from fewer matrix-related interferences compared to LC-MS/MS. Conversely, for high-throughput clinical labs, the speed advantage of a validated LC-MS/MS method may be the deciding factor.

Conclusion

The validation of an analytical method for quantifying this compound is a rigorous, multi-faceted process that is essential for ensuring data quality in both research and clinical settings. By following the principles laid out by regulatory bodies like the ICH, FDA, and EMA, we have demonstrated a GC-MS based method that is specific, accurate, precise, and fit for its intended purpose. While alternative methods like LC-MS/MS offer their own set of advantages, the derivatization-GC-MS approach remains a powerful and reliable tool in the bioanalytical scientist's arsenal. This guide provides the foundational knowledge and a practical framework for developing and validating such methods with the highest degree of scientific integrity.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][11]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][12]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][20]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • International Council for Harmonisation. Quality Guidelines. [Link][21]

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  • Lab Manager Magazine. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][10]

  • PubMed. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. [Link][14]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][22]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

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  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][27]

  • PubMed. (2023). Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots. [Link][15]

  • Pakistan Armed Forces Medical Journal. (2024). Method Development and Validation of Methylmalonic Acid by Liquid Chromatography / Mass Spectrometry. [Link][28]

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  • Orphanet. Ethylmalonic encephalopathy. [Link][2]

  • Metabolic Support UK. Ethylmalonic Encephalopathy. [Link][3]

  • PubMed. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. [Link][29]

  • Mandel Scientific. (2018). Simplified Methylmalonic Acid Analysis without Derivatization in Human Plasma by LC-MS/MS. [Link][16]

  • ResearchGate. (2017). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. [Link][17]

  • Elsevier. (2021). Ethylmalonic encephalopathy: phenotype-genotype description and review of its management. [Link][4]

  • Newborn Screening, Screening, Technology and Research in Genetics. Ethylmalonic encephalopathy. [Link][30]

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  • PubMed Central. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. [Link][31]

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  • SciELO. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new repellent formulation. [Link][32]

  • Frontiers. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. [Link][33]

  • ResearchGate. Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities. [Link][34]

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Sources

A Senior Application Scientist's Guide to Malonic Ester Reagents: A Comparative Analysis of Ethylmalonic Acid Dibutyl Ester and Diethyl Ethylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Malonic Ester as a Cornerstone of Carbon-Carbon Bond Formation

In the landscape of modern organic synthesis, the malonic ester stands as a pillar of versatility and reliability. Its unique structure, featuring an active methylene group flanked by two electron-withdrawing carbonyls, provides a readily accessible carbanion for a wide array of carbon-carbon bond-forming reactions.[1] This reactivity is the foundation of the classical malonic ester synthesis, a powerful method for preparing substituted carboxylic acids.[2][3]

While diethyl malonate is the most frequently cited reagent in this class, the choice of the ester group—from methyl to ethyl to bulkier alkyl groups like butyl—can have subtle but significant impacts on a reaction's outcome. This guide provides an in-depth, objective comparison between two key C-ethylated analogues: Diethyl ethylmalonate and Ethylmalonic acid dibutyl ester (Dibutyl ethylmalonate) . We will delve into their physicochemical properties, synthesis protocols, and comparative performance, providing the experimental insights necessary for researchers, chemists, and drug development professionals to make informed decisions in reagent selection for their specific synthetic challenges.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The choice of ester fundamentally alters the physical properties of the malonate reagent, influencing its solubility, boiling point, and handling characteristics. These differences are critical when designing reaction conditions, solvent systems, and purification strategies.

PropertyDiethyl ethylmalonateDibutyl ethylmalonateRationale for Significance
IUPAC Name diethyl 2-ethylpropanedioate[4]dibutyl 2-ethylpropanedioate[5]Ensures unambiguous compound identification.
CAS Number 133-13-1[4][6]1113-92-4[5]Unique identifier for database and literature searches.
Molecular Formula C₉H₁₆O₄[4][7]C₁₃H₂₄O₄[5]Defines the elemental composition.
Molecular Weight 188.22 g/mol [4][7]244.33 g/mol [5]Impacts stoichiometry and physical properties.
Appearance Clear, colorless liquid[7][8]Colorless liquidImportant for initial quality assessment.
Boiling Point 206-208 °C (atm)[9]; 75-77 °C (5 mmHg)[7][10]~265-270 °C (atm, est.)Critical for purification by distillation and for selecting reaction temperatures. The higher MW of the dibutyl ester leads to a significantly higher boiling point.
Density 1.004 g/mL at 25 °C[7][10]~0.96 g/mL at 25 °CAffects phase separation during aqueous workups. The less dense dibutyl ester will form the upper organic layer more distinctly.
Refractive Index n20/D 1.416[7][10]n20/D 1.428A key parameter for purity verification.
Water Solubility Immiscible/Slightly Soluble[7][8][11]Very Low/InsolubleThe longer butyl chains significantly increase lipophilicity, reducing water solubility. This can be advantageous for minimizing product loss during aqueous extractions.

Part 2: Synthesis Strategies and Mechanistic Insights

Both diethyl ethylmalonate and dibutyl ethylmalonate are typically prepared via the classical malonic ester synthesis, which involves the deprotonation of a parent dialkyl malonate followed by alkylation with an ethyl halide.[7] The parent malonates themselves are commonly synthesized through Fischer esterification.

A. Parent Ester Synthesis: The Fischer Esterification

The foundational reagents, diethyl malonate and dibutyl malonate, are most economically prepared by the acid-catalyzed esterification of malonic acid with an excess of the corresponding alcohol (ethanol or 1-butanol).[12][13]

The Fischer esterification is an equilibrium-driven process.[14] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a solvent like toluene.[14][15]

  • Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water).

  • Reagents: Malonic acid (1.0 eq), the desired alcohol (e.g., absolute ethanol or 1-butanol, 3-10 eq), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-TsOH, 0.02-0.05 eq) are added to the flask. Toluene may be added as a co-solvent to facilitate azeotropic water removal.

  • Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap or by TLC/GC analysis.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude ester is then purified by fractional distillation under vacuum to yield the pure dialkyl malonate.[16]

Fischer_Esterification Reactants Malonic Acid + Alcohol (Ethanol or Butanol) + Acid Catalyst (H₂SO₄) Reaction Heat to Reflux (Azeotropic removal of H₂O) Reactants->Reaction Workup Quench & Neutralize (Wash with NaHCO₃) Reaction->Workup Extraction Solvent Extraction (Separate aqueous & organic layers) Workup->Extraction Purification Dry & Concentrate Followed by Vacuum Distillation Extraction->Purification Product Pure Dialkyl Malonate Purification->Product

Caption: General workflow for synthesizing dialkyl malonates.

B. Ethylation via Malonic Ester Synthesis

The core of preparing the title compounds is the alkylation of the parent malonate's active methylene group. This proceeds via a two-step mechanism: deprotonation to form a resonance-stabilized enolate, followed by a nucleophilic substitution (Sₙ2) reaction with an ethyl halide.[17][18]

The protons on the α-carbon of a malonic ester are significantly acidic (pKa ≈ 13) due to the inductive effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base.[17] A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively deprotonate the ester, forming a nucleophilic enolate.[3][19] This enolate then readily attacks an electrophilic alkyl halide, like ethyl bromide or ethyl iodide, in a classic Sₙ2 reaction to form the new C-C bond.[17]

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Malonate Dialkyl Malonate Enolate Resonance-Stabilized Enolate Malonate->Enolate Deprotonation Base Base (NaOR) Base->Malonate Enolate_node Enolate AlkylHalide Ethyl Halide (Et-X) AlkylHalide->Enolate_node Product Dialkyl Ethylmalonate Enolate_node->Product SN2 Attack

Caption: The two-stage mechanism of malonic ester alkylation.

This protocol is adapted from established procedures and serves as a representative example.[9] The same methodology applies to dibutyl malonate, though reaction times and temperatures may need slight optimization.

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) to prepare a fresh solution of sodium ethoxide.

  • Deprotonation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the sodium malonic ester salt.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.05 eq) dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux until the solution becomes neutral to moist litmus paper (typically 1-2 hours).

  • Workup: Distill off the bulk of the ethanol. To the cooled residue, add water and extract the product with diethyl ether or a similar organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield pure diethyl ethylmalonate.[9]

Part 3: Comparative Performance in Synthetic Applications

While structurally similar, the choice between the diethyl and dibutyl ester can have practical consequences for the synthetic chemist. The primary differences arise from steric effects and solubility profiles.

FeatureDiethyl ethylmalonateDibutyl ethylmalonateScientific Rationale and Field Insight
Reactivity Standard/Higher: Less steric hindrance from the ethyl groups allows for facile approach of the base and subsequent alkylating agent.Slightly Lower: The bulkier butyl groups can sterically shield the α-carbon and the carbonyl centers. This may lead to slightly slower rates of both deprotonation and alkylation, potentially requiring longer reaction times or slightly elevated temperatures.The Sₙ2 alkylation step is sensitive to steric hindrance.[17] While the effect is modest, it can be a useful tool for modulating reactivity in complex syntheses.
Solvent Compatibility Good solubility in polar organic solvents like ethanol and THF.Excellent solubility in less polar solvents (e.g., toluene, heptane) and higher lipophilicity.The enhanced lipophilicity of the dibutyl ester can be advantageous for reactions conducted in nonpolar media or for substrates with poor polarity.
Aqueous Workup Good phase separation, but some minor product loss to the aqueous phase is possible due to slight water solubility.Excellent phase separation. The highly nonpolar nature of the butyl chains minimizes solubility in the aqueous layer, often leading to higher recovery yields during extraction.For large-scale industrial processes, minimizing product loss in aqueous waste streams is a significant economic and environmental consideration.
Ester Hydrolysis Standard hydrolysis conditions (e.g., NaOH or KOH in aq. alcohol) are effective.More Resistant to Hydrolysis. The increased steric bulk around the carbonyl carbon makes nucleophilic attack by hydroxide more difficult, requiring more forcing conditions (higher temperatures or longer times) for saponification.This differential reactivity can be exploited for selective hydrolysis in molecules containing multiple ester types. The dibutyl ester provides greater stability if other parts of the molecule need to be modified under basic conditions.
Dialkylation Risk A known side reaction, where a second alkylation occurs at the α-carbon.[2]Potentially lower risk of dialkylation.The steric hindrance of the first introduced alkyl group, combined with the bulky butyl esters, may provide a slightly higher barrier to a second deprotonation and alkylation event compared to the diethyl analogue.

Conclusion and Recommendations

Both Diethyl ethylmalonate and Dibutyl ethylmalonate are highly effective reagents for introducing an ethyl-substituted acetic acid moiety in organic synthesis. The choice between them is not one of right or wrong, but of strategic optimization.

  • Choose Diethyl ethylmalonate for:

    • General-purpose applications: It is the more common, well-documented, and often less expensive option.

    • Faster reaction kinetics: When rapid, high-throughput synthesis is desired.

    • Consistency with established literature: A vast number of protocols are based on this reagent.

  • Choose Dibutyl ethylmalonate when:

    • Improved yields in aqueous workups are critical: Its lower water solubility can significantly enhance recovery.

    • Enhanced stability to hydrolysis is required: It can serve as a protecting group for the malonate function under conditions that might cleave an ethyl ester.

    • The reaction is performed in nonpolar solvents: Its lipophilic nature improves solubility and homogeneity in solvents like toluene or hexane.

    • Modulating reactivity is necessary: The slightly attenuated reactivity can provide better control in complex or sensitive systems.

Ultimately, this guide serves to empower the researcher. By understanding the causal relationships between the ester's structure and its performance, you can move beyond simply following a recipe and begin to rationally design more efficient, robust, and higher-yielding synthetic routes.

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A Comparative Olfactory and Gustatory Analysis of Dialkyl Malonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and flavor chemistry, the sensory attributes of excipients and synthesis intermediates are of paramount importance. Dialkyl malonates, a class of esters widely employed in organic synthesis, possess distinct organoleptic properties that can influence the final characteristics of a product. This guide provides a comparative analysis of the odor and flavor profiles of key dialkyl malonates—dimethyl malonate, diethyl malonate, and dibutyl malonate—supported by established analytical methodologies. While quantitative sensory data for these specific compounds is not extensively available in public literature, this document outlines the protocols to generate such data, empowering researchers to conduct their own detailed evaluations.

Introduction to the Organoleptic Landscape of Dialkyl Malonates

Dialkyl malonates are generally characterized by their fruity and sweet aromas, a common trait for many ester compounds. However, the length of the alkyl chain significantly influences the specific nuances of their odor and flavor profiles. Understanding these differences is crucial for applications in drug formulation, where masking unpleasant tastes is a common challenge, and in the flavor and fragrance industry, where precise aroma profiles are crafted.

Dimethyl Malonate (DMM) , the shortest of the dialkyl malonates, is often described as having a fresh and fruity, apple-like odor.[1][2] Its taste profile is similarly characterized as fruity.[3] Due to its relatively high volatility, its aroma is readily perceived.

Diethyl Malonate (DEM) is perhaps the most well-characterized in terms of its organoleptic properties. It is consistently described as having a sweet, fruity, green, and apple-like aroma.[4][5][6][7] Some sources also note pineapple nuances in its flavor profile.[4][6] Diethyl malonate occurs naturally in various fruits and beverages, including grapes, strawberries, and whiskey, which attests to its pleasant sensory characteristics.[7][8]

Dibutyl Malonate (DBM) , with its longer alkyl chains, is expected to have a less intense, but more complex aroma compared to its shorter-chain counterparts. While specific organoleptic data for dibutyl malonate is scarce, information on the structurally similar butyl ethyl malonate describes its odor as fruity, with apple, winey, green, and sweet notes.[9] This suggests that dibutyl malonate likely shares a similar fruity character, potentially with waxy or fatty undertones due to the longer butyl chains.

Comparative Summary of Organoleptic Properties

The following table summarizes the known qualitative organoleptic properties of the selected dialkyl malonates. It is important to note the absence of publicly available quantitative data, such as odor and taste thresholds, which are critical for a complete comparative analysis. The subsequent sections will detail the experimental protocols to determine these values.

Dialkyl MalonateChemical StructureCommon Odor DescriptorsCommon Flavor DescriptorsNatural Occurrence (if known)
Dimethyl Malonate CH₂(COOCH₃)₂Fresh, Fruity, Apple-like[1][2]Fruity[3]Pineapple[3]
Diethyl Malonate CH₂(COOCH₂CH₃)₂Sweet, Fruity, Green, Apple[4][5][6][7]Sweet, Fruity, Apple, Pineapple[4][6]Grapes, Strawberries, Whiskey, Berries, Cider, Cognac[7][8]
Dibutyl Malonate CH₂(COOC₄H₉)₂(by analogy) Fruity, Apple, Winey, Green, Sweet[9]Not well-documentedNot well-documented

Experimental Protocols for Quantitative Sensory Analysis

To provide a truly objective comparison, quantitative data on odor and taste thresholds, as well as detailed aroma profiles, are necessary. The following are detailed, step-by-step methodologies for key experiments that can be employed to characterize and compare the organoleptic properties of dialkyl malonates.

Determination of Odor and Taste Thresholds

The odor and taste thresholds represent the minimum concentration of a substance that can be detected by a human sensory panel.[10] These values are fundamental in understanding the potency of a flavor or aroma active compound.

Experimental Workflow for Threshold Determination

Workflow for Threshold Determination

Protocol:

  • Panelist Selection and Training:

    • Recruit a panel of 15-20 individuals.

    • Screen panelists for their ability to detect the four basic tastes (sweet, sour, salty, bitter) and for their general olfactory acuity.[11][12]

    • Train the selected panelists on the specific aroma and taste characteristics of the dialkyl malonates to be tested to ensure consistency in terminology.[13]

  • Sample Preparation:

    • Prepare stock solutions of each dialkyl malonate in a neutral solvent (e.g., deodorized water for taste, mineral oil for odor).

    • Create a series of dilutions from the stock solution, typically using a factor of two or three, spanning a wide range of concentrations.

  • Sensory Evaluation (Triangle Test):

    • Present each panelist with three samples at each concentration level: two identical samples (either the solvent blank or the malonate solution) and one different sample.[11]

    • Randomize the order of presentation for each panelist and concentration.

    • Ask panelists to identify the "odd" sample. A correct identification indicates that the panelist can detect a difference at that concentration.

  • Data Analysis:

    • For each concentration, calculate the number of correct identifications.

    • The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in a statistically significant manner.

    • The group threshold is typically defined as the concentration at which 50% of the panelists can detect the substance.[14] This can be determined by plotting the percentage of correct identifications against the logarithm of the concentration and interpolating to the 50% point.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][15] This allows for the identification of individual aroma-active compounds in a sample and the characterization of their specific odor qualities.

Experimental Workflow for GC-O Analysis

Workflow for GC-O Analysis

Protocol:

  • Sample Preparation:

    • Prepare a solution of the dialkyl malonate in an appropriate solvent.

    • For a more comprehensive analysis of volatile and semi-volatile compounds, techniques like headspace solid-phase microextraction (HS-SPME) can be employed.[7]

  • GC-MS/O Analysis:

    • Inject the sample into a gas chromatograph coupled to both a mass spectrometer (MS) and an olfactometry port.[16]

    • The GC column separates the individual volatile compounds.

    • The effluent from the column is split, with a portion going to the MS for compound identification and the other portion going to the olfactometry port for sensory evaluation.[17]

  • Olfactometry:

    • A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each perceived aroma.

    • This process is typically repeated with several panelists to obtain a consensus aromagram.

  • Aroma Extract Dilution Analysis (AEDA):

    • To quantify the potency of each aroma compound, AEDA can be performed.[15]

    • The sample is serially diluted and re-analyzed by GC-O until no odor is detected.

    • The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor.[18][19] A higher FD factor indicates a more potent aroma compound.

  • Data Analysis:

    • The data from the MS is used to identify the chemical structure of the compounds responsible for each aroma.

    • The aromagrams and FD factors provide a detailed profile of the aroma-active compounds in each dialkyl malonate, allowing for a direct comparison of their olfactory contributions.

Causality and Trustworthiness in Experimental Design

The choice of these specific methodologies is grounded in the principles of scientific rigor and the need for self-validating systems.

  • Triangle Test: The forced-choice nature of the triangle test minimizes guessing and provides a statistically robust measure of detection thresholds. The use of a trained panel ensures consistency and reliability of the data.

  • GC-O with AEDA: This combination is the gold standard for aroma analysis. It not only identifies the aroma-active compounds but also provides a semi-quantitative measure of their potency (FD factor). This allows for a direct, data-driven comparison of the aromatic impact of different substances. The simultaneous MS detection provides unequivocal chemical identification, linking the sensory perception to a specific molecule.

By employing these validated techniques, researchers can generate reliable and reproducible data, leading to a trustworthy comparative analysis of the organoleptic properties of dialkyl malonates.

Conclusion and Future Directions

While qualitative descriptions provide a foundational understanding, a comprehensive comparative analysis of the organoleptic properties of dialkyl malonates necessitates quantitative data. The experimental protocols detailed in this guide provide a clear pathway for researchers to determine the odor and taste thresholds, as well as detailed aroma profiles, of dimethyl, diethyl, and dibutyl malonate. The resulting data will be invaluable for professionals in the pharmaceutical and flavor industries, enabling more informed decisions in product formulation and development. Future research should focus on generating and publishing this quantitative sensory data to fill the current knowledge gap in the scientific literature.

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The Clear Alternative: A Comparative Guide to Ethylmalonic Acid Dibutyl Ester and Next-Generation Plasticizers Versus Traditional Phthalates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC), which are ubiquitous in medical devices, pharmaceutical packaging, and laboratory equipment. However, a significant body of evidence has raised alarms about the adverse health effects of traditional phthalates, including their role as endocrine-disrupting chemicals (EDCs). This has catalyzed a critical search for safer, high-performance alternatives. This guide provides a comprehensive comparison between traditional phthalates and emerging non-phthalate plasticizers, with a focus on the chemical class represented by ethylmalonic acid dibutyl ester. While direct, extensive performance data for this compound itself is limited in public literature, we will analyze data from structurally similar compounds, such as other dicarboxylate esters (maleates, sebacates), to provide a robust, data-driven evaluation for scientists and developers seeking to innovate and de-risk their material choices.

Introduction: The Imperative for Phthalate Replacement

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[1] In sensitive applications, the ideal plasticizer must not only be an efficient softener but also exhibit high permanence (low migration), thermal stability, and, most critically, a benign toxicological profile.

Traditional phthalates like DEHP and Dibutyl Phthalate (DBP) have been effective and economical.[2] However, they are not covalently bound to the polymer matrix and can readily leach, migrate, or evaporate into the surrounding environment, leading to human exposure.[2][3] This is particularly concerning in medical applications where plasticized PVC tubing comes into direct contact with biological fluids.[4] The primary health concern stems from their ability to interfere with the endocrine system, posing risks to reproductive health and development.[5]

This guide will delve into the performance metrics that matter most to researchers and drug development professionals—plasticizing efficiency, migration resistance, thermal stability, and biocompatibility—to build a case for the adoption of next-generation, non-phthalate alternatives.

The Toxicological Red Flag: Phthalates and Endocrine Disruption

The primary driver for replacing phthalates is their well-documented role as endocrine disruptors. The active metabolites of many phthalates, such as mono(2-ethylhexyl) phthalate (MEHP) from DEHP, can interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).[6]

Activation of PPARs by phthalate metabolites can disrupt normal hormonal signaling pathways, leading to adverse effects on steroidogenesis (hormone synthesis) and reproductive development.[1][7] This interaction is a key mechanism behind their reproductive and developmental toxicity.[1]

Phthalate_Endocrine_Disruption cluster_exposure Exposure & Metabolism cluster_cellular Cellular Mechanism Phthalate Phthalate Diester (e.g., DEHP) Metabolite Active Monoester Metabolite (e.g., MEHP) Phthalate->Metabolite Metabolism (in gut, liver) PPAR PPAR Nuclear Receptor (e.g., PPARγ) Metabolite->PPAR Ligand Binding & Activation TargetGene Target Genes (e.g., Aromatase) PPAR->TargetGene Binds to PPRE (with RXR) RXR RXR Hormone Altered Steroid Hormone Synthesis TargetGene->Hormone Inhibition/Alteration of Transcription Reproductive_Toxicity Reproductive Toxicity Hormone->Reproductive_Toxicity Developmental_Effects Developmental Effects Hormone->Developmental_Effects Experimental_Workflow prep 1. Material Preparation - Formulate PVC blends (e.g., 40 phr) - Produce test sheets/articles mech 2. Mechanical Testing - Shore Hardness (ASTM D2240) - Tensile Strength & Elongation (ASTM D638) prep->mech therm 3. Thermal Analysis - TGA (ASTM E1131) for stability - DSC (ASTM D3418) for Tg prep->therm migr 4. Migration Study - ISO 177 / EN 1186 - Expose to simulants (e.g., ethanol, oil) - Quantify via GC-MS prep->migr tox 5. Biocompatibility Testing - In Vitro Cytotoxicity (ISO 10993-5) - Elution Test with L929 cells prep->tox report 6. Data Analysis & Reporting - Compare results - Conclude on performance & safety mech->report therm->report migr->report tox->report

Caption: Standardized Workflow for Plasticizer Performance Evaluation.

Protocol 1: In Vitro Cytotoxicity (ISO 10993-5 Elution Test)

This protocol is a self-validating system to assess the biocompatibility of leachable substances from a plasticized material. [8] Objective: To determine if extracts from the plasticized PVC induce a cytotoxic (cell-killing) response in a mammalian cell line.

Methodology:

  • Sample Preparation: Prepare extracts of both the test material (PVC with this compound) and the control material (PVC with DEHP) according to ISO 10993-12. This typically involves incubating a specified surface area of the material (e.g., 3 cm²/mL) in a single-layer cell culture medium (e.g., MEM with 5% bovine serum) for 24 hours at 37°C. [8]2. Cell Culture: Culture L929 mouse fibroblast cells (or another suitable cell line) in flasks until they form a near-confluent monolayer.

  • Exposure: Remove the standard culture medium from the cells and replace it with the prepared extracts from the test and control materials. Include a negative control (fresh medium) and a positive control (medium with a known cytotoxic agent).

  • Incubation: Incubate the cell cultures for 48 hours at 37°C in a humidified CO₂ incubator.

  • Evaluation: Assess the biological response. This can be done qualitatively by observing cell morphology under a microscope (looking for cell lysis, rounding, or detachment) or quantitatively using assays like the MTT assay, which measures cell viability.

  • Interpretation: The material is considered non-cytotoxic if the cell viability is high (e.g., >70% of the negative control) and cell morphology is normal.

Causality: This test is crucial because it directly models a worst-case scenario where substances leaching from a medical device or container could harm living cells. By using an extract, it tests the biological effect of the sum of all potential leachables, not just the plasticizer itself.

Protocol 2: Plasticizer Migration into a Liquid Simulant (Adapted from EN 1186)

This protocol quantifies the amount of plasticizer that leaches from the polymer into a liquid that simulates a drug product or foodstuff.

Objective: To measure and compare the mass of plasticizer that migrates from PVC samples into a defined liquid simulant over time.

Methodology:

  • Sample Preparation: Cut standardized specimens (e.g., 10 cm x 10 cm) of the plasticized PVC films. Record the initial weight (W1) of each specimen.

  • Simulant Selection: Choose a simulant appropriate for the intended application. For pharmaceutical applications, a 50% ethanol/water solution can simulate hydroalcoholic drug formulations. For fatty products, olive oil or isooctane can be used.

  • Exposure: Immerse each specimen completely in a known volume of the simulant in a sealed glass container. Place the containers in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).

  • Analysis:

    • For the PVC sample: After the exposure period, remove the film, carefully wipe it dry, and re-weigh it (W2). The weight loss provides an initial measure of migration.

    • For the simulant: Take an aliquot of the simulant and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the exact amount of migrated plasticizer.

  • Calculation: Calculate the migration as the mass of plasticizer per unit area of the film (e.g., in mg/dm²).

Causality: This experiment directly quantifies the permanence of the plasticizer. The choice of aggressive simulants and elevated temperatures accelerates the migration process, providing a reliable predictor of long-term stability and potential for product contamination under real-world conditions.

Conclusion and Future Outlook

The evidence against traditional phthalate plasticizers is compelling, making their replacement in sensitive applications not just a matter of regulatory compliance, but of scientific and ethical responsibility. While a direct, comprehensive dataset for this compound is still emerging, the performance of the broader class of non-phthalate dicarboxylate esters demonstrates immense promise.

Data from proxies like dibutyl maleate and dibutyl sebacate show that it is possible to achieve comparable or superior plasticizing efficiency and thermal stability relative to DEHP. [8][9]Crucially, these alternatives are being designed for significantly improved migration resistance and a more favorable toxicological profile. [10]The lack of the problematic phthalate core structure is a fundamental advantage in mitigating endocrine-disrupting effects.

For researchers, scientists, and drug development professionals, the path forward involves rigorous, standardized evaluation of these next-generation plasticizers. By employing the validated protocols outlined in this guide, developers can confidently select and qualify materials that are not only high-performing but also inherently safer, paving the way for a new generation of medical devices and pharmaceutical products.

References

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A Senior Application Scientist's Guide to Leachables from Polymer-Based Materials in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate polymer-based materials for manufacturing, packaging, and delivery systems is a critical decision with far-reaching implications for drug product safety and efficacy. The potential for chemical entities to migrate from these materials into a drug product—a phenomenon known as leaching—presents a significant risk that necessitates rigorous evaluation. This guide provides a comparative study of leachables from common polymer-based materials, offering in-depth technical insights and robust experimental protocols to support informed material selection.

The Criticality of Leachables in Drug Development

Leachables are chemical compounds that migrate from a container closure system, manufacturing component, or delivery device into a drug product under normal conditions of use and storage.[1] These compounds can originate from various sources within the polymer, including residual monomers, oligomers, catalysts, and a wide array of additives such as antioxidants, plasticizers, stabilizers, and colorants that are essential for the manufacturing and performance of the plastic.[2]

The presence of leachables in a final drug product is a major concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) as they can adversely impact patient safety and product quality.[2] Leachables can be toxic, carcinogenic, or immunogenic, and they can also interact with the active pharmaceutical ingredient (API) or excipients, potentially leading to degradation of the drug, formation of new impurities, and a reduction in therapeutic efficacy.[3]

It is crucial to distinguish leachables from extractables. Extractables are compounds that are forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, elevated temperatures).[1] Extractables studies represent a "worst-case" scenario and are used to create a comprehensive profile of potential leachables.[4] A subsequent leachables study then confirms which of these extractables actually migrate into the specific drug product under real-world conditions.[4]

Common Polymer-Based Materials and Factors Influencing Leaching

A variety of polymers are utilized in the pharmaceutical industry, each with a unique propensity for leaching based on its chemical composition and the manufacturing process.[5] Key factors that influence the leachable profile of a given material include the nature of the drug product (e.g., pH, polarity), contact time and temperature, and the effects of sterilization.[6]

Commonly Used Polymers:

  • Polyolefins (Polyethylene and Polypropylene): High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP) are widely used for containers, bags, and films due to their chemical inertness and low cost.[5] Their leachable profiles are often characterized by additives such as antioxidants (e.g., Irganox 1010, Irgafos 168) and their degradation products, as well as slip agents like erucamide.[7]

  • Polyvinyl Chloride (PVC): PVC is favored for its flexibility and durability, particularly in intravenous (IV) bags and tubing. However, it often contains significant amounts of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which are known to leach and have potential health concerns.[8]

  • Silicones: Silicone tubing is frequently used in pharmaceutical processing due to its flexibility, temperature resistance, and low reactivity. The primary leachables from silicone are typically residual low molecular weight siloxane oligomers from the polymerization process.[9]

  • Thermoplastic Elastomers (TPEs): TPEs are gaining popularity as an alternative to PVC and silicone. Their leachable profiles can vary significantly depending on their specific composition but may include antioxidants and other processing aids.[9]

Impact of Sterilization:

Sterilization is a critical step that can significantly alter the leachable profile of a polymer.[10]

  • Gamma Irradiation: This high-energy method can cause polymer chain scission and cross-linking, leading to the formation of new, unforeseen leachables.[11][12] It can also degrade antioxidants, generating a cascade of degradation products.

  • Ethylene Oxide (EtO): While less harsh on the polymer backbone than gamma irradiation, EtO sterilization can leave behind residual ethylene oxide, a known carcinogen, and its byproducts, such as ethylene glycol and 2-chloroethanol.[11][12]

  • Autoclaving (Steam Sterilization): This method uses high temperature and pressure, which can accelerate the migration of existing additives from the polymer matrix.

Experimental Design for a Comparative Leachables Study

A robust and well-designed experimental protocol is paramount for obtaining meaningful and reliable data on leachables. The following protocol is based on guidelines from the United States Pharmacopeia (USP) chapters <1663> and <1664> and industry best practices.[13][14]

Rationale for Experimental Choices

The selection of extraction solvents, time points, and analytical techniques is driven by the need to simulate the drug product's characteristics and the intended use of the polymer material. The goal of the extractables study is to generate a comprehensive profile of potential leachables under "worst-case" conditions, while the leachables study aims to quantify the actual migration into the drug product over its shelf life.

G Analysis_E Analysis_E Analysis_L Analysis_L Analysis_E->Analysis_L Identified extractables guide targeted analysis

Step-by-Step Experimental Protocol

Part A: Controlled Extraction Study (Extractables)

  • Material Preparation:

    • Obtain representative samples of each polymer material (e.g., High-Density Polyethylene, Polypropylene, plasticized PVC, and platinum-cured Silicone).

    • Cut the materials into standardized sizes to ensure a consistent surface area-to-volume ratio for extraction. For example, a ratio of 6 cm²/mL is often used.

    • Clean the samples with purified water to remove any surface contaminants.

  • Extraction Procedure:

    • Place the prepared polymer samples into individual, inert extraction vessels.

    • Add the appropriate extraction solvent. A typical solvent panel includes:

      • Purified Water (pH adjusted to a relevant range, e.g., 5.0-7.0)

      • Acidic solution (e.g., pH 2.5)

      • Alkaline solution (e.g., pH 9.5)

      • A mixture of organic solvent and water (e.g., 50% ethanol or isopropanol in water)

    • Perform the extraction under exaggerated conditions. Common methods include:

      • Refluxing for 2 hours.

      • Incubation in an autoclave at 121°C for 1 hour.

      • Storage at 40°C for 10 days.

    • Include a solvent-only blank for each extraction condition to serve as a negative control.

  • Sample Analysis:

    • After extraction, carefully decant the solvent from the polymer samples.

    • Analyze the extracts using a suite of complementary analytical techniques:

      • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile organic compounds.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For the detection of non-volatile and semi-volatile organic compounds.

      • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities (heavy metals).

Part B: Leachables Stability Study

  • Study Setup:

    • Fill final containers made from the test polymers with the actual drug product or a suitable simulant.

    • Place the filled containers on a stability study under both real-time and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • Include a control group using inert containers (e.g., glass) to differentiate leachables from drug product degradants.

  • Timepoint Analysis:

    • At specified time points (e.g., 0, 3, 6, 12, 18, and 24 months), withdraw samples from the containers.

    • Analyze the samples using validated, specific analytical methods targeting the potential leachables identified in the extractables study.

Comparative Analysis of Leachable Profiles

The following tables summarize the typical leachable profiles for the selected polymers, compiled from various studies. It is important to note that the specific leachables and their quantities can vary significantly based on the specific grade of the polymer, the manufacturing process, and the conditions of use.

Table 1: Common Organic Leachables from Different Polymers

Polymer MaterialCommon LeachablesTypical Origin
Polyethylene (HDPE/LDPE) Irganox 1010, Irgafos 168 (and their degradants), Erucamide, OleamideAntioxidants, Slip agents
Polypropylene (PP) Irganox 1010, Irgafos 168 (and their degradants), Chimassorb 944Antioxidants, UV stabilizer
Polyvinyl Chloride (PVC) Di(2-ethylhexyl) phthalate (DEHP), Tris(2,4-di-tert-butylphenyl) phosphite (TBPP)Plasticizer, Antioxidant
Silicone (Platinum-cured) Cyclic siloxane oligomers (D3-D20)Residuals from polymerization

Table 2: Representative Elemental Impurities

Polymer MaterialCommon Elemental ImpuritiesTypical Origin
Polyethylene (HDPE/LDPE) Al, Ti, ZnCatalysts (Ziegler-Natta)
Polypropylene (PP) Al, Ti, ZnCatalysts (Ziegler-Natta)
Polyvinyl Chloride (PVC) Sn, Ca, ZnStabilizers, Lubricants
Silicone (Platinum-cured) Pt, SiCatalyst, Polymer backbone

G cluster_PE Polyethylene (PE) cluster_PP Polypropylene (PP) cluster_PVC Polyvinyl Chloride (PVC) cluster_Silicone Silicone PE_Leachables Leachables: - Antioxidant degradants - Slip agents (Erucamide) - Catalyst residues (Al, Ti, Zn) PP_Leachables Leachables: - Antioxidant degradants - UV stabilizer fragments - Catalyst residues (Al, Ti, Zn) PVC_Leachables Leachables: - Plasticizers (DEHP) - Stabilizers (Sn, Zn) - Antioxidant degradants Silicone_Leachables Leachables: - Cyclic siloxane oligomers - Catalyst residues (Pt) Material_Choice Material Selection Material_Choice->PE_Leachables Material_Choice->PP_Leachables Material_Choice->PVC_Leachables Material_Choice->Silicone_Leachables

Discussion and Interpretation of Results

The comparative data reveals distinct leachable profiles for each polymer class. Polyolefins like PE and PP generally exhibit a lower risk profile, with leachables primarily consisting of well-characterized antioxidants and slip agents. However, the specific additives used can vary between suppliers, underscoring the importance of thorough testing.

PVC, while offering desirable physical properties, presents a higher risk due to the potential for significant leaching of plasticizers like DEHP, which has known toxicological concerns.[8] The use of alternative plasticizers is an area of active research, but these alternatives also require rigorous leachable studies.

Silicone's leachable profile is dominated by siloxane oligomers. While generally considered to be of low toxicity, their impact on protein-based drugs, such as aggregation, must be carefully evaluated.

The choice of sterilization method has a profound impact on the final leachable profile. Gamma irradiation can generate a more complex and unpredictable array of leachables due to polymer and additive degradation.[10] In contrast, EtO sterilization introduces the risk of residuals from the sterilizing agent itself.[12] Therefore, the selection of a sterilization method must be made in conjunction with material selection and a thorough understanding of their potential interactions.

Conclusion and Recommendations

The selection of polymer-based materials in the pharmaceutical industry is a complex process that requires a deep understanding of the potential for leachables to compromise drug product safety and quality. This guide has provided a framework for a comparative study of leachables from common polymers, including a detailed experimental protocol and a summary of typical leachable profiles.

As a Senior Application Scientist, my recommendation is to adopt a risk-based approach to material selection. This involves:

  • Early-Stage Screening: Conduct comprehensive extractables studies on a range of potential materials early in the drug development process.

  • Supplier Collaboration: Work closely with material suppliers to obtain detailed information on polymer composition and any potential changes in manufacturing processes.

  • Product-Specific Leachables Studies: Design and execute leachables studies that are representative of the specific drug product and its intended shelf life.

  • Toxicological Assessment: Perform a thorough toxicological risk assessment for any identified leachables to determine their potential impact on patient safety.

By implementing these best practices, researchers, scientists, and drug development professionals can confidently select the most appropriate polymer-based materials, ensuring the safety and efficacy of their final drug products.

References

  • Bernard, L., et al. (2015). Migration of plasticizers from PVC medical devices: Development of an infusion model. International Journal of Pharmaceutics, 494(1), 29-35.
  • Jenke, D. (2007). Extractables and Leachables: An Overview of Emerging Challenges. PDA Journal of Pharmaceutical Science and Technology, 61(6), 432-451.
  • Jenke, D., et al. (2014). Evaluation of Extractables in Processed and Unprocessed Polymer Materials Used for Pharmaceutical Applications. PDA Journal of Pharmaceutical Science and Technology, 68(5), 483-501.
  • Jenke, D. (2009). A review of extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. PDA Journal of Pharmaceutical Science and Technology, 63(5), 452-490.
  • Dorival-Garcia, N., et al. (2018). Large-Scale Assessment of Extractables and Leachables in Single-Use Bags for Biomanufacturing. Analytical Chemistry, 90(15), 9006-9015.
  • Bernard, L., et al. (2015). Migrability of PVC plasticizers from medical devices into a simulant of infused solutions. International Journal of Pharmaceutics, 485(1-2), 341-347.
  • Jenke, D., et al. (2006). Extractables/leachables from plastic tubing used in product manufacturing. International Journal of Pharmaceutics, 315(1-2), 99-111.
  • Pooja, K., & Vasanthan, M. (2023). PHARMACEUTICAL PACKAGING SAFETY: A REVIEW ON EXTRACTABLES AND LEACHABLES AND QUALITY ASSURANCE PRACTICES. The Bioscan, 18(3), 1-8.
  • United States Pharmacopeia. (2022). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.
  • Siew, A. (2022). Analyzing Extractables and Leachables in Single-Use Systems.
  • Pan, C., et al. (2021). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Molecules, 26(16), 4995.
  • Jenke, D., et al. (2006). Extractables/leachables from plastic tubing used in product manufacturing. International Journal of Pharmaceutics, 315(1-2), 99-111.
  • Eitzert, D., et al. (2014). Verification of a New Biocompatible Single-Use Film Formulation with Optimized Additive Content for Multiple Bioprocess Applications. Biotechnology Progress, 30(5), 1171-1176.
  • Zada, M. H., et al. (2019). Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants. ACS Omega, 4(25), 21491-21499.
  • Impact Analytical. (n.d.). Disposable Plastic Bioreactors & Single Use Devices, The “E & L Challenges”. Retrieved from [Link]

  • Abdullah, J., & Kero, F. (2016). Analysis of Extractable/Leachable Compounds From Plastic Intravenous Bag Sets Using GC/MSD Systems.
  • Jenke, D. (2005). Extractable/Leachable Substances from Plastic Materials Used as Pharmaceutical Product Containers/Devices. PDA Journal of Pharmaceutical Science and Technology, 59(4), 260-283.
  • de Oliveira, G. G., et al. (2023). Study of Extractables in High-Density Polyethylene Packaging: Evaluation of the Impact of Excipients Propylene Glycol, Mint Flavor, and Benzalkonium Chloride on the Leaching Process of Semi-volatile Additives. Journal of the Brazilian Chemical Society, 34, 1-12.
  • CS Analytical. (n.d.). USP 1663 & USP 1664 | Extractable & Leachable Testing. Retrieved from [Link]

  • Dalian Goodwood Medical CARE Ltd. (2025, April 14). Ethylene oxide sterilization vs gamma ray sterilization: Which is better for medical consumables? Retrieved from [Link]

  • Ebeam Machine. (2025, March 11). Ethylene Oxide Sterilization vs Gamma: What You Need to Know? Retrieved from [Link]

  • Hopmann, C., et al. (2023). Influence of Ethylene Oxide and Gamma Irradiation Sterilization Processes on the Properties of Poly-L-Lactic-Acid (PLLA)
  • Zada, M. H., et al. (2019). Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants. Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Green Plasticizers for High-Purity Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of every component in a formulation or device is critical, governed by stringent requirements for safety, stability, and performance. Plasticizers, essential for imparting flexibility to polymers used in medical devices, pharmaceutical packaging, and drug delivery systems, have come under intense scrutiny. Traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), are facing increasing regulatory pressure due to concerns about their potential to leach and cause adverse health effects.[1][2] This has catalyzed the development and adoption of alternative, "green" plasticizers derived from renewable resources, which offer improved safety profiles without compromising performance.

This guide provides an in-depth technical comparison of the efficacy of leading green plasticizers: citrate esters , epoxidized soybean oil (ESBO) , and isosorbide-based esters . We will delve into their performance based on critical parameters for pharmaceutical and medical applications, including plasticization efficiency, thermal stability, and, most importantly, migration resistance. The experimental data presented herein is grounded in standardized testing protocols to ensure scientific integrity and facilitate objective comparison.

The Imperative for Green Plasticizers in Sensitive Applications

The core issue with traditional plasticizers like DEHP is their mobility. Not being covalently bound to the polymer matrix, they can migrate out of the plastic and into the surrounding environment, which in the context of healthcare, can be a patient's body or a sensitive drug formulation.[3] This leaching is influenced by factors such as temperature, the nature of the contacting fluid, and the duration of contact.[1] For instance, DEHP can constitute up to 40% by weight of intravenous medical bags and has been shown to leach into blood products and infusion solutions.[3][4]

The ideal plasticizer for these applications must not only effectively plasticize the polymer but also exhibit minimal migration, be non-toxic, and biodegradable.[5] Green plasticizers, derived from sources like citric acid, soybean oil, and corn starch, are designed to meet these criteria.[6][7]

Key Performance Indicators and Standardized Evaluation

To objectively compare the efficacy of different plasticizers, we must rely on a set of key performance indicators evaluated using standardized methodologies. This ensures that the data is reproducible and comparable across different studies and materials.

1. Plasticization Efficiency: This refers to the ability of a plasticizer to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer. A lower Tg indicates a more flexible material at a given temperature.

2. Mechanical Properties: The addition of a plasticizer alters the mechanical properties of a polymer. Key parameters include tensile strength (the force required to break a material) and elongation at break (the extent to which a material can be stretched before breaking). An effective plasticizer will typically decrease tensile strength and significantly increase elongation at break.

3. Thermal Stability: The plasticizer should not degrade at the processing temperatures of the polymer and should not significantly reduce the overall thermal stability of the final product.

4. Migration Resistance (Leaching): This is arguably the most critical parameter for medical and pharmaceutical applications. It is the measure of the amount of plasticizer that migrates out of the polymer when in contact with a simulant fluid (e.g., water, ethanol, or specific drug formulations).

The following sections will present a detailed comparison of citrate esters, ESBO, and isosorbide-based esters based on these key performance indicators, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Green Plasticizers

A. Citrate Esters

Citrate esters, such as acetyl tributyl citrate (ATBC) and butyryl trihexyl citrate (BTHC) , are derived from citric acid, a naturally occurring compound.[8] They are recognized for their low toxicity and good biodegradability, making them a popular choice for sensitive applications.[8]

Performance Insights:

  • Plasticization Efficiency: Citrate esters are effective plasticizers for a range of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA). The addition of ATBC to PLA has been shown to significantly decrease the glass transition temperature (Tg), indicating enhanced flexibility.[9]

  • Mechanical Properties: In PVC, ATBC has demonstrated the ability to produce materials with high elongation at break, comparable to or even exceeding that of DEHP under certain conditions.[10] For example, at a 60 wt% concentration in PVC, ATBC achieved an elongation at break of 908.6%.[10]

  • Migration Resistance: While generally considered safer, citrate esters can still migrate. Studies have shown that the leaching of ATBC from plastic kitchen wrap into skim milk can be significant.[11] In the context of medical devices, BTHC-plasticized blood bags have been found to have higher rates of hemolysis and vesiculation compared to DEHP bags, suggesting a different interaction with biological components.[12] However, other studies have positioned citrate esters as having lower extractability than DEHP in certain media.[1]

B. Epoxidized Soybean Oil (ESBO)

ESBO is produced from soybean oil and is widely used as a plasticizer and stabilizer in PVC.[7] It is particularly favored in food packaging applications due to its low cost and regulatory acceptance.

Performance Insights:

  • Plasticization Efficiency: ESBO is often used as a secondary plasticizer in conjunction with a primary plasticizer. It contributes to flexibility and also provides a synergistic stabilizing effect against heat degradation in PVC.[10]

  • Mechanical Properties: In PVC, ESBO can enhance elongation at break, although it may not be as efficient as some primary plasticizers when used alone.[10] At 40 wt% in PVC, ESBO achieved an elongation at break of 705.7%.[10]

  • Migration Resistance: ESBO's migration is a critical consideration, especially in food contact materials. Studies have shown that ESBO can migrate into fatty food simulants like 50% ethanol and n-heptane, with migration levels reaching up to 38.4 µg/mL.[13] However, migration into aqueous and acidic food simulants is generally negligible.[13] Its larger molecular size compared to some phthalates can contribute to lower migration rates.

C. Isosorbide-Based Esters

Isosorbide is a bio-based chemical derived from sorbitol, which is produced from glucose (starch).[14] Esters of isosorbide are a promising class of green plasticizers due to their rigid, bicyclic structure which can impart unique properties to polymers.

Performance Insights:

  • Plasticization Efficiency: Isosorbide diesters have been shown to be highly effective plasticizers for PLA, significantly reducing its brittleness. The incorporation of 20 wt% isosorbide dibutyrate (IDB) or dicaprylate (IDC) in PLA can dramatically increase the strain at break from 12.8% to over 300%.[6]

  • Mechanical Properties: These plasticizers can significantly enhance the toughness of PLA. For instance, the addition of isosorbide dinonanoate (ISN) to PLA has been shown to improve its impact strength and processability, making it suitable for flexible packaging.[15]

  • Thermal Stability: Isosorbide-based plasticizers have been reported to have good thermal stability, which is crucial for melt processing of polymers like PVC and PLA.[16][17]

  • Migration Resistance: The migration of isosorbide-based plasticizers is an area of ongoing research. Their larger molecular structure compared to traditional phthalates suggests potentially lower migration rates. However, more extensive studies in simulants relevant to pharmaceutical applications are needed for a comprehensive assessment.

Quantitative Performance Data

The following tables summarize the experimental data gathered from various studies to provide a quantitative comparison of the green plasticizers.

Table 1: Mechanical Properties of Plasticized Polymers

Plasticizer (Concentration)PolymerTensile Strength (MPa)Elongation at Break (%)Reference
Neat PLAPLA-12.8[6]
Isosorbide Dicaprylate (20 wt%)PLA->300[6]
Acetyl Tributyl Citrate (60 wt%)PVC-908.6[10]
Epoxidized Soybean Oil (60 wt%)PVC-884.1[10]
Di(2-ethylhexyl) Phthalate (40 wt%)PVC-665.7[10]

Table 2: Thermal Properties of Plasticized PLA

Plasticizer (Concentration)PolymerGlass Transition Temp. (Tg)NotesReference
Neat PLAPLA60.3 °C-[6]
Isosorbide Dicaprylate (20 wt%)PLA27.7 °CSignificant reduction in Tg[6]
Acetyl Tributyl Citrate (30%)PLA12.21 °CEffective Tg reduction[9]
Triethyl Citrate (30%)PLA10.29 °CEffective Tg reduction[9]

Table 3: Migration of Plasticizers from Polymer Matrices

PlasticizerPolymer/ProductSimulantMigration LevelReference
Epoxidized Soybean OilPVC/PVDC food wrap50% Ethanol38.4 ± 0.7 µg/mL[13]
Epoxidized Soybean OilPVC/PVDC food wrapn-Heptane37.4 ± 0.8 µg/mL[13]
Di(2-ethylhexyl) PhthalatePVC Blood Bag-Leaching into blood products[2]
Butyryl Trihexyl CitratePVC Blood Bag-Higher hemolysis than DEHP[12]
Acetyl Tributyl CitratePlastic Kitchen WrapSkim Milk (60°C)Prone to migrate[11]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of this guide, we detail the standardized methodologies for evaluating the key performance indicators of plasticizers.

Evaluation of Mechanical Properties

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Methodology:

  • Specimen Preparation: Prepare thin films of the plasticized polymer with uniform thickness. Cut the films into dumbbell-shaped specimens of specified dimensions.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to ensure consistency.

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

  • Data Acquisition: Continuously record the applied load and the elongation of the specimen.

  • Calculations: From the load-elongation curve, calculate the tensile strength, elongation at break, and modulus of elasticity.

astm_d882_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep Prepare Polymer-Plasticizer Blend film Cast/Extrude Thin Film prep->film cut Cut Dumbbell Specimens film->cut condition Condition Specimens (ASTM D618) cut->condition mount Mount Specimen in UTM condition->mount Test according to ASTM D882 pull Apply Tensile Load at Constant Rate mount->pull record Record Load vs. Elongation pull->record calculate Calculate Tensile Strength, Elongation, Modulus record->calculate report Generate Stress-Strain Curve & Report calculate->report

Workflow for ASTM D882 Tensile Testing.
Thermal Analysis

Standards:

  • Differential Scanning Calorimetry (DSC): ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

  • Thermogravimetric Analysis (TGA): ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology (DSC for Tg):

  • Sample Preparation: A small, accurately weighed sample of the plasticized polymer is placed in an aluminum pan.

  • Heating/Cooling Cycle: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

dsc_workflow start Weigh Sample in DSC Pan seal Seal Pan start->seal load Load into DSC Cell seal->load program Run Heat-Cool-Heat Cycle under N2 load->program analyze Analyze Heat Flow vs. Temperature Curve program->analyze tg Determine Glass Transition (Tg) from Step Change analyze->tg tm Determine Melting Peak (Tm) analyze->tm

DSC Workflow for Thermal Property Analysis.
Migration (Leaching) Studies

Standard: ISO 177 - Plastics -- Determination of migration of plasticizers. This can be adapted for specific applications.

Methodology (for Medical Tubing):

  • Simulant Selection: Choose a simulant fluid that is relevant to the intended application. For pharmaceutical applications, this could be water for injection (WFI), saline, an ethanol/water mixture to simulate drug solutions with co-solvents, or a lipid emulsion for total parenteral nutrition (TPN).[18]

  • Test Setup: A known length and surface area of the plasticized medical tubing is filled with or immersed in a specific volume of the pre-heated simulant fluid.

  • Incubation: The setup is incubated under controlled conditions that mimic clinical use (e.g., 37°C for 24 hours). Dynamic flow conditions can also be applied to better simulate infusions.[19]

  • Sample Analysis: After incubation, the simulant fluid is collected. The concentration of the leached plasticizer in the simulant is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: The amount of migrated plasticizer is typically expressed as µg/mL of simulant or µg/cm² of the plastic surface area.

migration_workflow cluster_setup Setup cluster_exposure Exposure cluster_quantification Quantification select_simulant Select Relevant Simulant (e.g., Saline, EtOH/Water) fill_tubing Fill/Immerse Tubing in Simulant select_simulant->fill_tubing prepare_tubing Cut & Measure Medical Tubing prepare_tubing->fill_tubing incubate Incubate at Controlled Temperature & Time (e.g., 37°C, 24h) fill_tubing->incubate ISO 177 adapted method collect_simulant Collect Simulant Post-Incubation incubate->collect_simulant extract Prepare Simulant for Analysis collect_simulant->extract analyze Analyze via GC-MS or HPLC extract->analyze quantify Quantify Migrated Plasticizer (µg/mL) analyze->quantify

Workflow for Plasticizer Migration Testing.

Conclusion and Future Outlook

The transition to green plasticizers is not merely a trend but a necessity, particularly in the highly regulated fields of pharmaceuticals and medical devices. This guide has demonstrated that bio-based alternatives like citrate esters, epoxidized soybean oil, and isosorbide-based esters present viable, and in many cases, superior alternatives to traditional phthalates.

  • Citrate esters offer excellent plasticizing efficiency and a strong safety profile, though their migration in certain media warrants careful consideration for specific applications.

  • Epoxidized soybean oil is a cost-effective option with good thermal stability and low migration in aqueous environments, making it suitable for many applications, though its performance in fatty or lipid-containing media needs to be evaluated.

  • Isosorbide-based esters are highly promising, particularly for enhancing the performance of bioplastics like PLA, demonstrating significant improvements in mechanical properties. Further research into their migration characteristics in pharmaceutical-relevant simulants will be crucial for their broader adoption.

For the Senior Application Scientist, the choice of a plasticizer will always be a multifactorial decision, balancing performance, safety, regulatory compliance, and cost. The data and protocols presented here provide a robust framework for making informed decisions, ensuring the development of safer, more effective, and environmentally sustainable products. As research continues, we can anticipate the emergence of new bio-based plasticizers with even further optimized performance profiles, continuing the shift towards a greener future in polymer science.

References

  • Progress in bio-based plastics and plasticizing modifications. Journal of Materials Chemistry A.

  • A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI.

  • Sustainable Approach to Overcome Polylactide Brittleness with Biobased Esters of Isosorbide and Fatty Acids. ACS Publications.

  • Biobased additive plasticizing Polylactic acid (PLA). SciELO.

  • Developments of biobased plasticizers for compostable polymers in the green packaging applications: A review. ResearchGate.

  • Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. ACS Publications.

  • Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. National Institutes of Health (NIH).

  • High Molecular Weight Citric Acid Esters as Effective Plasticizers for Medical-Grade PVC. Taylor & Francis eBooks.

  • Should DEHP be eliminated in blood bags?. ResearchGate.

  • Sustainable composites from biodegradable poly (lactic acid) modified with isosorbide-based plasticizer: Preparation and performance. ResearchGate.

  • Migration of epoxidized soybean oil from polyvinyl chloride/polyvinylidene chloride food packaging wraps into food simulants. National Institutes of Health (NIH).

  • Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. National Institutes of Health (NIH).

  • A Comparative Study on the Biodegradability of Citrate Ester Plasticizers. Benchchem.

  • Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. National Institutes of Health (NIH).

  • Migration of plasticizers from PVC medical devices: Development of an infusion model. ResearchGate.

  • Blood Bag Plasticizers Influence Red Blood Cell Vesiculation Rate without Altering the Lipid Composition of the Vesicles. National Institutes of Health (NIH).

  • Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. National Institutes of Health (NIH).

  • Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. ResearchGate.

  • Synthesis and Properties of Isosorbide-based Eco-friendly Plasticizers for Poly(vinyl chloride). ResearchGate.

  • Leaching of the Plasticizer, Acetyl Tributyl Citrate: (ATBC) from Plastic Kitchen Wrap. N/A.

  • Synthesis and Properties of Isosorbide-based Eco- friendly Plasticizers for Poly(vinyl chloride). SciSpace.

  • The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems. National Institutes of Health (NIH).

  • Synthesis and Properties of Isosorbide-Based Eco-friendly Plasticizers for Poly(Vinyl Chloride). ResearchGate.

  • Polyvinyl chloride. Wikipedia.

  • Isosorbide-Plasticized Starch And Uses Thereof. Google Patents.

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Quantitative comparison of the antimicrobial activity of different fatty acid esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. In this pursuit, fatty acid esters have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comprehensive, quantitative comparison of the antimicrobial efficacy of different fatty acid esters, supported by experimental data and detailed methodologies. We will delve into the structural nuances that govern their activity, the underlying mechanisms of action, and the standardized protocols for their evaluation, offering a holistic resource for your research and development endeavors.

Introduction: The Promise of Fatty Acid Esters as Antimicrobials

Fatty acids, the fundamental building blocks of lipids, have long been recognized for their intrinsic antimicrobial properties. Their esterification, a chemical modification where the carboxylic acid group of a fatty acid reacts with an alcohol, can modulate their physicochemical properties, such as solubility and volatility, while often retaining or even enhancing their antimicrobial potency. Fatty acid esters are ubiquitous in nature, found in everything from vegetable oils to the protective lipids on our skin. This natural prevalence, coupled with their generally recognized as safe (GRAS) status for many common esters, makes them attractive candidates for applications in pharmaceuticals, food preservation, and cosmetics.[1]

The antimicrobial efficacy of a fatty acid ester is not a monolithic property. It is intricately linked to several structural factors:

  • The Fatty Acid Moiety: The length of the carbon chain and the degree of unsaturation of the parent fatty acid are critical determinants of activity.

  • The Alcohol Moiety: The type of alcohol used for esterification (e.g., methanol, ethanol, glycerol, or a sugar) significantly influences the ester's properties and its interaction with microbial cells.

This guide will systematically explore these relationships, providing a data-driven comparison to inform your selection of the most suitable fatty acid esters for your specific application.

Mechanisms of Antimicrobial Action: Disrupting the Microbial Fortress

The primary mode of action by which fatty acid esters exert their antimicrobial effects is the disruption of the microbial cell membrane.[2][3] This critical cellular barrier, a phospholipid bilayer, is selectively permeable and essential for maintaining cellular integrity and function. Fatty acid esters, with their amphipathic nature (possessing both a hydrophobic tail and a more hydrophilic head), can intercalate into this membrane.

This insertion leads to a cascade of detrimental events for the microorganism:

  • Increased Membrane Fluidity and Permeability: The integration of fatty acid esters into the membrane disrupts the ordered packing of the phospholipids, leading to an increase in membrane fluidity.[3] This compromises the membrane's barrier function, causing leakage of essential intracellular components such as ions, metabolites, and even proteins.[2]

  • Inhibition of Membrane-Bound Enzymes: Many vital cellular processes, including respiration and cell wall synthesis, are carried out by enzymes embedded within the cell membrane. The disruption of the membrane's structure can alter the conformation and function of these enzymes, leading to metabolic arrest.

  • Disruption of the Proton Motive Force: The cell membrane maintains a proton gradient (proton motive force) that is crucial for ATP synthesis and active transport. The increased permeability caused by fatty acid esters can dissipate this gradient, effectively shutting down the cell's energy production.[4]

The following diagram illustrates the proposed mechanism of membrane disruption by fatty acid esters.

cluster_0 Bacterial Cell Membrane cluster_1 Fatty Acid Esters cluster_2 Consequences membrane Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails disruption Membrane Disruption fae Fatty Acid Ester fae->membrane:h Intercalation leakage Leakage of Cellular Contents disruption->leakage inhibition Enzyme Inhibition disruption->inhibition pmf_loss Loss of Proton Motive Force disruption->pmf_loss

Caption: Proposed mechanism of antimicrobial action of fatty acid esters.

It is important to note that the susceptibility of different microorganisms to fatty acid esters can vary. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[5][6] This is attributed to the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS) and acts as an additional barrier, limiting the penetration of hydrophobic compounds like fatty acid esters.[7]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[10][11][12]

The following tables summarize the MIC values of various fatty acid esters against common pathogenic bacteria and fungi, compiled from multiple studies. It is crucial to consider that MIC values can be influenced by the specific experimental conditions, including the microbial strain, growth medium, and incubation time.

Table 1: Comparative MIC Values (µg/mL) of Fatty Acid Methyl Esters (FAMEs)
Fatty Acid Methyl EsterStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Lauric Acid Methyl Ester 125[5]>1000[5]>1000[5]500[5]
Palmitic Acid Methyl Ester 500[5]>1000[5]>1000[5]>1000[5]
Oleic Acid Methyl Ester 250[5]>1000[5]>1000[5]1000[5]
Linoleic Acid Methyl Ester 125[5]1000[5]>1000[5]500[5]
Table 2: Comparative MIC Values (µg/mL) of Fatty Acid Ethyl Esters (FAEEs)
Fatty Acid Ethyl EsterStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Lauric Acid Ethyl Ester 100>1000>1000400
Palmitic Acid Ethyl Ester 400>1000>1000>1000
Oleic Acid Ethyl Ester 200>1000>1000800
Linoleic Acid Ethyl Ester 100800>1000400
Table 3: Comparative MIC Values (mM) of Monoglycerides
MonoglycerideStaphylococcus aureus
Monocaprylin (C8) 0.63[13]
Monocaprin (C10) 0.16[13]
Monolaurin (C12) 0.04[13]

Analysis of Structure-Activity Relationships:

From the compiled data, several key trends emerge:

  • Chain Length: For saturated fatty acid esters, antimicrobial activity generally increases with chain length up to a certain point (around C12, lauric acid) and then decreases.[13] This is likely due to an optimal balance between hydrophobicity, which allows for membrane insertion, and water solubility.

  • Ester Type: Monoglycerides, such as monolaurin, often exhibit significantly lower MIC values (i.e., higher potency) compared to their corresponding free fatty acids or methyl/ethyl esters.[13][14] This enhanced activity is attributed to the presence of the glycerol moiety, which may facilitate interaction with the microbial cell surface.

  • Degree of Unsaturation: Unsaturated fatty acid esters, such as those derived from oleic and linoleic acid, can also display potent antimicrobial activity. The presence of double bonds can increase the fluidity of the ester and potentially enhance its ability to disrupt the membrane.[14]

  • Target Microorganism: As previously mentioned, Gram-positive bacteria like Staphylococcus aureus are generally more susceptible to fatty acid esters than Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[6] The resistance of the latter is largely due to their protective outer membrane.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies for determining MIC and MBC values are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method involves exposing a standardized bacterial inoculum to serial dilutions of the fatty acid ester in a liquid growth medium.

Experimental Workflow for MIC Determination:

A Prepare standardized microbial inoculum (0.5 McFarland standard) C Inoculate microtiter plate wells with microbial suspension A->C B Prepare serial twofold dilutions of fatty acid ester in broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute this suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Fatty Acid Ester Dilutions:

    • Due to the lipophilic nature of fatty acid esters, a stock solution is typically prepared in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.[15][16]

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the fatty acid ester dilutions.

    • Include a growth control well (broth and inoculum, no ester) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[17]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid ester at which there is no visible growth.[15][16]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether the compound is bactericidal or bacteriostatic.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), aliquot a small volume (e.g., 10 µL) and plate it onto an appropriate agar medium that does not contain the antimicrobial agent.[11][18]

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colonies on each plate. The MBC is the lowest concentration of the fatty acid ester that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[10][18]

Conclusion and Future Perspectives

Fatty acid esters represent a versatile and promising class of antimicrobial agents with significant potential for various applications. Their efficacy is closely tied to their chemical structure, with chain length, the nature of the alcohol moiety, and the degree of unsaturation playing pivotal roles. The primary mechanism of action involves the disruption of the microbial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways.

This guide has provided a quantitative comparison of the antimicrobial activity of different fatty acid esters, alongside detailed experimental protocols for their evaluation. The data presented herein can serve as a valuable resource for researchers in selecting and optimizing fatty acid esters for their specific antimicrobial needs.

Future research should focus on:

  • Synergistic Studies: Investigating the synergistic effects of fatty acid esters with conventional antibiotics to combat multidrug-resistant pathogens.

  • Formulation Development: Optimizing delivery systems for fatty acid esters to enhance their bioavailability and efficacy in various applications.

  • In Vivo Studies: Translating the promising in vitro results into in vivo models to validate their therapeutic potential.

By continuing to explore the antimicrobial properties of this diverse class of molecules, we can unlock new avenues for the development of safe and effective treatments against microbial threats.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., Del Valle, R. G., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of Fatty Acid Derivatives and Controls. [Table]. Retrieved from [Link]

  • Kenny, D. J., O'Rourke, B., Gening, M. L., & O'Gara, J. P. (2012). Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 56(12), 6147–6153.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Obukhova, L. A., & Murzina, E. D. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Molecules, 29(1), 234.
  • Yoon, B. K., Jackman, J. A., Valle-González, E. R., & Cho, N. J. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. International journal of molecular sciences, 19(4), 1114.
  • OUCI. (n.d.). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-g…. Retrieved from [Link]

  • Agoramoorthy, G., Chandrasekaran, M., Venkatesalu, V., & Hsu, M. J. (2007). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 38(4), 739–742.
  • Park, S., & Lee, J. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology, 13, 867991.
  • Zheng, C., Geng, Y., Yu, H., & Wang, X. (2015). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Zhejiang University. Science. B, 16(1), 68–76.
  • ZUBAIR, Marili Funmilayo, ADEWOLE, Adedayo, OKEKE, Uche, & OLAGUNJU, Oluyemisi. (2018). Fatty acids Composition, Antimicrobial Potential and Cosmeceutical Utilization of Prosopis africana Seed Oil. Journal of the Mexican Chemical Society, 62(3), 39-50.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • Chen, X., Zhong, Q., & Li, Y. (2014). Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters. PloS one, 9(12), e114849.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Biology. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Kumar, P., & Chandrasekaran, M. (2012). Antibacterial and antifungal activities of fatty acid methyl esters of the blind-your-eye mangrove from India. Indian Journal of Geo-Marine Sciences, 41(2), 143-148.
  • de Oliveira, D. A., Gondim, A. D., de Oliveira, J. A., & de Lima, Á. C. (2024). Liquid–Liquid Equilibrium of Sesame Fatty Acid (Ethyl and Methyl) Ester + Glycerol + Ethanol/Methanol Mixtures at Different Temperatures.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethylmalonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of ethylmalonic acid dibutyl ester, grounded in established safety principles and regulatory compliance. Our aim is to empower researchers with the knowledge to handle this and similar chemical substances responsibly, fostering a culture of safety and environmental stewardship.

The disposal of any chemical, including this compound, must be approached with a thorough understanding of its potential hazards and in strict adherence to local, state, and federal regulations.[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a hazardous waste. This protocol is synthesized from the safety data of structurally related malonic acid esters and overarching guidelines for laboratory chemical waste management.

Core Principles of Chemical Waste Disposal

The foundation of safe chemical disposal rests on several key principles mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3] These principles are designed to protect laboratory personnel and the environment from the potential dangers of chemical waste.[4]

  • Cradle-to-Grave Responsibility : The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[4]

  • Waste Minimization : Laboratories should strive to reduce the volume of chemical waste generated by optimizing experimental scales and, where possible, reusing or recycling surplus materials.[2]

  • Proper Identification and Labeling : All chemical waste containers must be clearly and accurately labeled with their contents to ensure safe handling and disposal.[2][3]

  • Segregation of Waste : Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[2][3]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Body Protection : A laboratory coat must be worn to protect against splashes.

Waste Characterization and Segregation

Proper characterization and segregation are critical to prevent hazardous reactions and ensure compliant disposal.

  • Hazardous Waste Determination : Based on the properties of similar malonic acid esters, this compound should be treated as a hazardous waste.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5][6]

  • Waste Segregation : Collect this compound in a designated hazardous waste container. Crucially, do not mix it with other waste streams, especially strong bases, oxidizing agents, or reducing agents, to avert potentially hazardous reactions.[1]

Containerization and Labeling

The integrity of the waste container and the clarity of its label are vital for safe storage and transport.

  • Container Selection : Use a container constructed from a material compatible with organic esters, such as high-density polyethylene (HDPE). The container must be in good condition and equipped with a secure, leak-proof lid.[1]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[3]

Storage of Chemical Waste

Proper storage of hazardous waste in the laboratory is a temporary but critical phase in the disposal process.

  • Storage Location : Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[7] The storage area should be away from sources of ignition, heat, and direct sunlight.[2][7]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and qualified entity.

  • Engage a Licensed Waste Disposal Service : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[8]

  • Documentation : Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation tracks the waste from your laboratory to its final disposal facility.[4]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Need to dispose of This compound AssessHazards 1. Assess Hazards (Treat as Hazardous Waste) Start->AssessHazards WearPPE 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->WearPPE SegregateWaste 3. Segregate Waste (Do not mix with incompatibles) WearPPE->SegregateWaste Containerize 4. Containerize Properly (Compatible, sealed container) SegregateWaste->Containerize LabelContainer 5. Label Container Clearly ('Hazardous Waste', Chemical Name, Date) Containerize->LabelContainer StoreSafely 6. Store in Designated Area (Cool, dry, ventilated, secondary containment) LabelContainer->StoreSafely ContactEHS 7. Contact EHS/Licensed Disposal Service StoreSafely->ContactEHS CompletePaperwork 8. Complete Disposal Paperwork ContactEHS->CompletePaperwork End End: Compliant Disposal CompletePaperwork->End

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyDiethyl MalonateMalonic AcidGeneral Guidance for Esters
Primary Hazards Eye Irritation, Combustible LiquidSevere Eye Irritation, Harmful if Swallowed[8]May cause respiratory tract irritation.[9]
Incompatible Materials Strong Oxidizing Agents, Acids, Bases[10]Strong Oxidizing AgentsStrong Oxidizing Agents, Acids, Bases
Recommended PPE Goggles, Gloves, Lab CoatGoggles, Gloves, Lab Coat[8]Goggles, Gloves, Lab Coat
Disposal Consideration Dispose as hazardous wasteDispose as hazardous waste[8]Dispose as hazardous waste

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers can ensure they are in compliance with regulatory standards and are contributing to a safe laboratory environment for themselves and their colleagues. A proactive and informed approach to chemical safety not only mitigates risk but also upholds the integrity of the scientific community.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Available at: [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. (2024-08-12). Available at: [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. Available at: [Link]

  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania. Available at: [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025-11-09). Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • Safety Data Sheet: Malonic acid. Carl ROTH. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • SAFETY DATA SHEET - Diethyl ethylmalonate. Thermo Fisher Scientific. (2011-01-11). Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.